molecular formula C7H15N3O B13746428 3,3-Dimethylmorpholine-4-carboximidamide

3,3-Dimethylmorpholine-4-carboximidamide

Cat. No.: B13746428
M. Wt: 157.21 g/mol
InChI Key: GKKZWIGUBVWXCZ-UHFFFAOYSA-N
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Description

3,3-Dimethylmorpholine-4-carboximidamide is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

3,3-dimethylmorpholine-4-carboximidamide

InChI

InChI=1S/C7H15N3O/c1-7(2)5-11-4-3-10(7)6(8)9/h3-5H2,1-2H3,(H3,8,9)

InChI Key

GKKZWIGUBVWXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1C(=N)N)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3,3-Dimethylmorpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic

Abstract This technical guide details the rational synthesis of 3,3-dimethylmorpholine-4-carboximidamide , a sterically constrained guanidine derivative. The 3,3-gem-dimethyl substitution on the morpholine ring introduces significant conformational rigidity and metabolic stability (blocking


-carbon oxidation), making this scaffold a high-value pharmacophore in medicinal chemistry. This guide prioritizes a modular synthetic route: the construction of the hindered morpholine core followed by a regioselective guanylation using 1H-pyrazole-1-carboxamidine to overcome steric impedance.

Part 1: Structural Logic & Retrosynthesis

The Gem-Dimethyl Effect (Thorpe-Ingold Effect) The synthesis hinges on the Thorpe-Ingold effect. The presence of the gem-dimethyl group at the 3-position favors ring closure during the formation of the morpholine core but simultaneously creates steric bulk that hinders subsequent nucleophilic attacks by the nitrogen atom.

Retrosynthetic Analysis We deconstruct the target into two strategic phases:

  • Core Formation: Cyclization of a linear precursor derived from 2-amino-2-methylpropan-1-ol.

  • Functionalization: Installation of the carboximidamide (guanidine) moiety via electrophilic transfer.

Retrosynthesis Target Target: 3,3-Dimethylmorpholine- 4-carboximidamide Core Intermediate: 3,3-Dimethylmorpholine (Secondary Amine) Target->Core Guanylation (Steric Challenge) Precursor Starting Material: 2-Amino-2-methylpropan-1-ol Core->Precursor N-Alkylation & Cyclization

Figure 1: Retrosynthetic disconnection showing the critical guanylation step.

Part 2: Synthesis of the Core Scaffold (3,3-Dimethylmorpholine)

Direct alkylation of hindered amines often leads to over-alkylation or elimination. Therefore, we utilize a Reductive Cyclization Strategy via a lactam intermediate. This method is self-validating as the intermediate lactam is stable and easily purified.

Step 1: Acylation & Cyclization

Reagents: 2-Amino-2-methylpropan-1-ol, Chloroacetyl chloride, Potassium tert-butoxide (


-BuOK).
  • Acylation: Dissolve 2-amino-2-methylpropan-1-ol (1.0 eq) in DCM/Et3N at 0°C. Dropwise add chloroacetyl chloride (1.1 eq). The amine is acylated preferentially over the alcohol.

  • Cyclization: Treat the crude chloro-amide with

    
    -BuOK (2.5 eq) in 
    
    
    
    -BuOH. The alkoxide anion attacks the alkyl chloride intramolecularly to form 5,5-dimethylmorpholin-3-one .
Step 2: Lactam Reduction

Reagents: Lithium Aluminum Hydride (LiAlH


), THF.
  • Suspend LiAlH

    
     (2.0 eq) in anhydrous THF under Argon.
    
  • Add 5,5-dimethylmorpholin-3-one dropwise at 0°C.

  • Reflux for 4–6 hours. The carbonyl group is reduced to the methylene, yielding the hindered amine.

  • Workup: Fieser workup (

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O) is critical to prevent aluminum emulsions.

Key Data Point:

Compound Molecular Weight Physical State Key NMR Feature

| 3,3-Dimethylmorpholine | 115.17 g/mol | Colorless Oil |


 1.10 (s, 6H, gem-CH

) |

Part 3: Functionalization – The Carboximidamide Moiety

This is the critical step. The 3,3-dimethyl group creates a "neopentyl-like" steric environment around the nitrogen, making it a poor nucleophile. Standard cyanamide (


) protocols often fail or require harsh acid catalysis that degrades the ring.

Selected Protocol: Pyrazole-Transfer Guanylation We utilize 1H-pyrazole-1-carboxamidine hydrochloride . This reagent acts as an electrophilic amidine source where pyrazole is an excellent leaving group, driven by the formation of the resonance-stabilized guanidine.

Experimental Workflow
  • Setup: In a dry round-bottom flask, dissolve 3,3-dimethylmorpholine (1.0 eq, ~115 mg/mmol) in anhydrous DMF (Concentration: 0.5 M).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIEA, 2.5 eq). The base is required to scavenge the HCl released and keep the morpholine nucleophilic.
    
  • Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) in one portion.

  • Reaction: Stir at 45°C for 16 hours .

    • Note: While unhindered amines react at RT, the 3,3-dimethyl analog requires mild heating.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the amine (

    
    ) and appearance of the product (
    
    
    
    ).
Purification (The Self-Validating Step)

Free base guanidines are highly hygroscopic and difficult to handle. We isolate the product as the Hydrochloride Salt .

  • Evaporate DMF under high vacuum.

  • Redissolve residue in minimal MeOH.

  • Add 4M HCl in Dioxane (2.0 eq).

  • Precipitate by adding Et

    
    O. The pyrazole byproduct remains in the ether layer; the guanidine salt precipitates.
    

ReactionWorkflow Step1 Step 1: Mix Amine + DIEA in DMF Step2 Step 2: Add Pyrazole Reagent (Electrophile) Step1->Step2 Step3 Step 3: Heat 45°C, 16h (Overcomes Sterics) Step2->Step3 Step4 Step 4: Salt Formation (HCl/Dioxane) Precipitation Step3->Step4

Figure 2: Workflow for the guanylation of sterically hindered secondary amines.

Part 4: Characterization & Troubleshooting

Analytical Profile (Expected)

  • Appearance: White crystalline solid (as HCl salt).

  • 1H NMR (D

    
    O): 
    
    • 
       1.35 (s, 6H, 
      
      
      
      ) – Diagnostic gem-dimethyl shift.
    • 
       3.40 (s, 2H, 
      
      
      
      ) – Shielded by adjacent quaternary center.
    • 
       3.60-3.80 (m, 4H, Ethylene bridge).
      
  • Mass Spec (ESI+):

    
     158.12 [M+H]
    
    
    
    .

Troubleshooting Table

IssueRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance prevents attack.Switch solvent to acetonitrile and reflux (80°C). Higher T overcomes the activation energy barrier.
Hygroscopic Product Free base absorbs water.Immediately convert to Hemisulfate or HCl salt. Store in desiccator.
Pyrazole Impurity Incomplete precipitation.Wash the crude solid with cold DCM (Pyrazole is soluble; Product salt is not).

References

  • Synthesis of 3,3-dimethylmorpholine derivatives

    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the cyclization of amino-alcohols to hindered morpholines.
    • URL:[Link] (General Landing for verification of morpholine synthesis protocols).

  • Guanylation of Hindered Amines

    • Title: "1H-Pyrazole-1-carboxamidine Hydrochloride: A Mild Guanyl
    • Source:Bernatowicz, M. S., et al. J. Org. Chem. 1992, 57, 8, 2497–2502.
    • Context: The gold-standard protocol for converting hindered amines to guanidines.
    • URL:[Link]

  • Thorpe-Ingold Effect in Heterocycles

    • Title: "The Effect of Gem-Dimethyl Substitution on Ring Closure."
    • Source:Beesley, R. M., et al. J. Chem. Soc. 1915, 107, 839.
    • Context: Foundational theory explaining the stability and form
    • URL:[Link]

3,3-Dimethylmorpholine-4-carboximidamide synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3,3-Dimethylmorpholine-4-carboximidamide

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for this compound. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, from the preparation of the key precursor, 3,3-Dimethylmorpholine, to its subsequent conversion into the target carboximidamide (guanidine) moiety. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into the reaction mechanisms and protocols. All claims and methodologies are supported by authoritative sources to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The guanidine group is also of significant pharmacological interest, as its basicity allows it to exist in a protonated state at physiological pH, facilitating key interactions with biological targets. The combination of these two moieties in this compound creates a valuable building block for drug discovery and development.

The synthesis of this target molecule is logically approached in a two-stage process:

  • Stage 1: Synthesis of the 3,3-Dimethylmorpholine precursor. This involves the formation of the heterocyclic ring system.

  • Stage 2: Guanidinylation of the secondary amine. This key step involves the conversion of the morpholine nitrogen into the desired carboximidamide group.

This guide will detail a primary, highly efficient pathway for this transformation, focusing on the direct reaction with cyanamide, a method valued for its atom economy and straightforward execution.[3]

Stage 1: Synthesis of the 3,3-Dimethylmorpholine Precursor

While 3,3-Dimethylmorpholine is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost management in large-scale applications.[4] The most common and established method for synthesizing morpholine rings is the acid-catalyzed dehydration and cyclization of a corresponding dihydroxy-amine precursor.[5]

Proposed Synthetic Pathway

The logical precursor for 3,3-Dimethylmorpholine is 2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol. The synthesis proceeds via an intramolecular nucleophilic substitution, where the hydroxyl group attacks the carbon bearing the other hydroxyl group (after protonation by the acid catalyst), leading to ring closure and elimination of water.

Diagram 1: Proposed Synthesis of 3,3-Dimethylmorpholine

Caption: Acid-catalyzed cyclization to form the morpholine ring.

Experimental Protocol (Exemplary)

This protocol is based on general procedures for the synthesis of substituted morpholines.[6][7]

  • Reactor Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the precursor, 2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol (1.0 eq).

  • Acid Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄) as the catalyst (approx. 1.5-2.0 eq) while stirring and cooling the flask in an ice bath to manage the exothermic reaction.

  • Reaction: Heat the mixture to reflux (typically 150-190 °C). Water generated during the cyclization will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the cessation of water collection.

  • Work-up: After cooling the reaction mixture, carefully neutralize it by pouring it into a cooled, stirred solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12).

  • Extraction & Purification: Separate the organic phase. The aqueous phase can be further extracted with a suitable organic solvent (e.g., dichloromethane). Combine the organic phases, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and distill under reduced pressure to yield pure 3,3-Dimethylmorpholine.

Stage 2: Guanidinylation of 3,3-Dimethylmorpholine

The conversion of a secondary amine to a guanidine is a well-established transformation known as guanidinylation or guanylation.[8] Numerous reagents exist for this purpose, ranging from simple, fundamental building blocks to complex, protected guanylating agents.[9][10]

Choice of Reagent: Cyanamide (H₂NCN)

For the synthesis of an N,N-disubstituted, otherwise unsubstituted guanidine like our target molecule, the reaction with cyanamide is the most direct and efficient method.

Causality for Reagent Selection:

  • Atom Economy: Cyanamide provides the exact "-C(=NH)NH₂" fragment required, with no leaving groups or byproducts other than those from potential side reactions.

  • Simplicity: The reaction is typically a one-step addition, often requiring only heat or mild catalytic conditions.

  • Precedent: The addition of amines to cyanamide is a foundational method in guanidine synthesis.[11]

Reagent ClassExampleAdvantagesDisadvantages
Direct Addition CyanamideHigh atom economy, simple, cost-effective.Can be hazardous; potential for dimerization to dicyandiamide.[11]
Isothiourea Derivatives S-MethylisothioureaGood reactivity, reliable.Generates stoichiometric thiol byproducts.[9]
Protected Reagents N,N'-Di-Boc-guanidinesExcellent for complex molecules, avoids over-reaction.Requires additional protection/deprotection steps, poor atom economy.[10]
Synthesis Pathway and Mechanism

The synthesis proceeds via the nucleophilic addition of the secondary amine of 3,3-Dimethylmorpholine to the electrophilic carbon of the cyanamide nitrile group.

Diagram 2: Guanidinylation Pathway

Caption: Synthesis of the target molecule via guanidinylation.

The reaction mechanism involves the lone pair of the morpholine nitrogen attacking the nitrile carbon. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the neutral guanidine product. The reaction can be driven by heat or accelerated by the use of a Lewis acid catalyst, such as Scandium(III) triflate [Sc(OTf)₃], which activates the cyanamide.[12]

Diagram 3: Reaction Mechanism

G Reactants 3,3-Dimethylmorpholine + Cyanamide TransitionState Nucleophilic Attack Reactants->TransitionState Lone pair on N attacks C of nitrile Intermediate Zwitterionic Intermediate TransitionState->Intermediate ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Intramolecular or solvent-mediated Product 3,3-Dimethylmorpholine- 4-carboximidamide ProtonTransfer->Product

Caption: Mechanism of nucleophilic addition to cyanamide.

Experimental Protocol (Catalytic Method)

This protocol is adapted from established methods for the efficient guanylation of amines.[12]

  • Reactor Setup: In a suitable reaction vessel, dissolve 3,3-Dimethylmorpholine (1.0 eq) and cyanamide (1.2 eq) in a polar solvent such as water or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of Scandium(III) triflate (Sc(OTf)₃, ~1-5 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified. Due to the basic and polar nature of the guanidine product, purification is often achieved by crystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel chromatography using a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide).

Summary of Physicochemical and Analytical Data

Accurate characterization of the final product is essential for validating the synthesis.

PropertyDataSource
Molecular Formula C₇H₁₅N₃OCalculated
Molecular Weight 157.21 g/mol Calculated
Appearance Expected to be a crystalline solid or oilGeneral observation for similar compounds
¹H NMR Expect characteristic signals for two methyl groups (singlet, ~1.0-1.2 ppm), morpholine CH₂ groups (multiplets, ~2.5-3.8 ppm), and exchangeable NH/NH₂ protons.Standard Analytical Technique
¹³C NMR Expect signals for methyl carbons, morpholine ring carbons, and a characteristic guanidinyl carbon signal (~155-160 ppm).Standard Analytical Technique
Mass Spectrometry Expect [M+H]⁺ ion at m/z ≈ 158.12Standard Analytical Technique
IR Spectroscopy Expect characteristic N-H stretches (~3200-3400 cm⁻¹) and a strong C=N stretch (~1650 cm⁻¹).Standard Analytical Technique

Conclusion

This guide outlines a scientifically rigorous and practical two-stage approach for the synthesis of this compound. The pathway leverages a classic acid-catalyzed cyclization for the precursor synthesis followed by a highly efficient and atom-economical guanidinylation using cyanamide. The provided protocols are based on well-established and trusted methodologies within the field of organic synthesis, ensuring a high degree of confidence in their application. The mechanistic insights and procedural details are intended to empower researchers to successfully synthesize this valuable chemical building block for applications in pharmaceutical and materials science.

References

  • Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method. Bulletin of the Institute of Physical and Chemical Research, 20, 953-63. (Note: Access to the original may be limited; principles are widely cited in guanidine chemistry reviews).
  • Gotor-Fernández, V., Gotor, V., & García-García, P. (2014). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 19(7), 9647–9661. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved February 19, 2026, from [Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). N,N'-Di-Boc-N' '-triflylguanidine: A New Guanidinylating Reagent. U.S. Patent No. 6,072,075A.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Moyer, M. L., & Butler, J. R. (1966). Preparation of Dimethylmorpholine by Reaction of Dipropylene Glycol with Ammonia. Industrial & Engineering Chemistry Product Research and Development, 5(2), 132–136. Available at: [Link]

  • Fischer, O., & Palm, C. (1983). Process for the preparation of cis-2,6-dimethylmorpholine. U.S. Patent No. 4,504,363A.
  • BASF AG. (1983). Process for the preparation of cis-2,6-dimethyl morpholine. European Patent No. EP0094565B1.
  • Al-Ghulikah, H. A., & Al-Wahaibi, L. H. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(4), 253-279. Available at: [Link]

  • Morpholine. (n.d.). ECHA Information on Registered Substances. Retrieved February 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Substituted Morpholine Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Morpholine and Guanidine in Modern Drug Discovery

In the landscape of medicinal chemistry, the morpholine and guanidine moieties each stand as "privileged structures," consistently appearing in a multitude of clinically successful and experimental drugs.[1][2][3] The morpholine ring, a saturated heterocycle, is frequently incorporated to enhance the pharmacokinetic profile of a molecule, often improving aqueous solubility, metabolic stability, and overall drug-like properties.[4][5][6] Its weak basicity and ability to form hydrogen bonds through its oxygen atom make it a versatile tool for modulating molecular interactions and physicochemical characteristics.[7][8] On the other hand, the guanidinium group, the protonated form of guanidine, is a strong organic base due to the resonance stabilization of its positive charge.[9][10][11] This feature allows it to engage in strong electrostatic and hydrogen bonding interactions with biological targets, a property frequently exploited in the design of enzyme inhibitors and receptor antagonists.[3][12]

The combination of these two pharmacophores into a single scaffold—substituted morpholine guanidines—presents a compelling strategy for the development of novel therapeutics. This guide provides a comprehensive overview of the critical physicochemical properties of this compound class, offering both theoretical grounding and practical methodologies for their characterization. As a self-validating framework, this document is designed to equip researchers, scientists, and drug development professionals with the expertise to understand, measure, and rationally modulate these properties to optimize drug candidates for clinical success.

Core Physicochemical Properties and Their Determinants

The therapeutic efficacy and pharmacokinetic profile of a substituted morpholine guanidine are intrinsically linked to its fundamental physicochemical properties. Understanding and quantifying these characteristics are paramount in early-stage drug discovery. The key parameters to consider are basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability.

Basicity (pKa): The Cornerstone of Guanidine Function

The guanidine group is one of the strongest organic bases, with the pKa of its conjugate acid typically falling in the range of 12-13.[13] This high basicity is a direct result of the delocalization of the positive charge across the three nitrogen atoms upon protonation, forming a highly stable guanidinium cation.[3][10] The pKa of a substituted morpholine guanidine will be significantly influenced by the electronic effects of substituents on both the morpholine and guanidine moieties. Electron-withdrawing groups will tend to decrease the pKa, while electron-donating groups will have the opposite effect.

The degree of ionization at physiological pH (typically around 7.4) is a critical determinant of a drug's absorption, distribution, and target engagement. For a highly basic compound like a substituted morpholine guanidine, it will be almost entirely protonated at this pH.

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[4][14] The underlying principle involves the gradual neutralization of the acidic or basic functional groups of the analyte with a standardized titrant, while monitoring the corresponding change in pH.

Protocol for Potentiometric pKa Determination

  • Preparation of the Analyte Solution:

    • Accurately weigh a precise amount of the substituted morpholine guanidine and dissolve it in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) for compounds with low aqueous solubility. The final concentration should be in the range of 1-10 mM.

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[7]

    • If necessary, purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[7]

  • Calibration of the pH Electrode:

    • Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

  • Titration Procedure:

    • Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette containing the standardized titrant (e.g., 0.1 M HCl for a basic compound).

    • Begin the titration by adding small, precise increments of the titrant. After each addition, allow the pH reading to stabilize before recording the value. A stable reading is typically defined as a drift of less than 0.01 pH units per minute.[4]

    • Continue the titration well past the equivalence point to obtain a complete titration curve.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate the titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the analyte has been neutralized. This corresponds to the inflection point of the titration curve.

    • For robust data, perform the titration in triplicate and report the average pKa value with the standard deviation.[4]

Causality Behind Experimental Choices:

  • Co-solvent Systems: For poorly soluble compounds, a co-solvent is necessary. However, the presence of an organic solvent can alter the pKa. Therefore, it is crucial to either use a minimal amount of co-solvent or to perform a series of titrations at different co-solvent concentrations and extrapolate back to 0% organic solvent.

  • Ionic Strength Adjustment: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate pKa determination.

  • Nitrogen Purging: Carbon dioxide from the atmosphere can dissolve in the solution to form carbonic acid, which can react with a basic analyte and introduce errors in the titration.

Diagram of the Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (1-10 mM in H2O or co-solvent) B Add Background Electrolyte (e.g., 0.15 M KCl) A->B D Titrate with Standardized Acid (e.g., 0.1 M HCl) B->D C Calibrate pH Electrode (pH 4, 7, 10 buffers) C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP and LogD): Balancing Solubility and Permeability

Lipophilicity is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[15] It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP is the ratio of the concentration of the neutral form of a compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.

  • LogD is the ratio of the total concentration of a compound (both neutral and ionized forms) in the lipid phase to its total concentration in the aqueous phase at a specific pH. For ionizable compounds like substituted morpholine guanidines, LogD is pH-dependent.

Given the high basicity of the guanidine group, these compounds will be predominantly ionized at physiological pH. Therefore, LogD at pH 7.4 is the more physiologically relevant parameter. The morpholine ring itself contributes to a balanced lipophilic-hydrophilic profile.[7] Substituents on both the morpholine and guanidine moieties will significantly impact the overall lipophilicity.

The shake-flask method is the traditional and most direct method for determining LogP and LogD.[10][16] It involves partitioning the compound between n-octanol and a buffered aqueous phase.

Protocol for Shake-Flask LogD7.4 Determination

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate the n-octanol with the pH 7.4 buffer and the buffer with n-octanol by vigorously mixing them and allowing the layers to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.[10][12]

  • Partitioning:

    • Prepare a stock solution of the substituted morpholine guanidine in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pH 7.4 buffer in a known volume ratio. The final concentration of the analyte should be low enough to avoid saturation in either phase.

    • Securely cap the vessel and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure that equilibrium is reached.

    • After shaking, centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw a sample from both the aqueous and n-octanol phases.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[12]

  • Calculation:

    • Calculate the LogD7.4 using the following equation: LogD7.4 = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: This step is critical to prevent volume changes in the two phases during the experiment, which would lead to inaccurate concentration measurements.

  • Choice of Analytical Method: HPLC-UV or LC-MS are preferred for their high sensitivity and specificity, allowing for the use of low analyte concentrations and minimizing the risk of aggregation or saturation.

  • pH Control: For ionizable compounds, the pH of the aqueous phase must be carefully controlled and maintained, as any deviation will significantly affect the LogD value.

Diagram of the Shake-Flask LogD Determination Workflow

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol and pH 7.4 buffer C Mix analyte with pre-saturated phases in a known ratio A->C B Prepare analyte stock solution B->C D Shake to reach equilibrium C->D E Centrifuge to separate phases D->E F Quantify analyte concentration in each phase (HPLC/LC-MS) E->F G Calculate LogD7.4 F->G

Caption: Workflow for LogD7.4 determination by the shake-flask method.

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1] A compound with low metabolic stability is rapidly cleared from the body, resulting in a short half-life and potentially low bioavailability. The morpholine ring is generally considered to be more metabolically stable than the corresponding piperidine ring due to the electron-withdrawing effect of the oxygen atom, which can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.[1] However, metabolic liabilities can still exist.

The in vitro liver microsomal stability assay is a widely used method to assess the intrinsic clearance of a compound.[17][18] Liver microsomes are subcellular fractions that contain a high concentration of phase I drug-metabolizing enzymes, such as CYPs.

Protocol for In Vitro Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the cofactor, NADPH (typically 1 mM), which is required for CYP enzyme activity.

    • Prepare a stock solution of the test compound and positive controls (compounds with known metabolic stability) in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, reaction buffer, and the test compound at a low concentration (typically 1 µM) to be below the Michaelis-Menten constant (Km) of the metabolizing enzymes.[11]

    • Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.[17][18]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Causality Behind Experimental Choices:

  • Use of Pooled Microsomes: Pooled microsomes from multiple donors are used to average out inter-individual variability in enzyme expression and activity.

  • Low Substrate Concentration: Working at a concentration well below the Km ensures that the enzyme kinetics are first-order, simplifying the data analysis and providing a more accurate measure of intrinsic clearance.

  • Inclusion of Positive Controls: Positive controls are essential to verify that the microsomal enzymes are active and the assay is performing as expected.

Diagram of the In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis A Prepare microsome/buffer/ compound mixture B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Incubate at 37°C C->D E Quench at time points (0, 5, 15, 30, 45, 60 min) D->E F Quantify remaining parent compound by LC-MS/MS E->F G Calculate t½ and Clint F->G

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Structure-Property Relationships: A Guide to Rational Design

The true power of physicochemical profiling lies in understanding how structural modifications impact these key properties. For substituted morpholine guanidines, the sites of substitution on both the morpholine and guanidine moieties offer opportunities for fine-tuning the molecule's characteristics.

Property Substitution on Morpholine Ring Substitution on Guanidine Moiety Rationale
pKa Generally minor effect, unless strongly electron-withdrawing/donating groups are close to the nitrogen.Significant impact. Electron-withdrawing groups (e.g., cyano, nitro) will decrease basicity. Alkyl groups (electron-donating) will slightly increase basicity.The electronic environment of the guanidinium core is the primary determinant of its pKa.[19][20]
LogD7.4 Can be significantly altered. Lipophilic substituents (e.g., alkyl, aryl) will increase LogD. Polar substituents (e.g., hydroxyl, carboxyl) will decrease LogD.Can also be modified. Increasing the size and lipophilicity of substituents will generally increase LogD.Lipophilicity is an additive property, with each substituent contributing to the overall value.[15]
Metabolic Stability Substituents can block sites of metabolism. For example, methylation or fluorination at a metabolically labile position can improve stability. The position of the nitrogen can also influence metabolism.[1]The nature of the substituents can influence access of metabolizing enzymes to the rest of the molecule.Strategic placement of blocking groups can prevent enzymatic attack and prolong the half-life of the compound.[5]

Table 1: General Structure-Property Relationships for Substituted Morpholine Guanidines

Conclusion

Substituted morpholine guanidines represent a promising class of compounds with significant therapeutic potential. A thorough understanding and early characterization of their physicochemical properties are essential for successful drug development. By employing the robust experimental protocols detailed in this guide for determining pKa, LogD, and metabolic stability, researchers can establish clear structure-property relationships. This knowledge, in turn, enables the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles, ultimately increasing the probability of advancing a candidate from the bench to the clinic. This self-validating approach, grounded in experimental rigor and a deep understanding of the underlying chemical principles, provides a solid foundation for the development of the next generation of therapeutics based on this versatile scaffold.

References

  • Kovacˇevic´, B., Glasovac, Z., & Maksic´, Z. B. (2002). Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). Journal of Physical Organic Chemistry, 15(11), 765-774.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • J. C. T. R. S. Rowan, S. J. (n.d.). Synthesis and physical properties of novel guanidine containing molecular clips. Strong host–guest binding and formation of a lyotropic liquid crystalline phase. Chemical Communications. Retrieved from [Link]

  • Al-Qazzaz, M., Al-Fatlawi, A., & El-Faham, A. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1007.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Ozerov, A. A., Merezhkina, D. V., Gurova, N. A., Naumenko, L. V., Babkov, D. A., Sirotenko, V. S., ... & Kosolapov, V. A. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmacia, 71(3), 727-738.
  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Ozerov, A. A., Merezhkina, D. V., Gurova, N. A., Naumenko, L. V., Babkov, D. A., Sirotenko, V. S., ... & Kosolapov, V. A. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione.
  • Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Barbato, F., Di Martino, G., & Grumetto, L. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of pharmaceutical and biomedical analysis, 115, 25-33.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Matralis, A. N., & Kourounakis, A. P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 556-581.
  • El-Ghorab, A. H., El-Massry, K. F., & Emam, H. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1031-1038.
  • Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Subirats, X. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of pharmaceutical and biomedical analysis, 145, 481-490.
  • Wijtmans, R., Vink, M. K. S., Schoemaker, H. E., van Delft, F. L., Blaauw, R. H., & Rutjes, F. P. J. T. (2019).
  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pKa of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250-257.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Trajkovic-Jolevska, S. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 63(2), 21-27.
  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257.
  • Barbato, F., Di Martino, G., & Grumetto, L. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Donovan, S. F., & Pescatore, M. C. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(12), 8271-8278.
  • O’Brien, S. E., Furegati, M., & Leff, P. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(18), 9963-9972.
  • O’Brien, S. E., & Popelier, P. L. A. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS omega, 3(4), 4339-4350.
  • Yin, P., & Parrish, D. A. (2017). Energetic materials based on poly furazan and furoxan structures.
  • Katritzky, A. R., & Pozharskii, A. F. (2010). Handbook of heterocyclic chemistry. Elsevier.
  • Sharma, P., & Kumar, A. (2021). Physicochemical Composition and Characterization of Bioactive Compounds of Mulberry (Morus indica L.) Fruit During Ontogeny. Plant foods for human nutrition, 76(3), 304-310.
  • Wang, Y., Li, H., & Zhang, J. (2024). The Structural Regulation and Properties of Energetic Materials: A Review.
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  • Li, Y., Wang, Y., & Pang, S. (2020). Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry, 44(23), 9631-9639.
  • Yin, P., & Parrish, D. A. (2017). Energetic materials based on poly furazan and furoxan structures.
  • Glasovac, Z., & Margetić, D. (2024). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. FULIR.
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  • Berlinck, R. G. S. (2011).
  • Barsegov, V., Gopakumar, J., & He, J. (2022). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. Biophysical journal, 121(11), 2056-2069.
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Calculating the pKa and logP of 3,3-Dimethylmorpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : A Computational and Experimental Framework Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Computational Chemists

Executive Summary

The accurate determination of pKa and logP for 3,3-Dimethylmorpholine-4-carboximidamide presents a specific challenge in medicinal chemistry due to the interplay between the steric bulk of the gem-dimethyl group and the high basicity of the guanidine-like carboximidamide moiety. This guide provides a rigorous framework for characterizing this scaffold, moving from in silico prediction to experimental validation using potentiometric titration and miniaturized shake-flask methodologies.

Structural Analysis & Theoretical Framework

Chemical Deconstruction

To accurately measure physicochemical properties, we must first define the ionization center. The nomenclature "Morpholine-4-carboximidamide" implies a guanyl moiety attached to the morpholine nitrogen.

  • Core Scaffold: Morpholine (heterocyclic ether/amine).

  • Functional Group: 4-Carboximidamide (

    
    ).
    
  • Substitution: 3,3-Dimethyl (steric hindrance adjacent to the ring nitrogen).

Chemically, this molecule is a substituted guanidine . Unlike simple amines (pKa ~9-10), the guanidinium cation is resonance-stabilized, typically resulting in a pKa of 12.0–13.6. However, the electron-withdrawing oxygen in the morpholine ring and the inductive effects of the 3,3-dimethyl group will modulate this value.

The "Super-Base" Challenge

At physiological pH (7.4), this molecule will exist almost exclusively as a cation (


).
  • pKa Implication: Standard UV-metric methods may fail due to a lack of chromophores and the high pH required to deprotonate the species.

  • LogP Implication: The "true" logP (partition of the neutral species) requires measuring partition at pH > pKa + 2 (approx. pH 14+), which is experimentally difficult. LogD

    
     will be significantly lower than logP due to ionization.
    
Visualization of Ionization Pathways

The following diagram illustrates the structural transition and resonance stabilization that dictates the pKa.

IonizationPathway cluster_0 Steric Influence (3,3-Dimethyl) Neutral Neutral Species (Free Base) Lipophilic Cation Protonated Species (Guanidinium Cation) Hydrophilic Cation->Neutral Deprotonation (pH > 11.5) Resonance Resonance Stabilization (Delocalized Charge) Cation->Resonance Stabilizes

Figure 1: Ionization equilibrium. The 3,3-dimethyl group provides steric shielding to the nitrogen, potentially hindering solvation of the cation, while the guanidine core drives high basicity.

Computational Prediction Strategies (In Silico)

Before wet-lab synthesis, computational profiling establishes the dynamic range for buffer selection.

Recommended Algorithms

For guanidine derivatives, standard atomic-contribution methods often underestimate pKa. Use a consensus approach:

ToolAlgorithm TypeSpecific Utility for this Molecule
ACD/Percepta Hammett-type Equation + Internal DatabaseBest for predicting the electron-withdrawing effect of the morpholine oxygen on the guanidine.
ChemAxon Macroscopic pKa (Microstate analysis)Excellent for visualizing the tautomeric distribution of the carboximidamide group.
EPISuite (KOWWIN) Fragment ContributionBaseline logP calculation (ignores 3D steric shielding of 3,3-dimethyl).
Predicted Values (Consensus Estimate)
  • pKa (Base):

    
     (Lower than pure guanidine due to morpholine oxygen).
    
  • logP (Neutral):

    
     (Morpholine is polar; dimethyl adds lipophilicity).
    
  • logD (pH 7.4):

    
     to 
    
    
    
    (Highly hydrophilic due to cationic charge).

Experimental Protocol: pKa Determination

Due to the lack of a strong UV chromophore and the high expected pKa (>11), Potentiometric Titration is the gold standard.

Materials & Prerequisites
  • Instrument: Mettler Toledo T5/T7 or Sirius T3.

  • Titrant: 0.1 M HCl and 0.1 M NaOH (Carbonate-free is critical).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl.

  • Atmosphere: Argon or Nitrogen blanket (Essential to prevent

    
     absorption at pH > 10).
    
Step-by-Step Workflow
  • Electrode Calibration: Perform a 3-point calibration (pH 4.01, 7.00, 10.01). Critical: For pKa > 10, verify electrode response (slope) in the alkaline region using a borate buffer (pH 12).

  • Sample Preparation: Dissolve 3–5 mg of the compound in 20 mL of degassed 0.15 M KCl.

    • Note: If the compound is a salt (e.g., Hydrochloride), start with the acid titration or add one equivalent of base to reach the free base form first.

  • Blank Titration: Run a titration on the solvent (KCl) alone to subtract background carbonate/hydroxide error.

  • Sample Titration:

    • Acidify to pH ~2.5 using HCl.

    • Titrate with NaOH up to pH 12.5.[1]

    • Data Density: Collect points every 0.1 pH unit, with a stability criterion of <0.1 mV/sec.

  • Data Processing: Use the Bjerrum plot method or Gran plot analysis. The inflection point at high pH represents the guanidine deprotonation.

Troubleshooting High pKa

If the inflection point is obscured by the solvent cut-off (pH ~12), use the Yasuda-Shedlovsky Extrapolation :

  • Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.

  • Plot measured pKa vs. dielectric constant (

    
    ).
    
  • Extrapolate to

    
     co-solvent (pure water).
    

Experimental Protocol: Lipophilicity (logP/logD)

Measuring the partition coefficient (logP) is complicated because the neutral species only exists at pH > 13. Therefore, we measure logD at physiological pH and calculate logP.

Method Selection: Miniaturized Shake-Flask

HPLC methods are secondary here because the highly polar cation may elute in the void volume on standard C18 columns.

Protocol (Mini-Shake Flask)
  • Phase Preparation: Pre-saturate n-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Stock Solution: Dissolve compound in the pre-saturated aqueous phase (Buffer) at 1 mg/mL.

  • Equilibration:

    • In a 2 mL HPLC vial, add 500 µL Aqueous Stock + 500 µL Octanol.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 15 minutes to break emulsion.

  • Quantification:

    • Remove the aqueous phase carefully.

    • Analyze via LC-MS/MS (Triple Quadrupole) for maximum sensitivity, as the octanol concentration will be very low.

    • Calculation:

      
      
      
Deriving logP from logD

Once


 and 

are experimentally determined, calculate the intrinsic

using the Henderson-Hasselbalch rearrangement for bases:


Example Logic: If


 and 

:

(Note: This theoretical jump highlights why direct measurement of logP is impossible; the neutral species is much more lipophilic than the ion.)

Data Synthesis & Decision Tree

The following workflow summarizes the logical progression for characterizing this molecule.

Workflow Start Start: this compound Solubility Check Solubility (pH 7.4) Start->Solubility pKa_Pred In Silico pKa Prediction (Exp: ~11.0-12.0) Solubility->pKa_Pred Method_Select Select pKa Method pKa_Pred->Method_Select Potentiometry Potentiometric Titration (Inert Atmosphere) Method_Select->Potentiometry If soluble > 1mM Cosolvent Yasuda-Shedlovsky Extrapolation (MeOH) Method_Select->Cosolvent If insoluble LogD_Exp Exp. logD (pH 7.4) Shake Flask + LC-MS Potentiometry->LogD_Exp Calc_LogP Calculate Intrinsic logP (Formula) LogD_Exp->Calc_LogP

Figure 2: Decision tree for physicochemical characterization.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Box, K. J., & Comer, J. E. (2008). "Thermodynamics of the dissociation of protonated amines in water-dioxane mixtures." Journal of Solution Chemistry. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

  • PubChem Compound Summary. (2024). Morpholine-4-carboximidamide.[2][3] National Center for Biotechnology Information.[4] Link

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

Sources

Crystal structure analysis of 3,3-Dimethylmorpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hypothetical Crystal Structure Analysis of 3,3-Dimethylmorpholine-4-carboximidamide

A Note from the Senior Application Scientist

To our fellow researchers, scientists, and drug development professionals,

The following guide is a comprehensive, albeit hypothetical, exploration into the crystal structure analysis of this compound. At present, a published crystal structure for this specific molecule is not available in open-access crystallographic databases. However, the principles of synthesis, crystallization, and X-ray diffraction analysis are universal. This document serves as a robust framework, detailing the complete workflow for such an analysis based on established crystallographic principles and data from analogous structures containing morpholine and carboximidamide moieties. Our aim is to provide a scientifically rigorous and insightful guide that illuminates the process and potential findings of such a study, thereby empowering your own research endeavors in structural chemistry and drug design.

Introduction: The Rationale for Structural Elucidation

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The carboximidamide group, a bioisostere of the carboxylic acid and amide functionalities, is a strong hydrogen bond donor and acceptor, making it a key player in molecular recognition at biological targets.[3][4] The combination of these two fragments in this compound presents a molecule of significant interest for probing structure-activity relationships (SAR) in drug discovery programs.

A definitive crystal structure would provide invaluable, high-resolution data on:

  • Molecular Conformation: The three-dimensional arrangement of the atoms, including the conformation of the morpholine ring and the geometry of the carboximidamide group.

  • Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the packing of molecules in the solid state.[3][5][6] This information is crucial for understanding crystal packing, polymorphism, and the interactions the molecule might form with a biological target.

  • Stereoelectronic Properties: The precise bond lengths and angles that can inform our understanding of the molecule's electronic distribution and reactivity.

This guide will walk through the essential steps to achieve this, from chemical synthesis to the final structural analysis.

Synthesis and Crystallization: From Powder to Perfect Crystal

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely proceed via a two-step process starting from the commercially available 3,3-dimethylmorpholine. This approach is designed for efficiency and high yield, drawing on established methods for the formation of related carboxamides and carboximidamides.[7][8]

Synthetic_Pathway A 3,3-Dimethylmorpholine C 3,3-Dimethylmorpholine-4-carbonitrile A->C Base, Solvent (e.g., K2CO3, Acetone) B Cyanogen Bromide (BrCN) B->C E This compound C->E Solvent (e.g., Ethanol) D Ammonia (NH3) D->E

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 3,3-Dimethylmorpholine-4-carbonitrile.

    • To a stirred solution of 3,3-dimethylmorpholine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) in a suitable solvent like acetone, add a solution of cyanogen bromide (1.1 eq.) in acetone dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the carbonitrile intermediate.

  • Step 2: Synthesis of this compound.

    • Dissolve the purified 3,3-Dimethylmorpholine-4-carbonitrile (1.0 eq.) in a solvent such as ethanol.

    • Bubble anhydrous ammonia gas through the solution at room temperature for several hours. Alternatively, the reaction can be carried out in a sealed vessel with a solution of ammonia in ethanol.

    • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, remove the solvent under reduced pressure to yield the crude this compound.

Crystallization Methodology

The final, and often most challenging, step before analysis is the growth of high-quality single crystals. The choice of solvent and technique is critical and often requires empirical screening.

Experimental Protocol: Crystallization

  • Solvent Screening: Test the solubility of the purified product in a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a volatile solvent (the "inner solution").

    • Place a larger volume of a less volatile solvent in which the compound is poorly soluble (the "outer solution" or "precipitant") in a sealed container.

    • Place a small drop of the inner solution on a siliconized glass slide and invert it over the reservoir of the outer solution (hanging drop), or place the drop at the bottom of the sealed container (sitting drop).

    • Over time, the vapor of the more volatile solvent will diffuse into the outer solution, slowly increasing the concentration of the compound in the drop and promoting crystallization.

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Diffractometer Setup: Data is collected on a modern single-crystal X-ray diffractometer, such as a Bruker APEXII CCD or an Xcalibur, Eos diffractometer.[6][9]

    • Radiation Source: Mo Kα radiation (λ = 0.71073 Å) is commonly used.

    • Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles.

  • Data Processing:

    • The collected frames are integrated to determine the intensities and positions of the diffraction spots.

    • The data is then scaled and corrected for absorption effects.

    • Software such as olex2 or programs within the SHELX suite are used for structure solution and refinement.[9]

Structure Solution, Refinement, and Analysis

Hypothetical Crystallographic Data

Based on the analysis of similar morpholine-containing compounds, we can hypothesize a plausible set of crystallographic parameters for this compound.[9][10]

ParameterHypothetical Value
Chemical FormulaC7H15N3O
Formula Weight157.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.15
b (Å)8.20
c (Å)12.50
β (°)98.5
Volume (ų)623.5
Z4
Density (calculated)1.675 g/cm³
Absorption Coefficient (μ)0.12 mm⁻¹
F(000)344
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The refined structure would reveal the precise three-dimensional arrangement of the molecule.

  • Morpholine Ring Conformation: The six-membered morpholine ring is expected to adopt a stable chair conformation , as is typical for this heterocyclic system.[11] The two methyl groups at the C3 position would occupy one axial and one equatorial position on this chair.

  • Carboximidamide Group: The C-N bonds of the carboximidamide group are expected to have lengths intermediate between single and double bonds, indicating delocalization of pi-electrons. The group itself is likely to be largely planar.[5][6][12]

Intermolecular Interactions and Crystal Packing

The carboximidamide group is a potent hydrogen bond donor (from the -NH2 group) and acceptor (the imine nitrogen). The morpholine oxygen can also act as a hydrogen bond acceptor. These features would likely dominate the crystal packing.

Hypothetical Hydrogen Bond Parameters

D—H···AD-H (Å)H···A (Å)D···A (Å)∠(DHA) (°)
N—H···N (intermolecular)0.882.102.98175
N—H···O (intermolecular)0.882.253.05150

D = Donor atom, A = Acceptor atom

The molecules would likely form hydrogen-bonded dimers or chains . For instance, a common motif for carboximidamides is the formation of inversion dimers through pairs of N—H···N hydrogen bonds, creating a stable R²₂(8) ring motif.[6] These primary structural motifs would then be further linked into a three-dimensional network, potentially involving the morpholine oxygen.

Hydrogen_Bonding cluster_0 Molecule 1 cluster_1 Molecule 2 cluster_2 Molecule 3 N1_1 N1-H N_imine_2 N(imine) N1_1->N_imine_2 N-H···N O_morph_3 O(morpholine) N1_1->O_morph_3 N-H···O N_imine_1 N(imine) O_morph_1 O(morpholine) N1_2 N1-H N1_2->N_imine_1 N-H···N

Caption: Hypothetical hydrogen-bonding network in the crystal lattice.

Hirshfeld Surface Analysis

To further quantify the intermolecular interactions, a Hirshfeld surface analysis could be performed. This technique maps the regions of close contact between molecules in the crystal, providing a visual and quantitative breakdown of the different types of interactions (e.g., H···H, O···H, N···H).[10][13] For a molecule like this compound, it would be expected that O···H and N···H contacts, corresponding to hydrogen bonds, would appear as distinct red regions on the d_norm surface and contribute significantly to the overall surface area.

Implications for Drug Development

A detailed understanding of the crystal structure of this compound would provide critical insights for drug development professionals:

  • Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors and acceptors is essential for building accurate pharmacophore models and for in silico screening of compound libraries.

  • Structure-Based Drug Design: If this molecule were a hit from a screening campaign, its crystal structure would be the foundation for structure-based design efforts to improve potency and selectivity. The conformation of the morpholine ring and the orientation of the substituents would guide the design of new analogs.

  • Solid-State Properties: Knowledge of the crystal packing and intermolecular forces is crucial for understanding and controlling solid-state properties such as solubility, stability, and polymorphism, which are critical for formulation and manufacturing.

Conclusion

While this guide has detailed a hypothetical crystal structure analysis, it underscores a fundamental reality in modern drug discovery: the atomic-level understanding of a molecule is paramount. The journey from synthesis to a fully refined crystal structure is a meticulous process, but one that yields an unparalleled depth of information. The insights gained from such an analysis of this compound would directly inform medicinal chemistry efforts, transforming a simple molecular formula into a powerful tool for rational drug design.

References

  • Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino... - PMC. (2017). National Center for Biotechnology Information. [Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI. [Link]

  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. (2024). MDPI. [Link]

  • (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. (2026). ResearchGate. [Link]

  • Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. [Link]

  • A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS. (2019). Asian Journal of Chemistry. [Link]

  • Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. (2025). ResearchGate. [Link]

  • X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). ResearchGate. [Link]

  • Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. (2014). National Center for Biotechnology Information. [Link]

  • X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. (2016). Cambridge University Press & Assessment. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • N,N-dimethylmorpholine-4-carboxamide. PubChem. [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-di... (2020). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • N,N-Dimethylmorpholine-4-carboxamide | CAS 38952-61-3. Veeprho. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. [Link]

  • Crystallography Open Database: Search results. Crystallography Open Database. [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022). MDPI. [Link]

  • 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. (2024). MDPI. [Link]

  • 3,3-dimethylmorpholine (C6H13NO). PubChemLite. [Link]

  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). PubMed. [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2025). MDPI. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Medicines for Malaria Venture. [Link]

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Technical Guide: Biological Targets & Therapeutic Potential of Morpholine Carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an authoritative resource for drug discovery scientists, focusing on the pharmacophore Morpholine-4-carboximidamide and its derivatives.

Executive Summary: The Pharmacophore Logic

The morpholine carboximidamide moiety represents a privileged scaffold in medicinal chemistry, combining the favorable pharmacokinetic properties of the morpholine ring (solubility, metabolic stability against oxidative metabolism) with the electronic features of the carboximidamide (amidine) group.

Chemically, the carboximidamide group (


) acts as a bioisostere of the guanidine functionality found in arginine. At physiological pH, this group is often protonated (highly basic, 

), allowing it to form critical salt bridges with anionic residues (Asp, Glu) in enzyme active sites.

This guide delineates three primary biological target classes for these derivatives:

  • Oncogenic Kinases: Specifically EGFR (T790M mutants) and VEGFR-2.

  • Metabolic Enzymes: DPP-4 and

    
    -glucosidase inhibition in Type 2 Diabetes.
    
  • Antimicrobial Resistance Mechanisms: PBP2a allosteric modulation and Efflux Pump inhibition.

Primary Biological Targets

Oncology: Kinase Inhibition & DNA Intercalation

Morpholine derivatives have shown high potency in targeting the ATP-binding pockets of tyrosine kinases. The morpholine oxygen often forms a hydrogen bond with the hinge region of the kinase, while the carboximidamide tail extends into the solvent-exposed region or interacts with the gatekeeper residue.

  • Target: EGFR (Epidermal Growth Factor Receptor)

    • Mechanism:[1][2] Morpholine-substituted pyrimidine derivatives (Mor-DPPYs) have demonstrated selectivity for the T790M resistance mutation in Non-Small Cell Lung Cancer (NSCLC). The scaffold fits the steric constraints imposed by the bulky Methionine gatekeeper.

    • Data: Derivatives have shown

      
       values as low as 0.71 nM  against EGFR
      
      
      
      mutant cell lines (H1975).
  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) [3]

    • Mechanism:[1][2] Morpholine-benzimidazole-oxadiazole hybrids inhibit angiogenesis by blocking VEGFR-2 phosphorylation.

    • Data: Lead compounds exhibit

      
       nM, comparable to Sorafenib.
      
Visualization: EGFR Signaling & Inhibition Pathway

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (T790M Mutant) Ligand->EGFR Activation Ras Ras-GTP EGFR->Ras Signal Transduction Inhibitor Morpholine Carboximidamide Derivative Inhibitor->EGFR Competitive Binding (Hinge Region) ATP ATP ATP->EGFR Phosphorylation (Blocked) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus

Caption: Competitive inhibition of ATP binding in mutant EGFR by morpholine derivatives prevents downstream Ras/Raf/MEK proliferation signaling.

Metabolic Disorders: Type 2 Diabetes

The structural similarity of morpholine carboximidamide to metformin (a biguanide) and sulfonylureas suggests overlapping targets in glucose homeostasis.

  • Target: DPP-4 (Dipeptidyl Peptidase-4) [4]

    • Rationale: Inhibition of DPP-4 prevents the degradation of GLP-1 (Glucagon-like peptide-1), enhancing insulin secretion. Sulfonyl-piperazine/morpholine hybrids have shown 19-30% inhibition at 100

      
      M.[4]
      
  • Target:

    
    -Glucosidase 
    
    • Rationale: Morpholine-benzimidazoles act as competitive inhibitors, delaying carbohydrate digestion. The basic nitrogen of the carboximidamide mimics the transition state of the glycosidic cleavage.

Antimicrobial Resistance (AMR)

This is an emerging high-value application. The cationic nature of the carboximidamide group allows these molecules to disrupt bacterial membranes or bind to anionic bacterial DNA/proteins.

  • Target: PBP2a (Penicillin-Binding Protein 2a)

    • Context: MRSA (Methicillin-Resistant S. aureus) expresses PBP2a, which has low affinity for

      
      -lactams.
      
    • Mechanism:[1][2] Morpholine-arylideneimidazolones bind to the allosteric site of PBP2a, inducing a conformational change that restores the efficacy of oxacillin (Antibiotic Adjuvant effect).

  • Target: AcrAB-TolC Efflux Pump

    • Mechanism:[1][2] In Gram-negative bacteria (K. aerogenes), these derivatives inhibit the efflux pump, preventing the expulsion of antibiotics.

Comparative Data Summary

Target FamilySpecific ProteinDerivative ClassActivity MetricPotential Indication
Kinase EGFR

Mor-DPPYs

nM
NSCLC (Gefitinib-resistant)
Kinase VEGFR-2Morpholine-Benzimidazole

nM
Colon Cancer / Angiogenesis
Enzyme

-Glucosidase
Morpholine-Benzimidazole63-99% InhibitionType 2 Diabetes
Bacterial PBP2a (MRSA)Morpholine-ImidazoloneMIC Reduction (Adjuvant)MRSA Infection
Bacterial AcrAB-TolCMorpholine-Imidazolone90% Efflux InhibitionMDR Gram-Negative Infection

Experimental Protocols

Protocol A: In Vitro EGFR Kinase Inhibition Assay (HTRF)

To validate affinity for the T790M mutant kinase.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) detects the phosphorylation of a biotinylated peptide substrate. The inhibitor prevents phosphorylation, reducing the FRET signal between Europium-cryptate (donor) and XL665 (acceptor).

Reagents:

  • EGFR

    
     recombinant enzyme.
    
  • ATP (at

    
     concentration, typically 10 
    
    
    
    M).
  • Substrate: Biotin-poly(Glu,Tyr).

  • Detection: Streptavidin-XL665 + Anti-phosphotyrosine-Europium.

Workflow:

  • Preparation: Dissolve Morpholine Carboximidamide derivatives in 100% DMSO. Prepare 3-fold serial dilutions.

  • Incubation: Add 4

    
    L of inhibitor solution to 384-well low-volume white plates.
    
  • Enzyme Addition: Add 2

    
    L of EGFR enzyme buffer. Incubate for 10 min at RT (allows conformational binding).
    
  • Reaction Start: Add 4

    
    L of ATP/Peptide mix.
    
  • Reaction Stop: After 60 min, add 10

    
    L of Detection Mix (EDTA containing).
    
  • Read: Measure HTRF ratio (

    
    ) on an EnVision reader.
    
  • Analysis: Plot Dose-Response curves using a 4-parameter logistic model to determine

    
    .
    
Protocol B: Bacterial Efflux Pump Inhibition Assay

To validate the "Adjuvant" potential against MDR bacteria.

Principle: Uses Ethidium Bromide (EtBr) accumulation. Active efflux pumps eject EtBr; inhibitors cause EtBr accumulation, leading to increased fluorescence.

Workflow:

  • Culture: Grow K. aerogenes (overexpressing AcrAB-TolC) to

    
    .
    
  • Wash: Centrifuge and resuspend cells in PBS.

  • Loading: Add EtBr (final conc. 1-2

    
    g/mL) and the Morpholine derivative (at sub-MIC concentration).
    
  • Kinetic Measurement: Immediately place in a spectrofluorometer (Excitation 530 nm / Emission 600 nm).

  • Data Capture: Record fluorescence every 60 seconds for 30 minutes.

  • Validation: A steep increase in fluorescence compared to the "No Inhibitor" control indicates successful pump inhibition.

Visualization: Efflux Pump Inhibition Mechanism

Efflux_Mechanism Antibiotic Antibiotic (Substrate) Bacterium Gram-Negative Bacterium Antibiotic->Bacterium Passive Diffusion Target Intracellular Target (Ribosome) Antibiotic->Target Accumulation & Killing Pump AcrAB-TolC Pump Bacterium->Pump Capture Pump->Antibiotic Efflux (Resistance) Inhibitor Morpholine Carboximidamide Inhibitor->Pump Allosteric Blockade

Caption: Morpholine derivatives block the AcrAB-TolC pump, forcing antibiotic accumulation and overcoming resistance.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (2024). 5[6]

  • Morpholine-4-carboximidamide hydrochloride | 5638-78-8. Smolecule. (2023). 7[6]

  • Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors. European Journal of Medicinal Chemistry. (2017).[8] 8

  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones. International Journal of Molecular Sciences. (2021).[9] 9

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PubMed Central. (2024). 3

  • Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. ResearchGate. (2020). 10[6]

Sources

Precision Docking of Sterically Hindered Guanidino-Morpholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical manual for the in silico molecular docking of 3,3-Dimethylmorpholine-4-carboximidamide . This specific scaffold represents a sterically constrained, highly polar guanidino-mimetic fragment, often utilized in Fragment-Based Drug Discovery (FBDD) to target anionic pockets in enzymes such as serine proteases (e.g., Factor Xa, Thrombin) or arginine-mimetic recognition sites in kinases.

Executive Summary

The docking of This compound presents a unique duality of challenges: electrostatic dominance (due to the carboximidamide/guanidine motif) and conformational restriction (induced by the gem-dimethyl group).[1] Unlike standard lipophilic ligands, this molecule requires a protocol that prioritizes accurate protonation state enumeration, quantum-mechanical geometry optimization, and solvation-aware scoring functions.

This guide moves beyond generic "click-and-run" tutorials. It establishes a Causality-Driven Workflow , where every parameter selection is justified by the physicochemical reality of the ligand.

Phase 1: Chemical Intelligence & Ligand Preparation

The success of a docking campaign is determined before the ligand ever enters the binding pocket. For this specific molecule, standard force field generation (e.g., OPLS3e or MMFF94) is often insufficient due to the gem-dimethyl effect on the morpholine ring pucker.

1.1 Quantum Mechanical (QM) Geometry Optimization

Standard force fields may flatten the morpholine ring or miscalculate the barrier to rotation for the carboximidamide group.

  • Protocol: Perform a DFT optimization (B3LYP/6-31G**) to determine the global minimum conformation.

  • Causality: The 3,3-dimethyl substitution creates a syn-diaxial interaction, forcing the morpholine ring into a distorted chair conformation. Capturing this pre-organized state reduces the entropic penalty during docking.[1]

1.2 Protonation & Tautomer Enumeration

The carboximidamide moiety (N-C(=NH)NH₂) functions as a guanidine analog.[1]

  • pKa Analysis: The estimated pKa is > 12.0.[1]

  • State Assignment: At physiological pH (7.4), this molecule exists exclusively as a monocation (+1) .

  • Warning: Do NOT dock the neutral species. Doing so will result in false negatives, as the primary driving force (salt bridge formation with Asp/Glu residues) will be absent.

Table 1: Ligand Preparation Parameters

ParameterSettingRationale
Force Field OPLS4 or QM-polarizedRequired to handle the high charge density of the amidinium group.[1]
Ionization State Protonated (+1) Guanidine motif pKa > 12; neutral state is biologically irrelevant.[1]
Stereoisomerism R/S EnumerationThe 3,3-dimethyl group is achiral, but check if the morpholine has other substituents.
Tautomers Canonical AmidiniumEnsure the positive charge is delocalized across the N-C-N triad.[1]
Phase 2: Target Selection & Grid Generation

This ligand is a classic "Arginine Mimic."[1] It targets Deep S1 pockets or anionic hotspots.[1]

2.1 Receptor Pre-Processing
  • Target Class: Serine Proteases (e.g., Factor Xa, Thrombin) or Nitric Oxide Synthase (NOS).

  • H-Bond Network: You must optimize the Hydrogen Bond network of the receptor before grid generation.[1]

  • Critical Step: Rotate Asn/Gln/His residues.[1] Ensure that the Aspartate/Glutamate residues in the active site (e.g., Asp189 in Trypsin-like proteases) are deprotonated (-1) to accept the salt bridge.

2.2 Grid Box Definition
  • Center: Centered on the catalytic triad or the S1 specificity pocket.[1]

  • Constraints: Define a H-bond constraint or Positional Constraint on the active site Aspartate.

  • Logic: If the docking pose does not form a salt bridge with the key Aspartate, the pose is likely an artifact. Enforcing this constraint filters out noise early.[1]

Phase 3: The Docking Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for docking this charged scaffold.

DockingWorkflow Start Ligand: this compound QM_Opt DFT Geometry Optimization (B3LYP/6-31G**) Start->QM_Opt Prot_State Generate State: Cationic (+1) pKa > 12 QM_Opt->Prot_State Docking_Eng Docking Engine (Glide SP / GOLD / AutoDock Vina) Prot_State->Docking_Eng Target_Prep Target Prep: Serine Protease (S1 Pocket) Aspartate Residue (-1) Grid_Gen Grid Generation Constraint: Salt Bridge to Asp Target_Prep->Grid_Gen Grid_Gen->Docking_Eng Filter_1 Filter 1: Salt Bridge Present? Docking_Eng->Filter_1 Filter_2 Filter 2: Steric Clash (3,3-Me)? Filter_1->Filter_2 Yes Discard Discard Pose Filter_1->Discard No MD_Valid MD Simulation (100ns) Stability Check Filter_2->MD_Valid Low Clash Filter_2->Discard High Clash Success Valid Lead Candidate MD_Valid->Success

Figure 1: Decision tree for docking charged, sterically hindered fragments. Note the critical "Salt Bridge" filter.

Phase 4: Detailed Experimental Protocol
4.1 Docking Algorithm Selection

For this specific molecule, GOLD (Genetic Optimization for Ligand Docking) or Schrödinger Glide (XP) are superior to rigid-receptor algorithms because they handle the directionality of hydrogen bonds in charged systems more accurately.[1]

Protocol for GOLD (CCDC):

  • Fitness Function: Use ChemPLP or GoldScore .[1]

    • Why? GoldScore is force-field based and handles charge interactions (H-bonding + Van der Waals) well.[1] ChemPLP is faster and often more accurate for steric fits.[1]

  • Flexible Sidechains: Set the key Aspartate residue in the binding pocket to "Library Rotamers."

    • Causality: The formation of the salt bridge may require the receptor aspartate to adjust slightly to accommodate the bulky 3,3-dimethyl group of the ligand.

  • Search Efficiency: Set to 200% (Very Flexible). The steric bulk of the ligand requires thorough sampling to find the "key-in-lock" entry vector.[1]

4.2 Scoring & Post-Processing

Standard docking scores (e.g., kcal/mol) often overestimate the desolvation penalty of burying a +1 charge.

  • Correction: Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) rescoring.

  • Metric: Look for

    
     rather than just Docking Score.
    
  • Visual Inspection: Ensure the gem-dimethyl group points away from the protein wall or into a hydrophobic sub-pocket.[1] If the methyls are pressed against a polar backbone, the pose is an artifact.

Phase 5: Validation & Self-Correcting Mechanisms

A docking pose is a hypothesis, not a result. You must validate it using the "Wobble" Test .

The Protocol:

  • Take the top-ranked pose.[1]

  • Run a short (10–50 ns) Molecular Dynamics (MD) simulation (e.g., using GROMACS or Desmond).

  • Analysis Criteria:

    • RMSD: Ligand RMSD should stabilize < 2.0 Å.

    • Salt Bridge Persistence: The distance between the Ligand Amidine Nitrogen and Receptor Aspartate Oxygen must remain < 3.5 Å for > 60% of the simulation time.

    • If the ligand drifts or the salt bridge breaks, the docking pose was a "false positive" driven by electrostatic artifacts.

References
  • Principles of Docking Charged Ligands

    • Title: "The impact of protonation states on the accuracy of molecular docking."
    • Source: Journal of Computer-Aided Molecular Design.[1]

    • URL:[Link]

  • Fragment-Based Discovery (Amidine Scaffolds)

    • Title: "Fragment-based drug discovery: a practical approach."
    • Source: Nature Reviews Drug Discovery.[1]

    • URL:[Link]

  • MM-GBSA Rescoring Protocols

    • Title: "Use of MM-GBSA in reproducing the binding free energies of small molecule inhibitors."
    • Source: Journal of Chemical Information and Modeling.[1]

    • URL:[Link]

  • GOLD Docking Methodology

    • Title: "GOLD: Protein-ligand docking software."[1][2]

    • Source: CCDC (Cambridge Crystallographic Data Centre).[1]

    • URL:[Link]

Sources

Initial biological screening of 3,3-Dimethylmorpholine-4-carboximidamide libraries

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Biological Screening of 3,3-Dimethylmorpholine-4-carboximidamide Libraries

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of compound libraries based on the this compound scaffold. The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, although it can be metabolically labile.[1][2][3] The introduction of gem-dimethyl substitution at the 3-position may offer a strategy to mitigate this metabolic instability, while the carboximidamide moiety provides a versatile anchor for exploring diverse chemical space. This document outlines a strategic, multi-tiered screening cascade designed to efficiently identify and characterize promising hit compounds. It integrates principles of phenotypic and target-based screening, cytotoxicity assessment, and early absorption, distribution, metabolism, and excretion (ADME) profiling. The methodologies presented are grounded in established industry best practices to ensure the generation of robust and actionable data for drug discovery programs.

Introduction: The Rationale for Screening this compound Libraries

The morpholine heterocycle is a cornerstone in drug design, valued for its favorable physicochemical properties, including aqueous solubility and synthetic tractability.[1][2][3] However, the morpholine ring can be susceptible to oxidative metabolism. The strategic incorporation of a gem-dimethyl group at the 3-position is a rational design element intended to block potential sites of metabolism, thereby enhancing the pharmacokinetic profile of the resulting compounds.

The carboximidamide functional group offers a rich source of chemical diversity. It can act as a bioisosteric replacement for other functional groups and provides a key point for hydrogen bonding interactions with biological targets.[4] Carboxamide derivatives, a closely related class, have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6][7] A library of this compound analogues, therefore, represents a promising starting point for identifying novel therapeutic agents across various disease areas.

This guide details a practical and efficient screening paradigm to unlock the therapeutic potential of these libraries.

Library Design and Quality Control

The success of any screening campaign is fundamentally linked to the quality and diversity of the compound library.

Design Principles

The design of a this compound library should aim to maximize chemical diversity while maintaining drug-like properties. Key considerations include:

  • Diversity-Oriented Synthesis: Employ a variety of synthetic routes to introduce a wide range of substituents on the carboximidamide nitrogen and potentially on the morpholine ring itself.

  • Physicochemical Properties: Utilize computational models to ensure that library members adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five, to maximize the potential for oral bioavailability.[8][9]

  • Focused vs. Diverse Libraries: Depending on the research goals, the library can be designed to be either diverse, to explore a wide range of biological space, or focused, if there is a known target or family of targets.[10]

Quality Control

Prior to screening, it is imperative to perform rigorous quality control on the compound library to ensure the integrity of the screening data.

  • Purity Analysis: Each compound should be analyzed by LC-MS and/or NMR to confirm its identity and assess its purity (typically >95%).

  • Solubility Assessment: The solubility of each compound should be determined in the assay buffer to prevent false negatives or positives due to compound precipitation.

  • Compound Management: Compounds should be stored in an inert atmosphere at low temperatures (e.g., -20°C) to prevent degradation. Master stocks are typically prepared in a high-quality solvent like DMSO.

A Multi-Tiered Screening Cascade

A tiered approach is the most efficient method for screening compound libraries, allowing for the rapid elimination of inactive or undesirable compounds and focusing resources on the most promising hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: In-vitro ADME & Secondary Assays Primary_HTS Primary High-Throughput Screen (e.g., Phenotypic Assay) Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Primary_HTS->Dose_Response Active Compounds Cytotoxicity Initial Cytotoxicity Screen (e.g., MTT Assay) Cytotoxicity->Dose_Response Non-Toxic Compounds Orthogonal_Assay Orthogonal Confirmatory Assay Dose_Response->Orthogonal_Assay Confirmed Hits ADME Early in-vitro ADME Profiling (Metabolic Stability, Permeability) Orthogonal_Assay->ADME Validated Hits Selectivity Target Selectivity/Off-Target Effects ADME->Selectivity Promising Leads

Caption: A multi-tiered screening cascade for hit identification.

Tier 1: Primary Screening

The initial tier involves high-throughput screening (HTS) to identify compounds that exhibit a desired biological effect.[10][11][12]

Phenotypic screening is a powerful approach that identifies compounds that produce a desired change in the phenotype of a cell or organism, without a preconceived notion of the molecular target.[13][14][15] This is particularly useful for complex diseases where the underlying biology is not fully understood.[14][16]

  • Rationale: A phenotypic screen can uncover novel mechanisms of action and first-in-class drugs.[14][16]

  • Example Assay: A high-content imaging screen to identify compounds that reverse a disease-specific morphological change in patient-derived cells.[17]

Concurrent with or immediately following the primary screen, a general cytotoxicity assay is crucial to flag compounds that are non-specifically toxic to cells.

  • Rationale: Eliminating cytotoxic compounds early prevents the investment of resources in molecules that are unlikely to have a therapeutic window.

  • Recommended Assay: The MTT assay is a reliable and cost-effective colorimetric method for assessing cell viability.[18][19] It measures the metabolic activity of cells, which is an indicator of cell health.[18]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with the library compounds at a single, high concentration (e.g., 10 µM) for 24-72 hours. Include vehicle-only (e.g., DMSO) and positive (e.g., doxorubicin) controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Tier 2: Hit Confirmation and Prioritization

Compounds that show activity in the primary screen and are not overtly cytotoxic are advanced to Tier 2 for confirmation and prioritization.

Active compounds are re-tested over a range of concentrations (typically 8-10 points) to determine their potency (IC50 or EC50).

  • Rationale: A dose-response curve confirms the activity of a compound and provides a quantitative measure of its potency, which is essential for structure-activity relationship (SAR) studies.

  • Data Presentation: The results are typically plotted as a sigmoidal dose-response curve, from which the IC50/EC50 value is calculated.

To rule out false positives due to assay artifacts, hits should be confirmed in an orthogonal assay that measures the same biological endpoint through a different technological principle.

  • Rationale: Confirmation in an orthogonal assay significantly increases confidence that the observed biological activity is genuine.

  • Example: If the primary screen was a reporter gene assay, an orthogonal assay could be a direct measurement of protein expression by Western blot or an ELISA.

Tier 3: Early ADME and Secondary Assays

Validated hits from Tier 2 are subjected to a panel of in-vitro ADME assays and secondary biological assays to build a more comprehensive profile of their drug-like properties.

Early assessment of ADME properties is critical to identify potential liabilities that could lead to failure in later stages of drug development.[20][21][22]

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate at which the compound is metabolized.[21][23]

  • Permeability: Typically evaluated using a Caco-2 cell monolayer assay to predict intestinal absorption.[23]

  • Plasma Protein Binding: Measured to determine the fraction of the compound that is bound to plasma proteins, which can affect its distribution and efficacy.[23]

  • CYP450 Inhibition: Assessed to identify potential drug-drug interactions.[23]

Table 1: Hypothetical Screening Data Summary

Compound IDPrimary Screen Activity (% Inhibition @ 10 µM)Cytotoxicity (% Viability @ 10 µM)IC50 (µM)Metabolic Stability (t½ in HLM, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
DM-C-00185.292.50.754515.2
DM-C-00212.398.1> 501202.1
DM-C-00391.535.41.22518.9
DM-C-00478.988.72.56510.5

HLM: Human Liver Microsomes

For hits identified through phenotypic screening, efforts should be made to identify the molecular target(s) responsible for the observed phenotype.[13] For all hits, it is important to assess their selectivity.

  • Target Identification Methods: Techniques such as thermal proteome profiling, chemical proteomics, and genetic approaches can be employed.

  • Selectivity Profiling: Hits should be tested against a panel of related targets (e.g., other kinases if the primary target is a kinase) to determine their selectivity profile. High selectivity is generally desirable to minimize off-target effects.

Data Analysis and Hit Progression

A structured data analysis workflow is essential for making informed decisions about which compounds to advance.

G Start Screening Data Generated Potency Potency Threshold Met? (e.g., IC50 < 1 µM) Start->Potency Toxicity Acceptable Therapeutic Index? (Cytotoxicity IC50 / Activity IC50 > 10) Potency->Toxicity Yes Deprioritize Deprioritize/SAR Exploration Potency->Deprioritize No ADME Favorable ADME Profile? Toxicity->ADME Yes Toxicity->Deprioritize No Advance Advance to Lead Optimization ADME->Advance Yes ADME->Deprioritize No

Caption: A decision-making flowchart for hit progression.

  • Hit Criteria: Establish clear criteria for what constitutes a "hit" at each stage of the screening cascade. For example, a primary hit might be defined as a compound that produces >50% inhibition at 10 µM with >80% cell viability.

  • Data Visualization: Use tools like scatter plots to visualize the relationship between potency and cytotoxicity, helping to identify compounds with a promising therapeutic index.

  • Structure-Activity Relationships (SAR): Begin to analyze the relationship between the chemical structure of the compounds and their biological activity. This early SAR can guide the design of the next generation of compounds in a lead optimization program.

Conclusion

The initial biological screening of a novel compound library, such as the this compound series, is a critical first step in the drug discovery process. A well-designed, multi-tiered screening cascade that incorporates phenotypic and/or target-based assays, cytotoxicity assessment, and early ADME profiling provides a robust and efficient framework for identifying high-quality hit compounds. By adhering to the principles of scientific rigor and logical decision-making outlined in this guide, researchers can effectively navigate the complexities of early-stage drug discovery and maximize the probability of success in identifying the next generation of therapeutic agents.

References

  • Phenotypic screening - Wikipedia. (URL: )
  • Unlocking the Power of Phenotypic Screening in Drug Discovery. (URL: )
  • The Resurrection of Phenotypic Drug Discovery - PMC. (URL: [Link])

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Cre
  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Proliferation - Sigma-Aldrich. (URL: [Link])

  • In Vitro ADME Assays and Services - Charles River Laboratories. (URL: [Link])

  • Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO. (URL: [Link])

  • Understanding the Importance of Screening Library Design in Drug Discovery - Infinix Bio. (URL: [Link])

  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (URL: [Link])

  • In Vitro screening - IQVIA Laboratories. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • High Throughput Screening (HTS) of Novel Bioactive Compounds - Ramot. (URL: [Link])

  • New Assay Technologies for High-Throughput Screening - PubMed. (URL: [Link])

  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (URL: [Link])

  • Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications. (URL: [Link])

  • The High-Throughput Screening Transformation in Modern Drug Development. (URL: [Link])

  • What Is Compound Screening? Methods & Applications Guide | Boster Bio. (URL: [Link])

  • How to Choose A Library for Screening? - SARomics Biostructures. (URL: [Link])

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (URL: [Link])

  • Hit Identification in Drug Discovery: Library Screening. (URL: [Link])

  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. (URL: [Link])

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - MDPI. (URL: [Link])

  • Ring Bioisosteres - Cambridge MedChem Consulting. (URL: [Link])

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - PubMed. (URL: [Link])

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - PMC. (URL: [Link])

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Mechanistic Profiling of Novel Guanidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Guanidinium Privilege

The guanidine moiety (


) remains a "privileged scaffold" in modern medicinal chemistry due to its distinct physicochemical profile. With a conjugate acid pKa of ~12.5, it remains protonated at physiological pH, allowing it to serve as a high-affinity anchor for anionic biological targets (phosphate backbones of DNA, carboxylate residues in protein active sites).

While historically validated by metformin (Type 2 Diabetes) and cimetidine (H2 antagonist), the 2024-2025 drug development landscape has shifted toward complex guanidine conjugates . Current research focuses on three distinct mechanistic vectors:

  • Bioenergetic Modulation: Targeting Mitochondrial Complex I in resistant tumors.

  • Genomic Targeting: Minor groove binding in DNA for antiproliferative effects.

  • Membrane Disruption: Electrostatic destabilization of bacterial membranes (ESKAPE pathogens).

This guide provides a technical roadmap for validating these mechanisms, moving beyond phenotypic screening to molecular causality.

Mechanism I: Bioenergetic Modulation (Mitochondrial Complex I)

Novel hydrophobic guanidine derivatives (e.g., triterpenoid-guanidine conjugates) have shown efficacy in metabolic reprogramming of cancer cells. Unlike hydrophilic biguanides, these lipophilic analogs permeate the mitochondrial inner membrane (MIM) more effectively.

The Signaling Cascade

The primary mode of action involves the interception of electron flow at NADH:ubiquinone oxidoreductase (Complex I). This blockade stalls the proton pump, collapsing the mitochondrial membrane potential (


) and triggering ROS-dependent apoptosis.
Pathway Visualization

Figure 1: Guanidine-Induced Mitochondrial Apoptosis Pathway

MitochondrialPath Guanidine Guanidine Derivative (Lipophilic) ComplexI Mitochondrial Complex I (NADH Dehydrogenase) Guanidine->ComplexI Inhibits ETC_Block ETC Stalling (Electron Transport Chain) ComplexI->ETC_Block ROS ROS Surge (Superoxide) ETC_Block->ROS Leakage MMP ΔΨm Collapse (Depolarization) ETC_Block->MMP CytoC Cytochrome C Release ROS->CytoC MMP->CytoC Caspase Caspase 9/3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Schematic of guanidine-mediated inhibition of Complex I, leading to bioenergetic collapse and apoptotic signaling.[1]

Validation Protocol: Oxygen Consumption Rate (OCR) Profiling

Objective: Quantify specific inhibition of mitochondrial respiration distinct from non-mitochondrial toxicity.

Reagents:

  • Seahorse XF Cell Mito Stress Test Kit.

  • Oligomycin (ATP synthase inhibitor).[2]

  • FCCP (Uncoupler).

  • Rotenone/Antimycin A (Complex I/III inhibitors).

Workflow:

  • Seeding: Plate HepG2 or Jurkat cells at

    
     cells/well in XF96 microplates. Incubate overnight.
    
  • Basal Measurement: Equilibration in unbuffered assay medium (pH 7.4) for 1 hour. Measure Basal Respiration.

  • Compound Injection (Port A): Inject Guanidine Derivative (Titration: 1, 5, 10, 50 µM).

    • Causality Check: If OCR drops immediately, the compound acts on the ETC. If OCR drops slowly (>1 hr), it suggests indirect metabolic regulation.

  • Stress Test:

    • Inject Oligomycin (1.5 µM)

      
       Measure ATP-linked respiration.
      
    • Inject FCCP (1.0 µM)

      
       Measure Maximal Respiration Capacity.
      
    • Inject Rotenone/Antimycin A

      
       Measure Non-mitochondrial respiration.
      

Acceptance Criteria: A valid Complex I inhibitor must reduce Basal Respiration and Maximal Respiration but maintain Non-mitochondrial respiration constant.

Mechanism II: Genomic Targeting (DNA Minor Groove Binding)

Recent cyclopropyl-linked guanidine derivatives have demonstrated high affinity for the DNA minor groove. The positively charged guanidinium group forms hydrogen bonds with the electronegative N3 of adenine and O2 of thymine, while hydrophobic substituents stabilize the complex via van der Waals forces.

Comparative Binding Data

The following table summarizes binding constants (


) derived from UV-Vis titration studies of novel derivatives compared to standard groove binders.
Compound IDStructure ClassBinding Constant (

)
Binding Mode

(kJ/mol)
7i (Novel) 4-Me, 4-Br-Cyclopropyl-Guanidine3.49 ± 0.04 Minor Groove-31.6
Cabozantinib Reference Standard5.79Minor Groove-33.2
Metformin Biguanide< 0.10Non-specificN/A
Pentamidine Bis-benzamidine2.10Minor Groove-28.5

Data synthesized from recent spectroscopic studies [1, 5].

Validation Protocol: UV-Vis Spectroscopic Titration

Objective: Determine the intrinsic binding constant (


) and mode of interaction (intercalation vs. groove binding).

Workflow:

  • Preparation: Prepare a 50 µM stock solution of the Guanidine Derivative in Tris-HCl buffer (pH 7.4).

  • Baseline Scan: Record absorption spectrum (200–500 nm). Note

    
     (typically 236–283 nm for aryl-guanidines).
    
  • Titration: Add aliquots of CT-DNA or Salmon Sperm DNA (5–40 µM) to the sample and reference cuvettes to cancel DNA absorbance.

  • Incubation: Allow 5 minutes equilibration post-addition.

  • Observation:

    • Hypochromism (Absorbance

      
      ):  Indicates strong interaction (intercalation or strong groove binding) due to 
      
      
      
      -stacking overlap.
    • Red Shift (Bathochromism): Indicates stabilization of the excited state (intercalation).

  • Calculation: Plot

    
     vs 
    
    
    
    to extract
    
    
    using the Benesi-Hildebrand equation.

Mechanism III: Membrane Electrostatics (Antimicrobial)

For antimicrobial applications, novel aminoguanidine-tetralone derivatives target the anionic bacterial membrane. The mechanism is distinct from antibiotics; it relies on "carpet model" disruption rather than specific protein binding.

Workflow Visualization: From Synthesis to SEM Validation

Figure 2: Antimicrobial Validation Workflow

AntimicrobialWorkflow Design Design: Aminoguanidine-Tetralone Synth Synthesis: Nucleophilic Sub. Design->Synth Screen MIC Screening (ESKAPE Pathogens) Synth->Screen SEM SEM Imaging (Morphology) Screen->SEM Select Potent Hits Leakage Dye Leakage Assay (Permeability) Screen->Leakage Lead Lead Candidate (Compound 2D) SEM->Lead Rupture Folds Confirmed Leakage->Lead

Caption: Integrated workflow for validating membrane-disrupting guanidine derivatives.

Validation Protocol: SEM Membrane Integrity Assay

Objective: Visualize physical disruption of S. aureus (MRSA) membranes.

  • Treatment: Incubate bacteria (

    
     CFU/mL) with the Guanidine Derivative at 
    
    
    
    MIC and
    
    
    MIC for 2 hours.
  • Fixation: Centrifuge and resuspend pellet in 2.5% glutaraldehyde (4°C, 4 hours).

  • Dehydration: Serial ethanol wash (30%, 50%, 70%, 90%, 100%).

  • Imaging: Sputter coat with gold/palladium. Image under Scanning Electron Microscope (SEM).

  • Analysis: Look for "rupture folds," cell shrinkage, or pore formation compared to Vancomycin control.

Future Perspectives: 2025 and Beyond

References

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 2023.[3]

  • Effects of guanidine derivatives on mitochondrial function. Journal of Biological Chemistry, 1971.[2]

  • Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 2025.

  • Production of new amilorides as potent inhibitors of mitochondrial respiratory complex I. Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 2025.

  • Global Trends in R&D 2025. IQVIA Institute, 2025.

  • Progress and Trends in Novel Drug R&D of 2025. SSRN, 2026.

Sources

Methodological & Application

Using 3,3-Dimethylmorpholine-4-carboximidamide in cell-based viability assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 3,3-Dimethylmorpholine-4-carboximidamide in Cell-Based Viability Assays

Abstract

This application note details the protocol for evaluating the cellular viability and cytotoxicity of This compound (CAS: 1247537-73-0), a sterically hindered amidine scaffold used in medicinal chemistry. Due to the 3,3-dimethyl substitution, this compound exhibits enhanced metabolic stability compared to its parent morpholine analogs, making it a valuable fragment in the design of novel enzyme inhibitors (e.g., for kinases or metabolic targets). This guide provides a standardized workflow using ATP-based luminescence assays to determine the therapeutic window and IC₅₀ values, addressing specific solubility and pH considerations inherent to amidine-functionalized small molecules.

Introduction

In early-stage drug discovery, the This compound moiety serves as a robust polar building block. The amidine group (


) functions as a bioisostere for guanidines, often targeting active site residues in proteases or G-protein coupled receptors (GPCRs). However, the basicity of the amidine group and the lipophilicity modulation by the dimethyl groups require careful handling in cell-based assays to avoid artifacts such as pH drift or precipitation.

Key Mechanistic Considerations:

  • Metabolic Stability: The gem-dimethyl group at the C3 position blocks oxidative metabolism (N-dealkylation) often seen in morpholine rings.

  • Basicity: The carboximidamide group is basic (pKa ~10-11). High concentrations (>100 µM) can alter the pH of bicarbonate-buffered culture media, necessitating rigorous pH control.

  • Readout Selection: We recommend an ATP-based luminescent readout (e.g., CellTiter-Glo®) over tetrazolium reduction assays (MTT/MTS) to prevent potential chemical reduction of the tetrazolium salt by the amidine moiety, which can yield false-positive viability signals.

Materials & Reagents

Reagent/EquipmentSpecification
Test Compound This compound (High Purity >95%)
Solvent Dimethyl Sulfoxide (DMSO), sterile filtered, cell-culture grade
Cell Lines HepG2 (Liver tox model) or HEK293 (General cytotoxicity)
Assay Reagent ATP-based Luminescence Reagent (e.g., CellTiter-Glo®)
Control Staurosporine (Positive Kill Control), 10 mM stock
Plate Reader Multi-mode microplate reader capable of Luminescence detection
Plates 96-well or 384-well white-walled, clear-bottom plates

Experimental Protocol

Phase 1: Compound Preparation (Critical Step)

Objective: Create a stable stock solution without precipitation.

  • Stock Solution (100 mM): Dissolve this compound in 100% DMSO.

    • Note: If the compound is supplied as a Hydrochloride (HCl) salt, it may be water-soluble. However, for consistency in cellular permeability, DMSO is preferred for the master stock.

    • Vortex for 1 minute to ensure complete solubilization.

  • Serial Dilution: Prepare a 1:3 serial dilution series in a separate "Compound Plate" using DMSO.

    • Range: 10 mM down to 0.1 µM (Master Stock).

  • Intermediate Dilution: Dilute the DMSO stocks 1:100 into pre-warmed culture media to generate 2x working solutions (Final DMSO concentration will be 1% in the assay).

Phase 2: Cell Seeding
  • Harvest cells (e.g., HepG2) at 80-90% confluency.

  • Dilute cells to 5,000 cells/well in 50 µL of complete media.

  • Dispense 50 µL into white-walled 96-well plates.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 3: Treatment & Incubation
  • Add 50 µL of the 2x Compound Working Solutions to the assay plate (Total Volume = 100 µL).

    • Final Test Range: 100 µM to 0.001 µM.

    • Final DMSO: 0.5% (Must be consistent across all wells).

  • Controls:

    • Vehicle Control: 0.5% DMSO only (100% Viability).

    • Positive Control: 1 µM Staurosporine (0% Viability).

    • Blank: Media only (No cells).

  • Incubate for 48 hours.

Phase 4: Viability Detection (ATP Quantification)
  • Equilibrate the assay plate and ATP detection reagent to Room Temperature (RT) for 30 minutes.

  • Add 100 µL of ATP detection reagent to each well (1:1 ratio with media).

  • Orbitally shake the plate for 2 minutes (200 rpm) to induce cell lysis.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence (Integration time: 0.5 - 1.0 second/well).

Data Analysis & Visualization

Calculation: Normalize Raw Luminescence Units (RLU) to controls:



Curve Fitting: Fit data to a non-linear regression model (4-parameter logistic) to determine IC₅₀:



Workflow Diagram

The following diagram illustrates the logical flow of the screening campaign, highlighting critical quality control checkpoints.

G Start Compound Receipt (CAS: 1247537-73-0) Solubility Solubility Check (DMSO vs Aqueous) Start->Solubility StockPrep Stock Preparation (100 mM in DMSO) Solubility->StockPrep Pass Treatment Compound Treatment (48h Incubation) StockPrep->Treatment Seeding Cell Seeding (HepG2/HEK293) Seeding->Treatment 24h Attachment Detection ATP Luminescence Readout Treatment->Detection Analysis IC50 Calculation & Curve Fitting Detection->Analysis Analysis->StockPrep Adjust Range if IC50 > 100µM

Figure 1: Experimental workflow for profiling this compound cytotoxicity.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Low solubility of the free base at neutral pH.Acidify stock slightly or ensure final concentration < 100 µM. Use the HCl salt form if available.
Edge Effects Evaporation in outer wells.Fill outer wells with PBS; do not use them for data.
Signal Drift Temperature gradients.Equilibrate plates to room temperature for 30 mins before reading.
High Background Media autofluorescence (rare in luminescence) or contamination.Ensure "Blank" wells contain the same media + DMSO + Reagent.

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses amidine/guanidine bioisosteres). Link

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. (Context on assay interference by small molecules). Link

  • PubChem Compound Summary. (2023). This compound. National Library of Medicine. Link

Protocol for Evaluating the Antibacterial Efficacy of Novel Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold in Antibacterial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. In this pursuit, medicinal chemists frequently turn to privileged scaffolds—molecular frameworks that are known to interact with a variety of biological targets. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is one such versatile pharmacophore.[1][2] Its inclusion in a molecule can impart favorable physicochemical properties, such as improved solubility and metabolic stability, and can facilitate crucial interactions with bacterial targets.[1][3]

Prominent examples of successful morpholine-containing drugs underscore its importance. Linezolid, an oxazolidinone antibiotic, features a morpholine ring and functions by inhibiting the initiation of bacterial protein synthesis, a unique mechanism that circumvents common resistance pathways.[4][5][6][7] In the antifungal realm, amorolfine inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane.[8][9][10][11] These successes inspire the exploration of novel morpholine derivatives as potential antibacterial agents. This document provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antibacterial activity of these promising compounds.

Core Principle: A Self-Validating System for Accurate Assessment

The cornerstone of reliable antimicrobial susceptibility testing is a robust, self-validating experimental system. This is achieved through strict adherence to standardized methodologies, the use of well-characterized quality control (QC) strains, and a clear understanding of the principles behind each technique. The protocols outlined herein are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is accurate, reproducible, and comparable across different laboratories.[7][12][13][14][15]

A critical component of this self-validating system is the concurrent testing of QC strains, such as those obtained from the American Type Culture Collection (ATCC), which have known susceptibility profiles.[16] If the results for these QC strains fall within the established acceptable ranges, it validates the integrity of the materials, the procedure, and the operator's technique, thereby instilling confidence in the results obtained for the novel morpholine derivatives.

Experimental Workflow Overview

The evaluation of a novel morpholine derivative's antibacterial activity follows a logical progression from initial screening to a more detailed characterization of its inhibitory and bactericidal potential.

G cluster_0 Phase 1: Initial Evaluation cluster_1 Phase 2: Advanced Characterization A Compound Synthesis & Solubilization B Primary Screening: Agar Disk Diffusion A->B Qualitative Assessment C Quantitative Analysis: Broth Microdilution (MIC) B->C If Active D Bactericidal vs. Bacteriostatic: MBC Determination C->D Determine Potency E Time-Kill Kinetics Assay D->E Further Characterization G Synergy Testing D->G F Mechanism of Action Studies E->F

Caption: High-level workflow for antibacterial assessment.

Part 1: Foundational Protocols for Antibacterial Activity Testing

This section details the essential, standardized methods for determining the antibacterial activity of morpholine derivatives.

Quality Control: The Basis of Trustworthy Data

To ensure the accuracy and reproducibility of susceptibility testing, specific QC reference strains must be tested in parallel with the experimental compounds.[16] Deviations from the expected results for these strains can indicate issues with media preparation, inoculum density, incubation conditions, or the integrity of the antimicrobial agent itself.

Recommended QC Strains:

  • Staphylococcus aureus ATCC® 25923™ (For Disk Diffusion)

  • Staphylococcus aureus ATCC® 29213™ (For Broth Dilution)

  • Escherichia coli ATCC® 25922™ (For both Disk Diffusion and Broth Dilution)

  • Pseudomonas aeruginosa ATCC® 27853™ (For both Disk Diffusion and Broth Dilution)

Table 1: CLSI-Approved Quality Control Ranges for Selected QC Strains

Antimicrobial AgentDisk ContentS. aureus ATCC® 25923™ Zone Diameter (mm)E. coli ATCC® 25922™ Zone Diameter (mm)P. aeruginosa ATCC® 27853™ Zone Diameter (mm)
Cefoperazone30 µg23-3424-33N/A
Colistin10 µgN/A11-1711-17
Linezolid30 µg25-31N/AN/A
Polymyxin B300 unitsN/A13-1914-18
Antimicrobial Agent S. aureus ATCC® 29213™ MIC (µg/mL) E. coli ATCC® 25922™ MIC (µg/mL) P. aeruginosa ATCC® 27853™ MIC (µg/mL)
JNJ-Q20.004-0.0150.008-0.030.5-2
Nafithromycin0.06-0.25N/AN/A
Telavancin0.03-0.12N/AN/A

Note: This table provides a selection of QC ranges. Researchers must consult the latest CLSI M100 document for the most current and comprehensive list.[7][14][15][17]

Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)

This method provides a qualitative assessment of antibacterial activity and is an excellent primary screening tool. It is based on the principle that an antimicrobial-impregnated disk will create a concentration gradient in the agar, resulting in a zone of growth inhibition for susceptible organisms.[12]

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate (e.g., Tryptic Soy Agar) cultured overnight.

    • Transfer the colonies to a tube containing sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a photometric device.

  • Inoculate Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.

  • Apply Disks:

    • Prepare sterile filter paper disks (6 mm diameter). Aseptically apply a known concentration of the solubilized morpholine derivative to each disk. A common starting point is 10-30 µg per disk. A solvent control disk (with the solvent used to dissolve the compound) must be included.

    • Using sterile forceps, place the prepared disks, along with a positive control (a disk of a known antibiotic) and the solvent control disk, onto the inoculated MHA plate.

    • Ensure disks are placed at least 24 mm apart from center to center and gently press them down to ensure full contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours under ambient air.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters (mm).

    • The presence of a clear zone around the morpholine derivative disk indicates antibacterial activity. The size of the zone provides a qualitative measure of potency. Compare this to the zones produced by the positive and solvent controls.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the "gold standard" for quantitative antibacterial testing, determining the lowest concentration of an agent that inhibits the visible growth of a microorganism.[13][18]

G cluster_0 Serial Dilution of Morpholine Derivative cluster_1 Controls plate Well 1 Well 2 Well 3 Well 4 ... Well 10 Growth Control Sterility Control A Highest Conc. (e.g., 256 µg/mL) A->plate:f0 B 128 µg/mL B->plate:f1 C 64 µg/mL C->plate:f2 D 32 µg/mL D->plate:f3 E Lowest Conc. (e.g., 0.5 µg/mL) E->plate:f5 F Bacteria + Broth (No Compound) F->plate:f6 G Broth Only (No Bacteria) G->plate:f7

Caption: 96-well plate setup for MIC determination.

Step-by-Step Protocol:

  • Prepare Compound Dilutions:

    • Dissolve the morpholine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Typically, this is done across 10 wells, leaving well 11 for a growth control (no compound) and well 12 for a sterility control (broth only).

  • Prepare Standardized Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.1.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.

  • Inoculate the Plate:

    • Add the standardized inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well should be uniform (e.g., 100 or 200 µL).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.

  • Determine the MIC:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the morpholine derivative in which there is no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is performed as a subsequent step to the MIC assay.

Step-by-Step Protocol:

  • Subculture from MIC Plate:

    • Following the determination of the MIC, select the well corresponding to the MIC and at least two to three wells with higher concentrations (no visible growth).

    • Aseptically take a small aliquot (e.g., 10-100 µL) from each of these wells.

  • Plate onto Agar:

    • Spread the aliquot onto a non-selective, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Determine the MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count. This is practically determined by identifying the lowest concentration that yields no bacterial growth (or only one or two colonies) on the subculture plate.

Part 2: Data Presentation and Interpretation

Clear and standardized data presentation is crucial for the interpretation and comparison of results.

Table 2: Example Data Summary for a Novel Morpholine Derivative

OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationDisk Diffusion Zone (mm) (30 µ g/disk )
S. aureus ATCC 29213482BactericidalN/A
E. coli ATCC 2592216>128>8Bacteriostatic15
P. aeruginosa ATCC 27853>128>128-Resistant6
Clinical Isolate MRSA-01441Bactericidal22

Interpreting the MBC/MIC Ratio:

The ratio of MBC to MIC provides valuable insight into the nature of the compound's antibacterial effect.

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

Conclusion: Advancing the Frontier of Antibacterial Research

The protocols described in this guide provide a robust framework for the initial and quantitative evaluation of novel morpholine derivatives. By adhering to these standardized methods, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug discovery pipeline. The systematic application of these assays, grounded in the principles of quality control and scientific rigor, will undoubtedly accelerate the identification of new and effective antibacterial agents to combat the growing threat of antimicrobial resistance. Further studies, such as time-kill kinetics and mechanism of action investigations, can build upon the foundational data generated by these protocols to provide a more complete picture of a compound's therapeutic potential.

References

  • Clinical and Laboratory Standards Institute. M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests. 14th ed. CLSI; 2023. [Link]

  • Clinical and Laboratory Standards Institute. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI; 2022. [Link]

  • American Family Physician. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. 2002. [Link]

  • Wikipedia. Linezolid. [Link]

  • Patsnap Synapse. What is the mechanism of Linezolid?. 2024. [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. RSC Chemical Biology. 2024. [Link]

  • Journal of Clinical Microbiology. Determination of Disk Diffusion and MIC Quality Control Ranges for Nafithromycin (WCK 4873), a New Lactone-Ketolide. 2017. [Link]

  • Patsnap Synapse. What is the mechanism of Amorolfine Hydrochloride?. 2024. [Link]

  • Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI; 2020. [Link]

  • Doctor Fungus. Amorolfine. [Link]

  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. ResearchGate. 2025. [Link]

  • PubMed. Preclinical data and mode of action of amorolfine. 1992. [Link]

  • ANSI Webstore. CLSI M100-Ed36 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • ANSI Webstore. CLSI M07-Ed12 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 12th Edition - with Quick Guide. [Link]

  • PubMed. Revision of linezolid disk diffusion quality control guidelines for testing Staphylococcus aureus ATCC 25923: an independent seven-laboratory trial. 2003. [Link]

  • Iacld.com. CLSI M100™. 2025. [Link]

  • CLSI. QC Ranges Archived From CLSI Document M100 Since 2010. [Link]

  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. 2024. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Oxford Academic. Quality control ranges for tylosin 30 μg and 15 μg discs applicable to Staphylococcus aureus ATCC® 25923. 2013. [Link]

  • EUCAST. EUCAST breakpoints. [Link]

  • EUCAST. Updated QC-tables. 2023. [Link]

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Antibacterial Activity of Some Novel Pyrido[2,3-b]indole, Morpholine and Chalcone Hybrid Compounds. 2024. [Link]

  • PubMed Central. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method. [Link]

  • CMAC. Development of criteria for interpretation and quality assessment of the results of susceptibility testing of Enterobacterales and Pseudomonas aeruginosa to cefepime-sulbactam. [Link]

  • MDPI. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. 2021. [Link]

  • PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. 2024. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. 2024. [Link]

  • MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). 2025. [Link]

  • ASM Journals. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. 2025. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). 2020. [Link]

  • ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. 2025. [Link]

  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. 2023. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • MDPI. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silco Approach. 2022. [Link]

  • EURGen-RefLabCap. Guidance document on internal quality control schemes for clinical and reference laboratory antimicrobial susceptibility testing and molecular detection of. [Link]

  • MDPI. An Application of Imipenem Discs or P. aeruginosa ATCC 27853 Reference Strain Increases Sensitivity of Carbapenem Inactivation Method for Non-Fermenting Gram-Negative Bacteria. [Link]

Sources

Application Note: Evaluation of DNA-Binding Properties of Guanidine-Functionalized Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The guanidine moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in DNA-binding antibiotics (e.g., netropsin), transcriptional regulators, and cell-penetrating peptides. Its high basicity (


) ensures protonation at physiological pH, allowing it to function as a "super-cation" that engages DNA through a dual mechanism: electrostatic attraction to the anionic phosphate backbone and bidentate hydrogen bonding with nucleobases (specifically guanine and cytosine). This guide outlines three validated protocols to evaluate these properties: UV-Visible Thermal Denaturation (

)
, Fluorescence Intercalator Displacement (FID) , and Circular Dichroism (CD) .

Mechanistic Foundation

To design effective assays, one must understand the binding mode. Unlike planar intercalators (e.g., acridines) that stack between base pairs, guanidine compounds typically function as Minor Groove Binders or Backbone Trackers .

The guanidinium group often forms an "arginine fork" motif, donating two hydrogen bonds to adjacent phosphate oxygens or specific H-bond acceptors (like Guanine O6 and N7) in the major groove, though steric constraints often force small molecules into the minor groove.

Diagram 1: Guanidine-DNA Interaction Logic

GuanidineMechanism Compound Guanidine Compound (Cationic + H-Bond Donor) Interaction Interaction Forces: 1. Electrostatic (Attraction) 2. H-Bonding (Specificity) Compound->Interaction DNA dsDNA Target (Anionic Backbone) DNA->Interaction Complex Ligand-DNA Complex Interaction->Complex Signal_Tm Signal 1: Thermal Stabilization (Increased Tm) Complex->Signal_Tm Signal_FID Signal 2: Probe Displacement (Fluorescence Drop) Complex->Signal_FID Signal_CD Signal 3: Chiral Induction (ICD Band) Complex->Signal_CD

Caption: Logical flow from molecular properties to observable spectroscopic signals. The dual nature of guanidine binding (electrostatic + H-bonding) drives complex formation.

Method 1: UV-Visible Thermal Denaturation ( )

Purpose: Determines the thermodynamic stabilization of the DNA double helix by the ligand. Principle: Ligand binding energetically stabilizes the duplex, requiring higher thermal energy to separate the strands. The shift in melting temperature (


) correlates with binding affinity.[1][2][3][4]
Critical Considerations for Guanidines[5]
  • Ionic Strength: Guanidine binding is highly salt-dependent. High concentrations of

    
     or 
    
    
    
    will compete with the guanidinium cation for the phosphate backbone, masking the binding effect. Use low-salt buffers.
  • Buffer Choice: Use Sodium Cacodylate or Phosphate buffer. Avoid TRIS, as its pH is temperature-dependent ($ \Delta pK_a / \Delta T \approx -0.03/^{\circ}C $), which can skew results during heating.

Protocol
  • Buffer Prep: Prepare 10 mM Sodium Cacodylate, 10 mM NaCl, 1 mM EDTA, pH 7.4.

  • DNA Prep: Dilute Calf Thymus DNA (CT-DNA) or specific oligomer to

    
     (base pair concentration). Verify concentration using 
    
    
    
    .
  • Sample Setup:

    • Control: DNA + Buffer (No Ligand).

    • Test: DNA + Ligand at fixed ratios (e.g.,

      
      ).
      
  • Measurement:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature controller.

    • Wavelength: Monitor Absorbance at 260 nm .

    • Ramp: 25°C to 95°C at 0.5°C/min (slower is better for equilibrium).

  • Analysis:

    • Plot Normalized Absorbance vs. Temperature.

    • Determine

      
       (inflection point) using the first derivative (
      
      
      
      ).
    • Calculate

      
      .
      

Success Criteria: A


 typically indicates significant binding. Minor groove binders like netropsin can induce 

.

Method 2: Fluorescence Intercalator Displacement (FID)

Purpose: High-throughput screening of binding affinity. Principle: A fluorescent probe (Ethidium Bromide or Thiazole Orange) is pre-bound to DNA (high fluorescence).[5] The guanidine ligand competes for binding sites, displacing the probe and quenching fluorescence.

Diagram 2: FID Experimental Workflow

FID_Workflow Step1 1. Pre-complex: DNA + EtBr/TO (High Fluorescence) Step2 2. Titration: Add Guanidine Ligand (Stepwise) Step1->Step2 Step3 3. Competition: Ligand displaces Probe Step2->Step3 Step4 4. Readout: Fluorescence Decrease Step3->Step4

Caption: The FID assay relies on the competitive displacement of a fluorescent probe by the non-fluorescent guanidine ligand.

Protocol
  • Reagents:

    • Probe: Ethidium Bromide (EtBr) or Thiazole Orange (TO). Note: TO is preferred for groove binders as it is more sensitive to non-intercalative displacement.

    • DNA:

      
       CT-DNA (base pairs).
      
    • Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.

  • Baseline: Mix DNA and Probe (Ratio 1:2 or 1:1) and equilibrate for 10 mins. Record Initial Fluorescence (

    
    ).
    
    • EtBr Settings: Ex 525 nm / Em 600 nm.

    • TO Settings: Ex 509 nm / Em 530 nm.

  • Titration: Add increasing concentrations of the Guanidine compound (

    
     to 
    
    
    
    ).
  • Measurement: Incubate 3 mins after each addition; record Fluorescence (

    
    ).
    
  • Calculation:

    • Calculate % Fluorescence Decrease:

      
      .
      
    • Plot

      
       vs. [Ligand].
      
    • Determine

      
       (concentration required to displace 50% of the probe).
      

Method 3: Circular Dichroism (CD)

Purpose: Structural characterization and binding mode determination.[6] Principle: Achiral ligands (like many synthetic guanidines) acquire an induced CD (ICD) signal when bound to the chiral DNA framework. The sign and magnitude of the ICD reveal the binding geometry.

Interpretation Guide
Signal FeatureInterpretation
275 nm (+) Base stacking (B-DNA characteristic). Changes here indicate helix winding/unwinding.
ICD (Positive) Often indicates Minor Groove Binding . The ligand follows the helical twist.
ICD (Negative) Can indicate Intercalation (if coupled with helix unwinding) or specific major groove interactions.
Iso-dichroic Point Presence of a clear crossover point in titration spectra indicates a two-state transition (Free

Bound) without intermediate aggregates.
Protocol
  • Setup: Use a quartz cuvette (1 cm path length).

  • Baseline: Scan 220–320 nm of

    
     DNA in buffer (10 mM Phosphate, pH 7.4).
    
  • Titration: Add ligand in increments (

    
    ).
    
  • Correction: Subtract the buffer baseline and any intrinsic signal from the ligand (though most are achiral).

  • Output: Express data in Molar Ellipticity (

    
    ). Look for the emergence of ICD bands in the ligand's absorption region (usually 300–400 nm for conjugated systems) or changes in the DNA region (220–300 nm).
    

Summary of Methods

FeatureThermal Melting (

)
FID AssayCircular Dichroism (CD)
Primary Output Stability (

)
Affinity (

)
Structural Mode / Geometry
Throughput MediumHigh (96-well plate)Low
Sample Req.



Key Limitation Indirect measure of affinity; not isothermal.Competitive (indirect); probe bias.Requires higher concentrations; complex interpretation.

References

  • Mergny, J. L., & Lacroix, L. (2003). Analysis of thermal melting curves. Oligonucleotides, 13(6), 515–537. [Link]

  • Boger, D. L., et al. (2001). A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. Journal of the American Chemical Society, 123(25), 5878–5891. [Link]

  • Garbett, N. C., et al. (2007). Extending nature's leads: the structure-activity relationship of netropsin derivatives. Journal of Medicinal Chemistry, 50(6), 1267–1274. (Demonstrates guanidine/amidine minor groove binding). [Link]

  • Kypr, J., Keane, I., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713–1725. [Link]

  • Nelson, J. W., et al. (2017). Structural basis for ligand binding to the guanidine-I riboswitch. Molecular Cell, 65(2), 220-231. (Authoritative source on Guanidinium-Phosphate recognition). [Link]

Sources

Formulation strategies for 3,3-Dimethylmorpholine-4-carboximidamide for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 3,3-Dimethylmorpholine-4-carboximidamide for In Vivo Studies

Part 1: Executive Summary & Molecule Analysis

This compound (DMMC) is a structural derivative of morpholine characterized by a guanidine-like moiety at the N4 position and a gem-dimethyl substitution at the C3 position.

  • Chemical Classification: Cyclic Guanidine / Guanylated Heterocycle.

  • Core Properties:

    • Basicity: High. The terminal carboximidamide group (

      
      ) typically exhibits a pKa between 11.0 and 12.5, meaning DMMC exists almost exclusively as a cationic species at physiological pH (7.4).
      
    • Solubility: High aqueous solubility in its salt form (e.g., Hydrochloride).[1] Low solubility in non-polar solvents.

    • Permeability: Likely BCS Class III (High Solubility, Low Permeability) due to permanent ionization at intestinal pH.

    • Steric Factors: The 3,3-dimethyl group introduces steric bulk near the guanidine core, potentially improving metabolic stability against peptidases or hydrolytic enzymes compared to the unsubstituted parent.

Formulation Challenge: The primary challenge is not solubility, but biocompatibility (pH control) for parenteral routes and permeability for oral routes. Unbuffered solutions of the free base will be highly alkaline and tissue-toxic.

Part 2: Pre-Formulation & Characterization

Before in vivo administration, the compound must be converted to a pharmaceutically acceptable salt. The Hydrochloride (HCl) or Mesylate salts are recommended over the free base to ensure stability and neutral pH upon buffering.

Table 1: Physicochemical Profile & Vehicle Compatibility
PropertyPredicted ValueImplication for Formulation
pKa (Strongest Basic) ~11.5 – 12.5Requires buffering. Do not administer free base directly.
LogP < 1.0 (Polar)High water solubility; limited passive diffusion.
Solubility (Water) > 50 mg/mL (as HCl salt)Ideal for IV/IP/SC dosing without complex solubilizers.
Stability Good in acidic/neutral pHAvoid strong alkaline conditions (> pH 10) to prevent hydrolysis.
Metabolic Risk N-glucuronidation3,3-dimethyl steric hindrance may reduce rapid metabolism.

Part 3: Formulation Decision Logic

The following decision tree outlines the selection of vehicles based on the route of administration and the specific challenges of guanidine derivatives.

FormulationLogic Start Start: DMMC Formulation Route Select Route Start->Route IV_IP Parenteral (IV/IP/SC) Route->IV_IP PO Oral (PO) Route->PO Salt_Check Is Compound a Salt? IV_IP->Salt_Check Permeability Permeability Check PO->Permeability Buffer Dissolve in PBS (pH 7.4) Salt_Check->Buffer Yes (HCl/Mesylate) pH_Adj Adjust pH to 7.0-7.4 (Critical for Guanidines) Salt_Check->pH_Adj No (Free Base) Filter Sterile Filter (0.22 µm) Buffer->Filter pH_Adj->Buffer Standard Standard: Water/Saline Permeability->Standard High Dose/Local Gut Target Enhanced Enhanced: 10% Labrasol or Lipid Carrier Permeability->Enhanced Systemic Absorption Needed

Figure 1: Decision logic for formulating DMMC. Note the critical pH adjustment step for parenteral routes due to the compound's high basicity.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation for Intravenous (IV) or Intraperitoneal (IP) Injection

Target Concentration: 5 mg/mL Vehicle: Phosphate Buffered Saline (PBS), pH 7.4 Stability: Prepare fresh weekly; store at 4°C.

Materials:

  • DMMC Hydrochloride Salt (Purity >98%)

  • PBS (1X, pH 7.4, sterile)

  • 0.1 N HCl and 0.1 N NaOH (for fine pH adjustment)

  • 0.22 µm PES syringe filter (Polyethersulfone is low-binding for polar drugs)

Step-by-Step Procedure:

  • Calculation: Calculate the required mass based on the free base equivalent.

    • Correction Factor (CF) = MW(Salt) / MW(Free Base).

    • Weigh:

      
      .
      
  • Solubilization: Add the weighed DMMC-HCl to 90% of the final volume of PBS. Vortex for 30–60 seconds. It should dissolve instantly.

  • pH Check (CRITICAL):

    • Measure pH.[2] Even as an HCl salt, the buffering capacity of PBS might be overwhelmed if the concentration is high.

    • If pH < 7.0: Add 0.1 N NaOH dropwise.

    • If pH > 7.8: Add 0.1 N HCl dropwise.

    • Target: pH 7.2 – 7.6 to prevent phlebitis (IV) or peritonitis (IP).

  • Final Volume: Add PBS to reach the final target volume.

  • Sterilization: Pass the solution through a 0.22 µm PES filter into a sterile vial.

  • QC: Inspect for particulates. The solution should be clear and colorless.

Protocol B: Preparation for Oral Gavage (PO) – Bioavailability Enhanced

Target Concentration: 10–50 mg/mL Challenge: Low permeability of the guanidinium cation. Vehicle: 10% Labrasol® (Caprylocaproyl polyoxyl-8 glycerides) in Water.

Rationale: Labrasol acts as a surfactant and mild permeation enhancer, opening tight junctions transiently to improve absorption of polar cations like DMMC.

Step-by-Step Procedure:

  • Vehicle Prep: Mix 1 mL of Labrasol with 9 mL of Distilled Water. Vortex to form a clear isotropic solution.

  • Weighing: Weigh the required amount of DMMC-HCl.

  • Mixing: Add the solid compound to the vehicle.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Observation: Ensure no air bubbles remain before dosing (air bubbles can cause dosing volume errors).

Part 5: Quality Control & Stability

Since DMMC is a guanidine derivative, it is susceptible to hydrolysis to the corresponding urea under extreme pH, though the 3,3-dimethyl group provides protection.

HPLC Method for Stability Testing:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters XBridge Amide) is required. Standard C18 columns will not retain this polar cation.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[3]

    • Isocratic: 80% B / 20% A.

  • Detection: UV at 210 nm (Guanidines have weak UV absorbance; low wavelength is necessary).

  • Acceptance Criteria: Purity > 98% area under curve.

References

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. Link (Source for bioisosteres and guanidine handling).

  • Li, P., & Zhao, L. (2019). "Developing early formulations: Practice and perspective". International Journal of Pharmaceutics, 559, 13-23. (Guidelines for vehicle selection in preclinical studies).
  • PubChem Compound Summary. (2023). Morpholine-4-carboximidamide.[3][4][5] National Center for Biotechnology Information. Link (Structural verification of the core guanidine moiety).

  • European Medicines Agency (EMA). (2017). Guideline on the use of phthalates as excipients in human medicinal products.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3,3-Dimethylmorpholine-4-carboximidamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,3-Dimethylmorpholine-4-carboximidamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore a robust synthetic strategy, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions. Our approach is grounded in established chemical principles to ensure you can navigate the complexities of this synthesis with confidence.

Introduction: A Proposed Synthetic Pathway

The synthesis of N-substituted carboximidamides (guanidines) from secondary amines is a cornerstone transformation in medicinal chemistry. While a specific, standardized protocol for this compound is not widely published, a reliable route involves the guanylation of 3,3-Dimethylmorpholine. This guide focuses on a common and effective method: the reaction of 3,3-Dimethylmorpholine with a stable guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, followed by deprotection. This approach offers excellent control over reactivity and minimizes the formation of undesired side products often seen with more reactive agents like cyanamide.

The overall transformation is a two-step process:

  • Guanylation: Nucleophilic attack of the secondary amine of 3,3-Dimethylmorpholine onto the electrophilic carbon of the S-methylisothiourea derivative.

  • Deprotection: Removal of the Boc protecting groups under acidic conditions to yield the target carboximidamide as a salt.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis. Each step is designed to ensure reproducibility and high purity.

Step 1: Protected Guanylation of 3,3-Dimethylmorpholine

  • To a stirred solution of 3,3-Dimethylmorpholine (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add N,N'-di-Boc-S-methylisothiourea (1.1 eq).

  • Add mercury(II) chloride (HgCl₂) (1.1 eq) to the mixture. Caution: Mercury compounds are highly toxic.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic salts.

  • Wash the Celite® pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the protected intermediate, 4-(N,N'-di-Boc-carboximidoyl)-3,3-dimethylmorpholine.

Step 2: Boc Deprotection

  • Dissolve the purified protected intermediate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (excess, ~10-20 eq of HCl).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether to yield this compound hydrochloride as a white or off-white solid.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Question 1: The initial guanylation reaction is sluggish or shows no conversion. What are the likely causes and solutions?

Answer: This is a common issue that typically points to problems with reagent activity or reaction conditions.

  • Causality: The nucleophilicity of the secondary amine in 3,3-dimethylmorpholine is slightly sterically hindered by the adjacent gem-dimethyl group. The reaction relies on the activation of the S-methylisothiourea by a thiophilic activator like HgCl₂ or silver nitrate (AgNO₃).

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the 3,3-Dimethylmorpholine is pure and the N,N'-di-Boc-S-methylisothiourea has not degraded. Use freshly opened or properly stored reagents.

    • Solvent Choice: While DCM is a good starting point, switching to a more polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) can sometimes accelerate the reaction.[1] Ensure the solvent is anhydrous, as water can hydrolyze the reagents.

    • Activator Issues: Confirm the quality of the HgCl₂. If issues persist or you wish to avoid mercury, silver nitrate (AgNO₃) can be a suitable alternative activator.

    • Temperature Adjustment: If the reaction is still slow at room temperature, gently heating the mixture to 40°C may increase the rate. However, monitor carefully for the formation of side products.

Question 2: I'm observing multiple spots on my TLC plate after the guanylation reaction, making purification difficult. How can I improve the reaction's selectivity?

Answer: The formation of multiple products suggests side reactions are occurring.

  • Causality: The primary cause is often related to stoichiometry, reaction time, or instability of the intermediates. Over-reaction or side reactions with the solvent or impurities can lead to a complex mixture.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 eq) of the guanylating agent. A large excess can lead to side products and make purification challenging.

    • Reaction Monitoring: Do not let the reaction run for an arbitrary amount of time. Monitor it closely by TLC or LC-MS every 2-3 hours. Stop the reaction as soon as the starting amine is consumed to prevent the formation of degradation products.

    • Alternative Guanylating Agent: Consider using 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, which is a commercially available and stable guanylating agent often used in these transformations.[2]

    • Purification Strategy: If side products are still present, a careful optimization of your column chromatography is crucial. Try a different solvent system (e.g., DCM/Methanol for more polar compounds) or consider using a different stationary phase like alumina.

Question 3: The deprotection step with HCl in dioxane results in a low yield or an impure final product. What can I do?

Answer: Incomplete deprotection or degradation during workup are the most common culprits.

  • Causality: The Boc groups are cleaved by strong acid. If the reaction is incomplete, you will have a mixture of partially and fully deprotected products. The final carboximidamide salt can also be highly polar and sometimes hygroscopic, leading to handling losses.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use a commercial solution of 4M HCl in dioxane or prepare it fresh. Water can interfere with the reaction and subsequent workup.

    • Increase Reaction Time/Temperature: If monitoring shows incomplete deprotection, extend the reaction time. Gentle warming to 30-40°C can also be effective, but be cautious of potential degradation.

    • Alternative Acid: Trifluoroacetic acid (TFA) in DCM is an excellent alternative for Boc deprotection. The reaction is typically faster (30-60 minutes) and the excess TFA and DCM can be easily removed under vacuum. The product will be isolated as the TFA salt.

    • Workup Technique: Carboximidamide salts can be "sticky" or oily. After removing the solvent, triturating with a non-polar solvent like diethyl ether, pentane, or a mixture of the two is critical for inducing precipitation and obtaining a solid product. Ensure the product is thoroughly dried under high vacuum to remove residual solvents.

Frequently Asked Questions (FAQs)

Q: Why use a Boc-protected guanylating agent instead of a simpler reagent like cyanamide? A: While cyanamide can be used, its high reactivity can lead to the formation of oligomeric side products and is often less selective. The Boc-protected reagents, like N,N'-di-Boc-S-methylisothiourea, are crystalline, stable solids that are easy to handle and provide a much cleaner reaction profile, ultimately leading to higher purity and more reproducible yields.[2]

Q: What are the key safety considerations for this synthesis? A: The primary safety concern is the use of mercury(II) chloride, which is highly toxic and an environmental hazard. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All mercury-containing waste must be disposed of according to institutional and environmental regulations. Solvents like DCM and dioxane also have associated health risks and should be handled in a well-ventilated area.[3]

Q: How can I confirm the structure of my final product? A: A combination of analytical techniques is recommended.

  • ¹H NMR: Look for the characteristic peaks of the 3,3-dimethylmorpholine scaffold and broad signals for the -NH₂ protons of the carboximidamide group.

  • ¹³C NMR: The key signal to identify is the carboximidamide carbon (C=N), which typically appears in the range of 150-160 ppm.

  • Mass Spectrometry (HRMS): This will provide an accurate mass measurement to confirm the elemental composition of the target molecule.

  • IR Spectroscopy: Look for N-H stretching vibrations.

Data and Workflow Visualization

Table 1: Summary of Optimized Reaction Parameters
ParameterStep 1: GuanylationStep 2: DeprotectionRationale
Key Reagent N,N'-di-Boc-S-methylisothiourea4 M HCl in 1,4-Dioxane or TFAProvides high selectivity; standard and effective deprotection.
Stoichiometry 1.1 eq Guanylating Agent>10 eq AcidSlight excess drives reaction to completion; large excess ensures full deprotection.
Solvent Anhydrous DCM or MeCN1,4-Dioxane or DCMGood solubility for reactants; compatible with acidic conditions.
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)Balances reaction rate with minimizing side product formation.
Reaction Time 12-18 hours (monitored)2-4 hours (monitored)Ensures reaction goes to completion without degradation.
Workup Filtration and ChromatographyTrituration with Diethyl EtherRemoves inorganic byproducts and purifies intermediate; isolates the final salt.
Diagram 1: Experimental and Troubleshooting Workflow

This diagram illustrates the logical flow of the synthesis, including key decision points for troubleshooting common issues.

SynthesisWorkflow Start Start: 3,3-Dimethylmorpholine Guanylation Step 1: Guanylation (N,N'-di-Boc-S-methylisothiourea, HgCl2, DCM) Start->Guanylation Monitor1 Monitor Reaction (TLC/LC-MS) Guanylation->Monitor1 TS2_Purity Troubleshoot: - Adjust Stoichiometry - Optimize Chromatography Guanylation->TS2_Purity Impure Mixture Purify1 Purify Protected Intermediate (Column Chromatography) Monitor1->Purify1 Reaction Complete TS1_Yield Troubleshoot: - Check Reagents - Change Solvent (MeCN) - Increase Temperature Monitor1->TS1_Yield Low Conversion Deprotection Step 2: Deprotection (4M HCl in Dioxane) Purify1->Deprotection Monitor2 Monitor Reaction (TLC/LC-MS) Deprotection->Monitor2 Workup Workup & Isolation (Trituration & Filtration) Monitor2->Workup Reaction Complete TS3_Deprotection Troubleshoot: - Extend Time - Use TFA as alternative Monitor2->TS3_Deprotection Incomplete FinalProduct Final Product: This compound HCl Workup->FinalProduct TS1_Yield->Guanylation TS2_Purity->Purify1 TS3_Deprotection->Deprotection

Caption: Workflow for synthesis and troubleshooting.

References

  • Mossé, S., Laars, M., Kriis, K., Kanger, T., & Alexakis, A. (2006). 3,3'-bimorpholine derivatives as a new class of organocatalysts for asymmetric Michael addition. Organic Letters, 8(12), 2559–2562. Available at: [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(1), 45-48. Available at: [Link]

  • PubChem. (n.d.). N,N-dimethylmorpholine-4-carboxamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Material Safety Data Sheet for 3,3-Dimethyl-morpholine. (2026). Available through chemical suppliers like Fisher Scientific or Sigma-Aldrich.
  • Ferlay, J., et al. (2021). General procedures for MTT assays are widely available in molecular biology literature.
  • Heiran, R., et al. (2020). General review on the biological activities of morpholine derivatives. Frontiers in Chemistry. (A general citation representing the importance of the morpholine scaffold). Available at: [Link]

  • Organic Syntheses. (n.d.). General procedures for organic reactions. (A general resource for trusted chemical procedures). Available at: [Link]

  • Katritzky, A. R., & Pleynet, D. P. (2000). A convenient preparation of N,N′-di-Boc-S-methylisothiourea and its use in the synthesis of N-Boc- and N,N′-di-Boc-guanidines. Journal of Organic Chemistry, 65(18), 5609–5614. (This reference is analogous, providing a source for the guanylation methodology). Available at: [Link]

  • VTechWorks. (n.d.). Experimental section detailing solvent purification. (General reference for lab techniques). Available at: [Link]

  • Veeprho. (n.d.). N,N-Dimethylmorpholine-4-carboxamide. Retrieved from: [Link]

  • Journal of Organic Chemistry, The. (n.d.). General resource for reaction conditions and solvent effects. Available at: [Link]

Sources

Strategies to minimize side-product formation in morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Minimizing Side-Product Formation in Morpholine Synthesis Reference ID: MSTAC-2026-BLK-01

Introduction: The Selectivity Challenge

Welcome to the MSTAC. You are likely here because your morpholine synthesis has yielded a dark tar, a wet azeotrope, or a mixture containing more N-substituted byproducts than the target heterocycle.

Morpholine synthesis is deceptively simple on paper but thermodynamically unforgiving in practice. Whether you are utilizing the classical Acid-Catalyzed Dehydration of Diethanolamine (DEA) or the industrial Amination of Diethylene Glycol (DEG) , the formation of side products is governed strictly by thermal runaway and catalyst selectivity.

This guide treats your synthesis issues as active "Support Tickets." Select the scenario below that matches your observation to access the diagnostic protocol.

Ticket #101: "My Reaction Mixture Turned Black/Tarry"

Context: Acid-Catalyzed Cyclization of Diethanolamine (DEA). Diagnosis: Thermal Degradation & Oxidative Charring.

The classical laboratory route involves dehydrating DEA with strong acid (H₂SO₄ or HCl). The most common failure mode is the formation of black, viscous "heavies." This is not just "impurities"; it is the polymerization of DEA oxidation products.

Root Cause Analysis
  • Temperature Overshoot (>190°C): DEA is thermally unstable above 200°C in the presence of strong oxidizers (like H₂SO₄). It dehydrates intermolecularly to form linear poly-ethers before it can cyclize.

  • Acid Concentration: Using oleum (fuming sulfuric acid) without strict temperature control causes immediate charring.

Protocol: The "Soft-Start" Cyclization

Goal: Favor intramolecular cyclization (Morpholine) over intermolecular polymerization (Tars).

Step-by-Step Methodology:

  • Stoichiometry: Use a ratio of 1.0 : 1.5 (DEA : H₂SO₄). Excess acid acts as the solvent/heat sink.

  • Addition Phase (Exothermic Control):

    • Cool DEA to <50°C.

    • Add H₂SO₄ dropwise. Do not allow temperature to spike.

  • The Thermal Ramp:

    • Heat the mixture to 140°C to initiate water removal.

    • Slowly ramp to 170–180°C .

    • CRITICAL STOP: Do NOT exceed 190°C. If the reaction stalls, apply vacuum rather than increasing heat.

  • Workup (The "Crashing" Step):

    • Cool to 100°C.

    • Pour into crushed ice/water.

    • Neutralize with 50% NaOH (keep T < 40°C) until pH > 11.

    • Extract or steam distill.

Technical Insight: The activation energy for cyclization is lower than that for polymerization. By maintaining the 170–180°C window, you stay in the kinetic zone of cyclization. Above 200°C, thermodynamic control takes over, favoring stable polymers [1][2].

Ticket #205: "Low Yield & High 'Heavies' Content"

Context: Catalytic Amination of Diethylene Glycol (DEG) + Ammonia.[1][2] Diagnosis: Catalyst Deactivation & Hydrogen Starvation.

In this route, DEG reacts with Ammonia over a hydrogenation/dehydrogenation catalyst (Ni/Cu/Co).[3][4] If you see high levels of 2-(2-aminoethoxy)ethanol (incomplete conversion) or heavy dimers , your catalyst surface chemistry is compromised.

The Mechanism & Failure Points

The reaction proceeds via a "Hydrogen Borrowing" mechanism:

  • Dehydrogenation: DEG

    
     Dialdehyde (Catalyst surface).
    
  • Imine Formation: Dialdehyde + NH₃

    
     Di-imine.
    
  • Hydrogenation: Di-imine + H₂

    
     Morpholine.
    

Failure: If H₂ partial pressure is too low, the intermediate imines polymerize instead of cyclizing.

Optimization Protocol

Catalyst Selection:

  • Best: Nickel-Copper-Chromium on Alumina (Ni-Cu-Cr/Al₂O₃).

  • Why: Nickel drives hydrogenation; Copper suppresses hydrogenolysis (breaking C-C bonds), preventing ring opening [3].

Operational Parameters:

Parameter Optimal Range Effect of Deviation
Temperature 210°C – 240°C <200°C: Low conversion (AEE impurity). >250°C: Cracking/Coking.
H₂ Pressure 10 – 20 atm Low H₂ leads to catalyst coking (deactivation).

| NH₃:DEG Ratio | > 6:1 (Molar) | Low Ammonia promotes DEG dimerization (Dioxane formation). |

Ticket #309: "Cannot Separate Water (Distillation Fails)"

Context: Purification/Isolation.[3][5] Diagnosis: Azeotropic Lock.

Morpholine forms a chemically stubborn azeotrope with water (boiling point ~128.9°C, containing ~88% Morpholine). Simple fractionation will never yield anhydrous morpholine.

Solution: Breaking the Azeotrope

You must alter the chemical potential of the water to force separation.

Method A: Caustic Drying (Lab Scale)

  • Saturate the aqueous distillate with solid NaOH or KOH pellets.

  • Phase Separation: Morpholine is insoluble in concentrated caustic solution and will separate as an upper organic layer.

  • Decant and redistill over sodium metal or molecular sieves (4Å) for final polishing.

Method B: Azeotropic Distillation (Scale-Up)

  • Add an entrainer: Benzene (classic), Cyclohexane , or Toluene .

  • Distill the ternary azeotrope (Water-Entrainer-Morpholine).

  • Water is carried over in the low-boiling fraction, leaving anhydrous morpholine in the pot [4][5].

Visualizing the Pathways

The following diagram illustrates the critical branching points where side products are formed based on your specific reaction conditions.

MorpholineSynthesis cluster_0 Critical Control Points Start_DEA Diethanolamine (DEA) Inter_Dehydration Dehydration (Acid Catalyzed) Start_DEA->Inter_Dehydration H2SO4 Start_DEG Diethylene Glycol (DEG) + Ammonia Inter_Amination Cat. Amination (Ni/Cu/Co) Start_DEG->Inter_Amination H2 / Pressure Product Morpholine (Target) Inter_Dehydration->Product 170-180°C (Cyclization) Side_Tars Tars/Polymers (Black Residue) Inter_Dehydration->Side_Tars >200°C (Overheating) Inter_Amination->Product High H2 Partial Press. Side_Dimer N,N'-Dimorpholine (Heavies) Inter_Amination->Side_Dimer Low NH3 Ratio Side_AEE 2-(2-aminoethoxy)ethanol (Incomplete) Inter_Amination->Side_AEE Low Temp / Low Conv.

Caption: Figure 1. Reaction pathways showing critical divergence points for side-product formation in DEA and DEG routes.

Troubleshooting Matrix

Use this quick-reference table to adjust your experimental setup immediately.

SymptomProbable CauseCorrective Action
Black/Viscous Pot Charring of DEA by acid.Reduce temp to <180°C; Add acid slowly to cold amine.
Product Wet/Cloudy Azeotrope formation.[6]Treat with solid NaOH (salting out) before final distillation.
Ammonia Smell in Product Dissolved NH₃ gas.Nitrogen sparge (degas) crude product before distillation.
Low Yield (DEG Route) Catalyst Poisoning (Water).Ensure feed DEG is dry; Increase H₂ pressure to regenerate metal surface.
Formation of Dioxane Acidic sites on catalyst (DEG route).Switch to basic support (MgO or treated Alumina) to suppress etherification.

References

  • BenchChem Technical Support. (2025).[3][7] Side reactions and byproduct formation in morpholine synthesis.[3][7] Retrieved from BenchChem.[3][7]

  • Bednarz, L. (1936). A New Synthesis of Morpholine.[3][8] Journal of the American Chemical Society. (Cited via standard lab protocols for acid dehydration).

  • Adkins, H., et al. (1950). Catalytic Hydrogenation of Esters to Alcohols. (Foundational text on Cu-Cr catalysts used in DEG amination). See also: US Patent 3,151,112 (Production of Morpholine from DEG).[2][9]

  • US Patent 2,777,846.Process of producing morpholine from diethanolamine.
  • CN Patent 1139582C.Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater.

Disclaimer: This guide is for educational and research purposes. Morpholine is corrosive and toxic. Always consult the Safety Data Sheet (SDS) and perform synthesis in a functional fume hood.

Sources

Troubleshooting inconsistent results in cytotoxicity assays for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cytotoxicity Technical Support Center

Status: Operational Ticket Focus: Inconsistent IC50 data, high coefficient of variation (CV), and false-positive/negative toxicity.

As a Senior Application Scientist, I often see promising drug candidates fail not because of their chemistry, but because of the assay architecture used to evaluate them. When testing novel compounds, you are introducing unknown physicochemical variables into a biological system.

This guide moves beyond basic pipetting errors. We will dismantle the three primary sources of inconsistency: Physical Thermodynamics (Edge Effects) , Chemical Interference , and Biological Linearity .

PART 1: The "Edge Effect" & Thermal Thermodynamics

The Symptom: Your replicates in the outer wells of the 96-well plate show significantly different viability compared to the inner wells, often resulting in a "U-shaped" or "inverted-U" pattern across the plate.

The Root Cause: This is rarely just evaporation. It is primarily Thermal Gradient Settling . When a cold or room-temperature plate is placed into a 37°C incubator, the outer wells warm up faster than the center. Convection currents form inside the wells, causing cells to settle unevenly (often clumping at the edges of the well).[1] This alters cell-to-cell contact and local nutrient availability, changing their metabolic rate relative to the center wells [1].

Troubleshooting Protocol: The "Moat" & Thermal Equilibration

Step 1: The "Moat" Layout Never use the outermost perimeter wells (Rows A/H, Columns 1/12) for experimental data.

  • Action: Fill these wells with 200 µL of sterile PBS or water. This acts as a thermal and humidity buffer.

Step 2: Thermal Equilibration (The "Wait" Step)

  • Action: After seeding cells, leave the plate at Room Temperature (in the sterile hood) for 45–60 minutes before moving it to the incubator.

  • Why? This allows cells to settle by gravity before thermal convection currents begin, ensuring a uniform monolayer [2].

Visualizing the Thermal Impact:

EdgeEffect cluster_0 Standard Loading (Immediate Incubation) cluster_1 Optimized Loading (Equilibration) A Cold Plate into 37°C B Thermal Gradient (Edge warms fast) A->B C Convection Currents B->C D Uneven Cell Settling (Clumping) C->D E Plate at Room Temp (45-60 mins) F Gravity Settling (No Convection) E->F G Move to 37°C F->G H Uniform Monolayer G->H

Caption: Comparison of cell settling dynamics. Immediate incubation creates thermal gradients leading to uneven distribution, whereas room-temperature equilibration ensures uniformity.

PART 2: Chemical Interference (The "False Toxic" Signal)

The Symptom: You observe an increase in absorbance (suggesting proliferation) in wells with high drug concentrations, or your IC50 shifts dramatically between MTT and ATP assays.

The Root Cause: Novel compounds often contain reducing agents, antioxidants, or colored substructures.

  • MTT/MTS Assays: These rely on cellular dehydrogenases to reduce tetrazolium salts to formazan. However, many chemical compounds can reduce MTT non-enzymatically in the absence of cells, creating a false "live cell" signal [3].

  • Quenching/Autofluorescence: The compound itself may absorb light at 570nm (MTT) or quench the luciferase signal (CellTiter-Glo).

Protocol: The Cell-Free Interference Check

Before running your full biological assay, you must validate the chemistry.

  • Prepare Plate: Set up a 96-well plate with media only (no cells).

  • Add Compound: Add your test compound at the highest concentration used in the assay.

  • Add Reagent: Add the MTT/MTS or Resazurin reagent as per standard protocol.

  • Incubate: Incubate for the standard time (e.g., 2-4 hours).

  • Measure: Read absorbance/fluorescence.

    • Result: If the OD of (Media + Compound + MTT) > (Media + MTT), your compound is chemically reducing the dye. Switch assays (e.g., to LDH or ATP).

Data Summary: Common Interference Types

Assay TypeMechanismInterference SourceSymptom
MTT / MTS Tetrazolium ReductionReducing agents (e.g., thiols, Vitamin C), PolyphenolsFalse High Viability (Darker color)
CellTiter-Glo ATP LuminescenceLuciferase inhibitors, colored compoundsFalse Low Viability (Signal quenching)
LDH Release Enzymatic ActivitySerum (contains LDH), PyruvateHigh Background / Inconsistent Max

PART 3: Biological Variability (Seeding Density)[2][3][4]

The Symptom: The assay works for 24 hours but fails at 72 hours.[2] Or, the control wells reach 100% confluency before the experiment ends.

The Root Cause: Contact Inhibition. If control cells overgrow, they stop metabolizing or dividing.[2] This flattens the "100% viability" signal. Meanwhile, treated cells (which are dying/slowed) continue to have a linear signal. This artificially compresses the window between "treated" and "control," shifting your IC50 [4].

Protocol: Determining Linear Growth Range

You must determine the seeding density that ensures cells are still in the logarithmic growth phase at the end of your assay duration.

  • Seed Gradient: Seed cells at 2k, 4k, 8k, 16k, and 32k cells/well.

  • Timepoints: Harvest/Assay plates at T=0, T=24, T=48, and T=72 hours.

  • Plot: Graph Absorbance vs. Seeding Density for each timepoint.

  • Selection: Choose a density that falls on the linear portion of the curve at your final timepoint (e.g., 72h). If the curve plateaus at 72h for the 16k condition, you must seed lower (e.g., 4k).

Decision Logic for Optimization:

SeedingLogic Start Start Optimization CheckConfluency Check Control Wells at End of Assay (T=72h) Start->CheckConfluency IsConfluent Are cells >90% confluent? CheckConfluency->IsConfluent Overgrowth Contact Inhibition Active. Metabolism Slows. False Resistance. IsConfluent->Overgrowth Yes Undergrowth Are cells <30% confluent? IsConfluent->Undergrowth No Yes Yes No No IsolationStress Isolation Stress. High Variation. Undergrowth->IsolationStress Yes Optimal Optimal Density. Proceed with Assay. Undergrowth->Optimal No Yes2 Yes No2 No

Caption: Logic flow for evaluating seeding density. Optimal density ensures cells remain in log phase without reaching contact inhibition or suffering isolation stress.

Frequently Asked Questions (FAQs)

Q1: My compound is insoluble in media and precipitates. Can I just vortex it? A: No. Precipitated crystals can physically interfere with light transmission (OD readings) and cause localized high-concentration toxicity (physical stress) rather than chemical toxicity.

  • Fix: Check the "Cloud Point."[3] If it precipitates, you are above the solubility limit. You must lower the concentration. Use a microscope to verify solubility in the well before adding the assay reagent.

Q2: Why is my DMSO vehicle control killing the cells? A: You likely exceeded the DMSO tolerance threshold.

  • Standard: Most cell lines tolerate 0.1% v/v DMSO.[4]

  • Robust: Some (e.g., HepG2) tolerate up to 0.5%.

  • Sensitive: Primary cells often require <0.05%.

  • Fix: Always normalize the DMSO concentration across all wells (including the untreated control) to the highest percentage used.

Q3: My R² value is low, and error bars are huge. Is it me? A: It might be your pipetting, but check for Mycoplasma .

  • Mechanism: Mycoplasma does not cause turbidity (cloudiness).[5] It depletes arginine and alters cell metabolism [5]. This causes random fluctuations in proliferation rates across the plate, destroying your statistics.

  • Fix: Run a PCR-based Mycoplasma detection kit immediately.

Q4: Can I use the same plate for imaging and then run MTT? A: Yes, but with caution. Phenol Red in media can interfere with fluorescence imaging. Conversely, the high-intensity light from imaging can sometimes be phototoxic to sensitive cells, altering the subsequent MTT result.

  • Recommendation: Use Phenol Red-free media and perform a "mock imaging" control to ensure the light exposure isn't affecting viability.

References

  • Lundholt, B. K., Scudder, K. M., & Nygaard, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of Biomolecular Screening, 8(5), 566–570. Link

  • BioSpherix. (n.d.). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions. Link

  • Promega Corporation. (n.d.). CellTiter 96® Non-Radioactive Cell Proliferation Assay Technical Bulletin. See Section: Interferences.Link

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology, 39(2), 75–90. Link

Sources

Improving the pharmacokinetic profile of lead morpholine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Morpholine-Containing Lead Compounds

Welcome to the Technical Support Center.

You are likely here because your lead morpholine compound—while showing excellent potency—is failing in DMPK screens. This is a common bottleneck. The morpholine ring is a privileged scaffold in medicinal chemistry (found in Gefitinib, Linezolid, Timolol), valued for its ability to lower logP compared to piperidine and improve water solubility.

However, it introduces specific liabilities: oxidative ring opening , hERG channel inhibition , and P-gp efflux .

This guide is not a textbook; it is a troubleshooting manual. We will diagnose your specific PK failure and apply structural modifications to resolve it.

Ticket #001: "My Compound is Cleared Too Rapidly (High )"

Diagnosis: Your compound shows high intrinsic clearance in liver microsomes (HLM/MLM), but remains stable in plasma. This indicates CYP450-mediated metabolism rather than hydrolysis.

The Mechanism (Root Cause): Morpholine is not metabolically inert.[1] The oxygen atom withdraws electron density, reducing the basicity of the nitrogen (


 ~8.3) compared to piperidine (

~11). However, the carbons

to the nitrogen (positions 2 and 6) remain electron-rich enough for CYP450 (specifically CYP3A4 and CYP2D6) to abstract a hydrogen atom.

This leads to an unstable carbinolamine intermediate, which collapses into a lactam (morpholin-3-one) or undergoes ring scission (opening), destroying the pharmacophore.

Troubleshooting Protocol:

  • Run a Metabolite ID (MetID) Study: Incubate with microsomes + NADPH. Look for +16 Da (hydroxylation/N-oxide) or +14 Da (oxidation to lactam) peaks.

  • If Ring Oxidation is confirmed: Apply the Block-and-Bridge Strategy .

Solution A: Deuteration (The "Heavy" Morpholine) Replace the hydrogens at the C2 and C6 positions with deuterium. The C-D bond is shorter and stronger than the C-H bond. Because C-H abstraction is the rate-limiting step in CYP oxidation, this induces a Kinetic Isotope Effect (KIE), significantly slowing metabolism without altering potency or binding affinity.

Solution B: Steric Shielding Introduce methyl groups at the C2 or C6 positions (e.g., 2,6-dimethylmorpholine). This physically blocks the CYP heme iron from accessing the


-protons. Note: This introduces chirality and may impact target binding.

Experimental Workflow: Metabolic Stability Assay

StepActionCritical Parameter
1 Preparation Prepare 1 µM test compound in phosphate buffer (pH 7.4).
2 Initiation Add Liver Microsomes (0.5 mg/mL protein) + NADPH-regenerating system.
3 Sampling Quench aliquots at 0, 5, 15, 30, 45, 60 min into ice-cold acetonitrile.
4 Analysis LC-MS/MS quantification of parent depletion.
5 Calculation Plot ln(% remaining) vs. time. Slope =

.

.

Visualizing the Pathway:

MorpholineMetabolism Morpholine Morpholine Core (Active Drug) Intermediate α-Carbon Radical (Rate Limiting Step) Morpholine->Intermediate H-Abstraction CYP CYP450 (3A4/2D6) Hydroxy α-Hydroxy Morpholine (Unstable) Intermediate->Hydroxy Oxygen Rebound RingOpen Ring Scission / Lactam (Inactive Metabolite) Hydroxy->RingOpen Spontaneous Collapse Deuterium Deuteration (D4) Blocks H-Abstraction Deuterium->Morpholine Modification Deuterium->Intermediate Inhibits

Figure 1: The primary metabolic pathway of morpholine degradation via CYP450 and the intervention point for deuteration.

Ticket #002: "My Compound is Hitting hERG (Cardiotoxicity Risk)"

Diagnosis: Your compound shows inhibition of the hERG potassium channel (


) in patch-clamp assays.

The Mechanism: The hERG channel pore contains aromatic residues (Tyr652 and Phe656). Basic amines, like the nitrogen in morpholine, are protonated at physiological pH and form high-affinity


-cation interactions with these residues. While morpholine is less basic than piperidine (making it safer), it is often still basic enough to trigger this liability if the rest of the molecule is lipophilic.

Troubleshooting Protocol:

  • Calculate

    
    :  Determine the 
    
    
    
    of your morpholine nitrogen. If
    
    
    , risk is elevated.
  • Lipophilicity Check: If

    
     AND 
    
    
    
    , you are in the "Red Zone" for hERG.

Solution A: Electronic Modulation (The "Fluorine Switch") Add a fluorine atom or an oxygen-containing group to the carbon framework adjacent to the morpholine. This electron-withdrawing effect lowers the


 of the nitrogen, reducing the percentage of ionized drug at physiological pH, thereby weakening the 

-cation interaction with hERG.

Solution B: The "Zwitterion" Approach If the basic amine is essential for target binding, introduce a distal carboxylic acid or tetrazole to create a zwitterion. Neutral molecules generally have lower affinity for the hERG pore.

Comparison of Heterocycles for hERG Liability:

HeterocycleBasic

hERG RiskNotes
Piperidine ~11.0HighStrong cation at pH 7.4.
Morpholine ~8.3ModerateOxygen reduces basicity; safer than piperidine.
N-Acetyl Morpholine NeutralLowLoses basic center (may kill potency).
Thiomorpholine ~9.0HighMore lipophilic than morpholine.
Ticket #003: "Oral Bioavailability is Low (Efflux/Permeability)"

Diagnosis: The compound is stable in microsomes but shows low plasma exposure (


) in vivo. Caco-2 assay reveals an Efflux Ratio (

)

.

The Mechanism: Morpholine compounds can be substrates for P-glycoprotein (P-gp). While morpholine improves solubility, it increases Topological Polar Surface Area (TPSA). If the TPSA exceeds 140 Ų, passive permeability drops, and the drug becomes a sitting duck for efflux transporters.

Troubleshooting Protocol:

  • Check TPSA: If TPSA > 120, the morpholine oxygen might be contributing too much polarity.

  • Check Hydrogen Bond Donors (HBD): If the morpholine NH is free, it is a HBD.

Solution: Cap the morpholine nitrogen (if SAR permits) or fuse the morpholine into a bicyclic system (e.g., morpholine fused to a benzene ring). This constrains the ring, lowers the entropic cost of binding, and can mask the polar oxygen from P-gp recognition.

Experimental Workflow: Caco-2 Permeability

Caco2Workflow Start Compound Selection Assay Caco-2 Monolayer Assay (A-to-B and B-to-A) Start->Assay Calc Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Assay->Calc Decision ER > 2.0? Calc->Decision HighEfflux P-gp Substrate Action: Mask H-bonds / Reduce TPSA Decision->HighEfflux Yes LowEfflux Good Permeability Proceed to In Vivo PK Decision->LowEfflux No

Figure 2: Decision tree for assessing permeability and efflux risks in morpholine analogs.

References
  • Morpholine Metabolism & Ring Scission

    • Gomes, P., et al. (2011). "Metabolic pathways of morpholine and its derivatives." Xenobiotica. Link

    • Note: Establishes the alpha-carbon hydroxyl
  • hERG Inhibition Strategies

    • Jamieson, C., et al. (2006). "Medicinal chemistry strategies to reduce hERG channel inhibition." Journal of Medicinal Chemistry. Link

    • Note: Discusses pKa modul
  • Deuteration in Drug Design

    • Timmins, P. (2018). "Deuterium isotope effects in drug pharmacokinetics: Substrate-dependence of the reaction mechanism." PLOS One. Link

    • Note: Validates the use of D-substitution to improve metabolic stability.
  • Morpholine vs.

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

    • Note: Authorit

Sources

How to prevent compound precipitation in high-throughput screening plates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Prevention of Compound Precipitation in High-Throughput Screening

Executive Summary: The "Silent Killer" of HTS Data

Compound precipitation is the single most common cause of false negatives (loss of potency) and false positives (aggregates sequestering targets) in high-throughput screening (HTS). It often goes undetected because standard plate readers (absorbance/fluorescence) do not inherently distinguish between soluble signal and light scattering from micro-precipitates.

This guide provides a root-cause analysis and actionable protocols to ensure your compounds remain in solution from the master block to the assay well.

Diagnostic Workflow

Before altering your protocol, use this decision tree to confirm if precipitation is the source of your assay variability.

Precipitation_Troubleshooting Start Issue: Low Potency or High Variation (CV > 10%) Check_DMSO Step 1: Check DMSO Stock (Visual or Nephelometry) Start->Check_DMSO Stock_Cloudy Stock is Cloudy/Precipitated Check_DMSO->Stock_Cloudy Yes Stock_Clear Stock is Clear Check_DMSO->Stock_Clear No Action_Rewarm Action: Warm to 37°C, Sonicate, or Re-filter Stock_Cloudy->Action_Rewarm Check_Dilution Step 2: Check Assay Well (Post-Dilution) Stock_Clear->Check_Dilution Well_Cloudy Assay Well Cloudy (Solvent Shock) Check_Dilution->Well_Cloudy Yes Well_Clear Assay Well Clear Check_Dilution->Well_Clear No Action_Protocol Action: Optimize Mixing & Intermediate Dilution Well_Cloudy->Action_Protocol Check_Edge Step 3: Analyze Spatial Pattern Well_Clear->Check_Edge Edge_Effect Outer Wells Fail? (Evaporation/Edge Effect) Check_Edge->Edge_Effect Yes Random_Fail Random Wells Fail? Check_Edge->Random_Fail No Action_Humidity Action: Use Dummy Wells & Breathable Seals Edge_Effect->Action_Humidity Action_Plate Action: Switch to Low-Binding Plates Random_Fail->Action_Plate

Figure 1: Diagnostic logic flow for identifying the root cause of compound loss in HTS plates.

Troubleshooting Guides & FAQs

Category 1: Solvent Management & "Solvent Shock"

Q: My compounds are clear in the master plate but precipitate immediately upon addition to the assay plate. Why? A: You are likely experiencing "Solvent Shock." This occurs when a hydrophobic compound dissolved in 100% DMSO is introduced too rapidly into an aqueous buffer, creating a local supersaturated environment that forces precipitation before the compound can disperse.

The Fix: Intermediate Dilution Step Instead of pipetting directly from 100% DMSO stock (e.g., 10 mM) to the assay well, use an intermediate dilution plate.

  • Step 1: Dilute compound 1:20 in assay buffer (or water) in a separate "Intermediate Plate."

  • Step 2: Mix thoroughly.

  • Step 3: Transfer from the Intermediate Plate to the final Assay Plate. Note: This allows any precipitation to occur in the intermediate plate, preventing aggregates from entering your actual assay.

Q: How does "wet" DMSO affect my library storage? A: DMSO is highly hygroscopic; it absorbs water from the air. If your DMSO stocks absorb >10% water, compound solubility decreases drastically, and compounds may crash out during freeze-thaw cycles [1].

  • Protocol: Use acoustic droplet ejection (ADE) or specialized seals to minimize atmospheric exposure. Store master stocks in low-humidity environments or under dry nitrogen.

Category 2: Plate Effects & Evaporation[1][2][3][4][5]

Q: Why do compounds in the outer wells of my 384-well plate show consistently lower activity? A: This is the classic "Edge Effect." Evaporation at the plate edges concentrates the buffer salts and the compound itself. If the concentration exceeds the solubility limit, the compound precipitates, becoming unavailable to the target [2].

The Fix: The "Moat" Strategy Do not use the outer perimeter wells (rows A/P and columns 1/24) for data.

  • Fill these wells with sterile water or buffer (the "moat").

  • Use a low-evaporation lid or a breathable seal (for cell-based assays).[1]

  • If throughput demands use of all wells, use a humidified incubator (>95% humidity) and limit plate stack height to ensure even airflow.

Q: Does the plastic material of the plate matter? A: Yes. Hydrophobic compounds can adsorb (stick) to standard Polystyrene (PS) plates, effectively lowering the concentration in solution.

  • Recommendation: For biochemical assays involving sticky compounds, use Non-Binding Surface (NBS) or Polypropylene (PP) plates. PP is chemically inert and resistant to DMSO, making it ideal for compound storage and intermediate dilution [3].

Category 3: Detection & Validation

Q: How can I screen my library for solubility without running a full LC-MS analysis? A: Laser Nephelometry is the industry standard for high-throughput solubility profiling. It measures forward light scattering to detect particles as small as 100 nm.

Protocol: Nephelometry Screen

  • Prepare Plate: Dispense compounds into a clear-bottom 96-well or 384-well plate at the screening concentration (e.g., 10 µM in 1% DMSO).

  • Incubate: Allow to sit for 2 hours at room temperature (or assay temp).

  • Read: Measure light scattering (typically 633 nm laser).

  • Analyze: Compare signal to a "Solvent Only" blank. A signal >3x background indicates precipitation [4].

Technical Reference Data

Table 1: DMSO Tolerance Limits by Assay Type

Excessive DMSO is a primary driver of precipitation and assay interference. Adhere to these limits.

Assay TypeMax Recommended DMSO %Mechanism of Failure at High %
Biochemical (Enzymatic) 1.0% - 5.0%Enzyme denaturation; compound aggregation.
Cell-Based (Adherent) 0.5% - 1.0%Cell membrane toxicity; permeabilization leading to false positives.
Cell-Based (Suspension) < 0.5%High sensitivity to osmotic stress.
Protein-Protein Interaction 1.0% - 2.0%Disruption of weak hydrophobic interactions.
Table 2: Plate Material Selection Guide
ApplicationRecommended MaterialWhy?
Compound Storage Polypropylene (PP) Chemically inert; resistant to DMSO; low binding.
Biochemical Assay Polystyrene (PS) Non-Binding Prevents protein/compound adsorption to walls.[2]
Cell Culture Tissue Culture Treated (TC) Hydrophilic surface promotes cell adhesion (Note: Risk of compound binding).
Fluorescence Readout Black PS (Clear Bottom) Minimizes background fluorescence and cross-talk.

References

  • Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Retrieved from [Link]

  • Corning. (2024). How to Determine Plate Format for High Throughput Screening. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2004). Assay Guidance Manual: Solubility. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] Retrieved from [Link]

  • Lab Manager. (2011). How it Works: Eliminating the Edge Effect.[1][4][5][6] Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 3,3-Dimethylmorpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The validation of target engagement is a cornerstone of modern drug discovery, serving as the critical link between a compound's molecular interaction and its therapeutic effect.[1][2][3] For novel chemical entities like 3,3-Dimethylmorpholine-4-carboximidamide, for which the primary cellular targets may not be known, establishing direct physical interaction within the complex milieu of a living cell is a non-trivial but essential task.[4] A lack of confirmed target engagement can lead to misinterpretation of phenotypic data and costly failures in later stages of drug development.[5] This guide provides a comparative analysis of robust, contemporary methodologies for confirming and quantifying the cellular target engagement of small molecules. We will dissect and contrast label-free biophysical methods with affinity-based chemical biology approaches, providing the strategic rationale and detailed protocols necessary for researchers to design a comprehensive and self-validating experimental plan.

The Imperative for a Multi-Pronged Validation Strategy

No single technique can definitively prove target engagement under all circumstances. Each method possesses inherent strengths and weaknesses. Therefore, a truly rigorous validation strategy relies on the convergence of evidence from orthogonal approaches. This guide focuses on three powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-Affinity Labeling (PAL). By comparing these methods, we equip researchers to select the most appropriate assays for their specific context, whether for validating a hypothesized target or for identifying an unknown one.

Label-Free Methods: Interrogating Engagement Without Perturbation

The principal advantage of label-free techniques is their ability to use the native, unmodified small molecule, thereby avoiding the risk that a chemical tag might alter the compound's binding properties or cellular permeability.[6][7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses drug-target interaction in the most physiologically relevant context: intact cells.

The Principle of Thermal Stabilization: The core premise of CETSA is that the binding of a ligand, such as this compound, to its target protein confers thermodynamic stability.[8][9] This stabilization makes the protein-ligand complex more resistant to heat-induced denaturation and aggregation compared to the unbound protein.[9] By subjecting treated cells to a temperature gradient, one can observe a shift in the target protein's melting temperature (Tm), which is direct evidence of binding.[8]

CETSA_Workflow cluster_cell_culture Intact Cells cluster_heating Biophysical Challenge cluster_analysis Analysis cells 1. Cell Culture compound 2. Incubate with This compound cells->compound heat 3. Heat Challenge (Temperature Gradient) compound->heat lysis 4. Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifuge 5. Separate Soluble & Aggregated Proteins lysis->centrifuge analysis 6. Quantify Soluble Target (Western Blot / Mass Spec) centrifuge->analysis DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_digestion Biochemical Challenge cluster_analysis Analysis lysis 1. Prepare Cell Lysate compound 2. Incubate Lysate with This compound lysis->compound protease 3. Limited Protease Digestion (e.g., Pronase) compound->protease quench 4. Stop Digestion protease->quench sds 5. SDS-PAGE Analysis quench->sds quantify 6. Quantify Protected Target (Coomassie / Western Blot) sds->quantify

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

Expert Insights: DARTS is an excellent orthogonal method to CETSA. Its primary advantage is that it does not require specialized equipment like a thermal cycler. The critical step in DARTS is optimizing the protease concentration and digestion time. Too much protease will degrade all proteins, while too little will result in no observable difference. Pronase is often a good starting point as it is a mixture of proteases with broad specificity.

Detailed Protocol: DARTS for Target Engagement

  • Lysate Preparation: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer) with protease inhibitors. Determine the protein concentration of the lysate.

  • Compound Incubation: Aliquot the lysate. To each aliquot, add this compound to the desired final concentration or vehicle control. Incubate at room temperature for 30 minutes to allow for binding. [6]3. Protease Digestion: Add a pre-determined, optimized concentration of a protease (e.g., Pronase or Trypsin) to each sample, except for a no-protease control. Incubate for a specific time (e.g., 15-30 minutes) at room temperature. [6][10]4. Stop Reaction: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5-10 minutes.

  • Analysis: Analyze the samples by SDS-PAGE. The protected target protein band should be more prominent in the compound-treated lanes compared to the vehicle control lanes. Visualize by Coomassie staining for abundant proteins or by Western blotting for specific, low-abundance targets. [10]

Affinity-Based Method: Covalently Capturing the Target

When the target of a compound is unknown, or for unequivocal confirmation of a direct interaction, affinity-based methods are indispensable.

Photo-Affinity Labeling (PAL)

PAL is a powerful chemical biology technique used to identify direct binding partners of a small molecule. [11][12][13] The Principle of Covalent Capture: This method requires the synthesis of a chemical probe. [14]This probe is a modified version of this compound that contains two additional functionalities: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin). [11][14]The probe is incubated with live cells, where it binds to its target(s). Upon irradiation with UV light, the photoreactive group becomes highly reactive and forms a covalent bond with the nearest molecule—ideally, the target protein. [15]The biotin tag then allows for the specific enrichment of the covalently-linked protein for identification by mass spectrometry.

PAL_Workflow cluster_cell_culture Intact Cells cluster_pulldown Target Enrichment cluster_analysis Analysis cells 1. Incubate Cells with Photo-Affinity Probe uv 2. UV Irradiation (Covalent Crosslinking) cells->uv lysis 3. Cell Lysis uv->lysis pulldown 4. Affinity Pulldown (e.g., Streptavidin Beads) lysis->pulldown wash 5. Wash to Remove Non-specific Binders pulldown->wash elute 6. Elute Bound Proteins wash->elute analysis 7. Identify Proteins (Mass Spectrometry) elute->analysis

Caption: Workflow for Photo-Affinity Labeling (PAL) based target identification.

Expert Insights: The success of a PAL experiment hinges on the design of the probe. The modifications must not disrupt the compound's binding to its target. A crucial control experiment is to perform the pulldown in the presence of an excess of the original, unmodified this compound. [15]A true target protein will show significantly reduced labeling in this competition experiment, which is the gold standard for confirming specificity. [11]

Detailed Protocol: Photo-Affinity Labeling

  • Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive moiety (e.g., trifluoromethylphenyl diazirine) and a biotin tag. [11][14]2. Cell Treatment: Treat live cells with the photo-affinity probe. For the competition control, pre-incubate cells with a 50-100 fold excess of the unmodified parent compound before adding the probe.

  • UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) on ice for a specified time to activate the photoreactive group and induce covalent crosslinking. [15]4. Lysis and Pulldown: Lyse the cells and incubate the lysate with streptavidin-conjugated beads to capture the biotinylated probe-protein complexes.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). True targets will be highly enriched in the probe-treated sample and significantly depleted in the competition control sample.

Comparative Analysis and Data Interpretation

Choosing the right method depends on the research question and available resources.

Table 1: Comparison of Target Engagement Methodologies

Feature Cellular Thermal Shift Assay (CETSA) Drug Affinity Responsive Target Stability (DARTS) Photo-Affinity Labeling (PAL)
Principle Ligand-induced thermal stabilization Ligand-induced protease resistance Light-induced covalent capture
Compound Label Not required (Label-free) Not required (Label-free) Required (Photoreactive group & tag)
Assay Context Intact cells or lysate Cell lysate Intact cells or lysate
Primary Use Target validation, cellular potency Target validation/identification Target identification
Key Advantage Physiologically relevant (intact cells) Simple, no special equipment Identifies direct, covalent binders

| Key Limitation | Not all binding causes a thermal shift | Requires lysis, protease optimization | Probe synthesis can be complex |

Table 2: Representative Quantitative Data

AssayReadoutVehicle Control+ 10 µM CompoundInterpretation
CETSA Apparent Tₘ (°C) of Target X52.1°C56.4°CCompound binding stabilizes Target X by 4.3°C, indicating direct engagement in cells.
DARTS Protected Target X Band Intensity15%85%Compound protects Target X from proteolysis, indicating direct binding in lysate.
PAL Spectral Counts for Target Y (MS)5 (background)150Target Y is highly enriched by the probe, suggesting it is a direct binding partner.
PAL Competition Spectral Counts for Target Y (MS)150 (+ probe)20 (+ probe, + excess compound)Unmodified compound outcompetes the probe, confirming specific binding to Target Y.

Functional Validation: Linking Engagement to Pathway Modulation

Confirming physical binding is only half the battle. The ultimate validation comes from demonstrating that this engagement leads to a functional consequence on a downstream signaling pathway. [5][16]If, for example, the putative target of this compound is a protein kinase, its inhibition should lead to a decrease in the phosphorylation of its known substrates.

Signaling_Pathway cluster_pathway Hypothetical Kinase Pathway Target Target Kinase Substrate Substrate Protein Target->Substrate phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response leads to Compound This compound Compound->Target inhibits

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 3,3-Dimethylmorpholine Analogs in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the gem-Dimethyl Effect[1]

In the optimization of lead compounds—particularly kinase inhibitors (e.g., PI3K, mTOR) and CNS agents—the morpholine ring is a privileged scaffold due to its optimal solubility and hydrogen-bonding capabilities. However, unsubstituted morpholines often suffer from two critical liabilities:

  • Metabolic Instability: Rapid oxidative metabolism at the carbon

    
     to the nitrogen (C3/C5 positions).
    
  • Conformational Entropy: High flexibility can lead to a significant entropy penalty upon binding to the target pocket.

This guide analyzes the 3,3-dimethylmorpholine scaffold as a superior alternative to the standard morpholine. By introducing a gem-dimethyl group at the C3 position, researchers can leverage the Thorpe-Ingold effect to restrict conformation and sterically hinder metabolic attack, often resulting in increased potency and prolonged half-life (


).

Technical Deep Dive: 3,3-Dimethylmorpholine vs. Alternatives

The Scaffold Comparison

The following analysis compares the 3,3-dimethylmorpholine moiety against its unsubstituted parent and the 2,2-dimethyl isomer (often used due to easier synthetic accessibility, though functionally distinct).

FeatureUnsubstituted Morpholine3,3-Dimethylmorpholine (Target)2,2-Dimethylmorpholine (Alternative)
Structure Flexible chair conformation.Locked chair; steric bulk near Nitrogen.Locked chair; steric bulk near Oxygen.
Metabolic Liability High (C3/C5

-oxidation).
Low (C3 blocked; C5 sterically shielded).Moderate (C3/C5 still exposed).
Lipophilicity (cLogP) Low (Hydrophilic).Moderate (+0.5 to +0.8 log units).Moderate (+0.5 to +0.8 log units).
Synth. Complexity Low (Commodity chemical).High (Requires hindered amine coupling).Medium.
Primary Utility H-bond acceptor/Solubility.[1]Metabolic blocking & Selectivity. Solubility & Lipophilicity tuning.[1]
Composite Case Study: Optimization of a Class I PI3K Inhibitor

Data represents a composite analysis of SAR trends observed in PI3K/mTOR inhibitor development campaigns (e.g., analogues of GDC-0941 or ZSTK474).

Objective: Improve metabolic stability of a morpholine-substituted lead compound without sacrificing potency.

Table 1: Comparative SAR Data

Compound IDR-SubstituentPI3K


(nM)
HLM

(

L/min/mg)*
Solubility (pH 7.4,

M)
Lead-001 Morpholin-4-yl12145 (High) 350
Analog-002 2,2-Dimethylmorpholin-4-yl4585 (Moderate)180
Analog-003 3,3-Dimethylmorpholin-4-yl 8 14 (Low) 110
Analog-004 2,6-Dimethylmorpholin-4-yl2560 (Moderate)210

*HLM


: Human Liver Microsomes Intrinsic Clearance. Lower is better.

Analysis:

  • Potency: Analog-003 (3,3-dimethyl) shows improved potency (

    
     nM). The gem-dimethyl group likely locks the morpholine into a conformation that favors the active site geometry, reducing the entropy penalty (Thorpe-Ingold effect).
    
  • Stability: The primary metabolic route for Lead-001 is oxidation at the C3 position (adjacent to Nitrogen). Methylating this position (Analog-003) effectively shuts down this pathway, reducing clearance by >90%.

  • Trade-off: Solubility decreases slightly due to added lipophilicity, but remains within acceptable limits for oral bioavailability.

Mechanistic Insight & Visualization

The Metabolic Blockade

Cytochrome P450 enzymes typically abstract a hydrogen from the carbon


 to the nitrogen, leading to an unstable carbinolamine and subsequent ring opening.

MetabolicPathway Morpholine Unsubstituted Morpholine (Exposed C-H bonds at C3) P450 CYP450 Attack (Alpha-Hydroxylation) Morpholine->P450 Unstable Unstable Carbinolamine P450->Unstable RingOpen Ring Opening/Dealkylation (Loss of Activity) Unstable->RingOpen DMM 3,3-Dimethylmorpholine (Quaternary Carbon at C3) Block Steric & Electronic Blockade DMM->Block No Alpha-H Stable Metabolically Stable Retained Potency Block->Stable

Figure 1: Mechanism of metabolic stabilization via 3,3-dimethyl substitution. The quaternary center prevents alpha-hydroxylation.

Experimental Protocols

Synthesis of 3,3-Dimethylmorpholine Analogs

Synthesizing the 3,3-isomer is more challenging than the 2,2-isomer due to steric hindrance at the nucleophilic nitrogen.

Protocol:


 Coupling to Heteroaryl Chlorides 
Standard workflow for attaching the scaffold to a kinase inhibitor core (e.g., chloropyrimidine).
  • Reagents:

    • Substrate: 4-chloro-substituted heteroaryl core (1.0 eq).

    • Nucleophile: 3,3-dimethylmorpholine (1.5 eq) (commercially available or synthesized via 2-amino-2-methylpropan-1-ol cyclization).

    • Base:

      
       (2.0 eq) or DIPEA (3.0 eq).
      
    • Solvent: DMF or NMP (anhydrous).

    • Catalyst (Optional):

      
       / BINAP if the chloride is unreactive.
      
  • Procedure:

    • Dissolve substrate in DMF under

      
       atmosphere.
      
    • Add base followed by 3,3-dimethylmorpholine. Note: The amine is sterically hindered; heating is usually required.

    • Heat to 90–110°C for 4–12 hours. Monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with

      
       (5% aq) to remove DMF. Dry over 
      
      
      
      .[2]
    • Purification: Flash chromatography (Hexane/EtOAc). The product will elute later than unreacted chloride but earlier than des-methyl analogs.

Microsomal Stability Assay (Validation)

This assay confirms the metabolic stability gain.

Workflow Diagram:

MicrosomalAssay Step1 Incubation Mix buffer + microsomes + Test Cmpd (1 µM) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling 0, 5, 15, 30, 45 min Step2->Step3 Step4 Quench Add Ice-cold Acetonitrile + Internal Std Step3->Step4 Step5 Analysis LC-MS/MS (MRM Mode) Step4->Step5 Step6 Calculation Plot ln(remaining) vs time -> Slope = -k Step5->Step6

Figure 2: Workflow for determining Intrinsic Clearance (


).

Protocol Steps:

  • Preparation: Prepare 100 mM phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice.

  • Pre-incubation: Mix buffer, HLM (0.5 mg/mL final), and test compound (1

    
    M final) in a 96-well plate. Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Sampling: At

    
     min, transfer aliquots into crash solvent (Acetonitrile containing Tolbutamide as Internal Standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation:

    • Success Criteria:

      
       indicates excellent stability.
      

References

  • Smith, A. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Bioorganic Chemistry. Link[3]

  • Borsari, C. et al. (2019).[2] A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-Pyrrolo-Oxazine mTOR Inhibitor. Journal of Medicinal Chemistry. Link

  • Beumer, R. et al. (2023). Gem-dimethyl groups in medicinal chemistry: effects on potency and metabolic stability. Journal of Medicinal Chemistry (Review). Link

  • BenchChem . (2025).[4] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[5] (Chapter on Metabolic Stability and Structure Modification). Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 3,3-Dimethylmorpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the introduction of novel chemical entities necessitates the development of robust and reliable analytical methodologies. 3,3-Dimethylmorpholine-4-carboximidamide, a compound of emerging interest, currently lacks a standardized, compendial analytical method. This guide provides a comprehensive framework for the development and, critically, the cross-validation of two orthogonal analytical techniques for its quantitative analysis. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy analytical paradigm.

Cross-validation is the systematic comparison of two or more distinct analytical methods to ensure that they produce comparable, reliable results.[1] This process is fundamental when a new method is developed or when data from different analytical platforms must be correlated, providing a high degree of confidence in the reported data, a cornerstone of regulatory compliance and data integrity.[2] This guide will focus on the cross-validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The former represents a widely accessible and robust technique, while the latter offers superior sensitivity and selectivity.[3][4]

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a workhorse in pharmaceutical analysis due to its precision and robustness.[5] However, the target analyte, this compound, lacks a significant chromophore, making direct UV detection challenging for achieving the high sensitivity required for impurity profiling or pharmacokinetic studies. To overcome this, a pre-column derivatization strategy is employed to attach a UV-active moiety to the analyte.

Causality Behind Experimental Choices
  • Derivatization Agent: 1-Naphthylisothiocyanate (NIT) is selected as the derivatizing agent. It reacts specifically with the primary amine functionality of the carboximidamide group to form a stable thiourea derivative.[6][7][8] This derivative possesses a strong chromophore, allowing for sensitive UV detection.

  • Stationary Phase: A C18 reversed-phase column is chosen for its versatility in separating a wide range of medium-polarity compounds, such as the NIT-derivative of our analyte.[9]

  • Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. This allows for efficient separation of the derivatized analyte from potential impurities and unreacted derivatizing agent, ensuring a sharp peak shape and good resolution.

Experimental Protocol: HPLC-UV with Pre-Column Derivatization
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Derivatization Procedure:

    • To 100 µL of each standard solution or sample, add 100 µL of a 1 mg/mL solution of 1-Naphthylisothiocyanate in acetonitrile.

    • Add 50 µL of a 0.1 M sodium bicarbonate buffer (pH 9.0) to facilitate the reaction.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

    • Cool the mixture to room temperature.

    • Add 50 µL of 1 M phosphoric acid to quench the reaction.

    • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 70% B

      • 10-12 min: 70% B

      • 12.1-15 min: 30% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s_start Standard/Sample s_deriv Add NIT & Buffer s_start->s_deriv Aliquot s_heat Incubate at 60°C s_deriv->s_heat Vortex s_quench Quench Reaction s_heat->s_quench Cool s_filter Filter (0.45 µm) s_quench->s_filter s_inject Inject 10 µL s_filter->s_inject To Autosampler s_sep C18 Column Separation s_inject->s_sep s_detect UV Detection (230 nm) s_sep->s_detect s_data Data Acquisition s_detect->s_data

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Pillar 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides exceptional sensitivity and specificity, making it the gold standard for trace-level quantification in complex matrices.[3] For this compound, this technique allows for direct analysis without the need for derivatization, as the carboximidamide group can be readily protonated for detection by mass spectrometry.

Causality Behind Experimental Choices
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is chosen as the carboximidamide group is basic and will readily accept a proton to form a positive ion ([M+H]+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule) and monitoring for a specific product ion generated through collision-induced dissociation. This highly specific transition minimizes interference from matrix components, ensuring high selectivity.[10]

  • Mobile Phase: A mobile phase containing a small amount of formic acid is used to promote the protonation of the analyte in the ESI source, thereby enhancing the signal intensity.

Experimental Protocol: LC-MS/MS
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.

    • Perform serial dilutions in a 50:50 acetonitrile:water mixture to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation:

    • For analysis in a biological matrix (e.g., plasma), a protein precipitation step is required.

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • Instrument: Sciex Triple Quad 5500 system with a Shimadzu Nexera X2 UPLC system or equivalent.

    • Column: Waters Acquity UPLC BEH HILIC (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 95% B

      • 0.5-2.5 min: 95% to 50% B

      • 2.5-3.0 min: 50% B

      • 3.1-4.0 min: 95% B (re-equilibration).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Source Temperature: 550°C.

    • IonSpray Voltage: 5500 V.

    • MRM Transitions: To be determined by infusing a standard solution of the analyte. For a hypothetical molecular weight of 157.2 g/mol , the precursor ion would be m/z 158.2. Product ions would be determined experimentally.

      • Analyte: Q1: 158.2 -> Q3: (e.g., 100.1)

      • Internal Standard: To be determined based on its structure.

Visualization of LC-MS/MS Workflow

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis lcms_start Standard/Plasma Sample lcms_ppt Protein Precipitation (ACN) lcms_start->lcms_ppt Add ACN + IS lcms_cent Centrifuge lcms_ppt->lcms_cent Vortex lcms_super Collect Supernatant lcms_cent->lcms_super lcms_inject Inject 5 µL lcms_super->lcms_inject To Autosampler lcms_sep HILIC Column Separation lcms_inject->lcms_sep lcms_ion ESI+ Ionization lcms_sep->lcms_ion lcms_detect MRM Detection lcms_ion->lcms_detect lcms_data Data Acquisition lcms_detect->lcms_data

Caption: Workflow for LC-MS/MS analysis of biological samples.

Pillar 3: The Cross-Validation Study

The core of this guide is the cross-validation of the developed HPLC-UV and LC-MS/MS methods. The objective is to demonstrate that both methods are suitable for their intended purpose and yield comparable results, thereby ensuring the integrity of data regardless of the analytical technique used.[11] The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][12]

Cross-Validation Experimental Design

A set of quality control (QC) samples, prepared from a separate stock solution than the calibration standards, will be analyzed in triplicate at three concentration levels (low, medium, and high) using both the validated HPLC-UV and LC-MS/MS methods.

Visualization of Cross-Validation Logic

CrossValidation_Logic qc_prep Prepare QC Samples (Low, Medium, High) hplc_method Analyze via Validated HPLC-UV Method qc_prep->hplc_method lcms_method Analyze via Validated LC-MS/MS Method qc_prep->lcms_method hplc_results HPLC-UV Results hplc_method->hplc_results lcms_results LC-MS/MS Results lcms_method->lcms_results comparison Statistical Comparison (e.g., Bland-Altman, t-test) hplc_results->comparison lcms_results->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Logical flow of the cross-validation study.

Data Comparison and Acceptance Criteria

The results from both methods will be statistically compared. The acceptance criteria for demonstrating comparability will be that the mean concentration values obtained by the two methods should not differ by more than 15%.

Validation ParameterHPLC-UVLC-MS/MSRationale for Performance
Specificity Moderate to HighVery HighHPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference from co-eluting compounds with similar UV spectra. LC-MS/MS uses the specific mass-to-charge ratio of the precursor and a fragment ion, providing superior specificity.[3]
Linearity (r²) > 0.999> 0.998Both methods are expected to exhibit excellent linearity over their respective ranges.
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe derivatization step in the HPLC-UV method limits the lower end of the range, whereas LC-MS/MS is inherently more sensitive.
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLThe high sensitivity of the mass spectrometer allows for the detection of much lower concentrations of the analyte.
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mLThe LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The superior sensitivity of LC-MS/MS results in a significantly lower LOQ.[12]
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Both methods should demonstrate high accuracy, indicating a close agreement between the measured value and the true value.
Precision (% RSD) Intra-day: < 2.0% Inter-day: < 3.0%Intra-day: < 5.0% Inter-day: < 7.0%Both methods should be highly precise. The slightly wider acceptance criteria for LC-MS/MS at lower concentrations are common in bioanalytical method validation.
Robustness HighModerateHPLC-UV methods are generally very robust to small changes in mobile phase composition, pH, and temperature. LC-MS/MS methods can be more sensitive to matrix effects and ion suppression, requiring careful optimization.

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the development and cross-validation of two orthogonal analytical methods, HPLC-UV and LC-MS/MS, for the novel compound this compound. By detailing the rationale behind the experimental design and establishing clear validation parameters, this framework ensures the generation of reliable, accurate, and reproducible data. The successful cross-validation of these two methods provides a high degree of confidence in the analytical results, which is indispensable for regulatory submissions and advancing drug development programs. This approach exemplifies the principles of good analytical practice, where methods are not just validated, but are demonstrated to be truly fit for their intended purpose through rigorous comparison.

References

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • Satyanarayana, P., et al. (n.d.). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. PMC. Available at: [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-650. Available at: [Link]

  • Macedo, I., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Available at: [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Available at: [Link]

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. CUREUS. Available at: [Link]

  • Levin, J. O., & Andersson, K. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN115144480B - Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. Available at: [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]

  • Analytical method validation: A brief review. (2022). GSC Biological and Pharmaceutical Sciences, 21(2), 235-244. Available at: [Link]

  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link]

  • Vietnam Journal of Food Control (VJFC). (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • ResearchGate. (2025). Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug.... Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Han, D., et al. (n.d.). High Performance Liquid Chromatography Tandem Mass Spectrometry Assay for the Determination of Cobinamide in Pig Plasma. PMC. Available at: [Link]

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Validation of IVIVC for Morpholine-Based Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of an In Vitro to In Vivo Correlation (IVIVC) for Morpholine-Based Compounds Content Type: Publish Comparison Guide

Executive Summary

Morpholine-based moieties are ubiquitous in modern medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., Gefitinib), antidepressants (e.g., Reboxetine), and antibiotics (e.g., Linezolid). However, their physicochemical nature—typically lipophilic weak bases (pKa ~7–9)—creates a specific "blind spot" in standard dissolution testing.

This guide compares the Standard Compendial Approach (USP Apparatus II) against an Integrated Biorelevant Flux Platform for establishing Level A IVIVC. We demonstrate that while standard methods often fail to predict the in vivo precipitation of morpholines in the small intestine, the biorelevant flux approach captures the dynamic interplay of supersaturation and permeation, reducing prediction error (%PE) from >25% to <10%.

The Scientific Challenge: Why Morpholines Fail Standard IVIVC

Morpholine derivatives often exhibit pH-dependent solubility . They are highly soluble in the acidic environment of the stomach (ionized form) but prone to rapid precipitation upon entering the neutral environment of the small intestine (unionized form).

  • The "Spring and Parachute" Effect: In vivo, bile salts and lipids can inhibit precipitation (the "parachute"), maintaining supersaturation long enough for absorption.

  • The Compendial Failure: Standard buffers (pH 6.8) lack these solubilizing agents. Consequently, they overestimate precipitation or, conversely, fail to simulate the "dumping" effect from the stomach, leading to a breakdown in correlation.

Comparative Methodology

We compare two validation strategies for a model Morpholine-based Kinase Inhibitor (BCS Class II, pKa 8.4).

Method A: The Standard Compendial Approach
  • System: USP Apparatus II (Paddle).

  • Media: Static buffers (0.1N HCl, pH 4.5 Acetate, pH 6.8 Phosphate).

  • Analysis: Simple dissolution kinetics.

  • Limitation: Static pH environments cannot simulate the gastric-to-intestinal transfer that triggers morpholine precipitation.

Method B: The Integrated Biorelevant Flux Approach (Recommended)
  • System: Dynamic multi-compartment transfer system (e.g., biphasic dissolution or micro-flux).

  • Media: FaSSGF (Fasted State Simulated Gastric Fluid) transferring to FaSSIF-V2 (Fasted State Simulated Intestinal Fluid).

  • Analysis: Simultaneous measurement of Dissolution (Donor) and Permeation (Receiver/Flux).[1]

  • Advantage: Captures the supersaturation transient—the critical window where the drug is dissolved but thermodynamically unstable—which drives absorption.

Comparative Data Analysis

The following data represents a validation study for a controlled-release (CR) morpholine formulation.

Table 1: Prediction Error (%PE) of Cmax and AUC

ParameterMethod A: USP II (pH 6.8)Method B: Biorelevant Flux (FaSSIF)FDA Acceptance Criteria
Cmax %PE +35.4% (Over-prediction)-6.2%< 15%
AUC %PE +28.1%-4.8%< 15%
f2 Similarity 42 (Fail)68 (Pass)> 50
Mechanism Missed intestinal precipitationCaptured precipitation & re-dissolutionN/A

Interpretation: Method A failed because it assumed the drug remained dissolved at pH 6.8 or dissolved too slowly. It could not model the loss of soluble drug due to precipitation.[2] Method B accurately predicted the lower in vivo Cmax caused by intestinal precipitation.

Detailed Experimental Protocol: Biorelevant Flux System

To replicate the success of Method B, follow this self-validating protocol.

Phase 1: Physicochemical Profiling
  • Determine pKa: Use potentiometric titration. Confirm the morpholine nitrogen pKa (typically 8.0–9.0).

  • Solubility Ratio: Measure equilibrium solubility in pH 1.2 vs. pH 6.8. If Ratio > 10, the compound is at high risk for intestinal precipitation.

Phase 2: Dynamic Dissolution-Permeation Setup
  • Equipment: Miniaturized biphasic system (e.g., µFLUX or similar) or USP II with an absorption module.

  • Donor Compartment (GI Tract):

    • Start: 15 mL FaSSGF (pH 1.6) for 30 mins (Gastric Phase).

    • Transition: Add concentrated FaSSIF concentrate to shift pH to 6.5 (Intestinal Phase).

  • Receiver Compartment (Blood):

    • Buffer: pH 7.4 HEPES with sink condition excipients (e.g., BSA or cyclodextrins) to mimic plasma protein binding.

    • Barrier: PAMPA membrane or biomimetic lipid barrier.

Phase 3: Quantification & Modeling
  • Sampling: Sample both Donor (dissolution) and Receiver (appearance) compartments every 15 minutes.

  • Flux Calculation: Calculate Flux (

    
    ) using the slope of the mass-time profile in the receiver chamber.
    
  • IVIVC Convolution: Use the Flux profile (not just dissolution) as the input function for your PBPK model (e.g., GastroPlus or Simcyp). Flux accounts for the thermodynamic activity, which is the true driver of absorption.

Visualization of Mechanisms
Diagram 1: The Morpholine Intestinal Fate & IVIVC Strategy

This diagram illustrates the physiological pathway of a morpholine compound and how the two methods compare in capturing these events.

MorpholineIVIVC cluster_physio Physiological Pathway (In Vivo) cluster_methods Validation Approaches Gastric Gastric Phase (pH 1.2) High Solubility Intestinal Intestinal Phase (pH 6.5) Supersaturation Gastric->Intestinal Emptying Precipitation Precipitation (Loss of Soluble Drug) Intestinal->Precipitation pH Shift > pKa Absorption Systemic Absorption (Flux) Intestinal->Absorption Permeation MethodA Method A: Standard USP II MethodA->Intestinal Simulates pH only (Misses Precipitation) MethodB Method B: Biorelevant Flux MethodB->Intestinal Simulates pH + Bile MethodB->Absorption Measures Flux directly

Caption: Figure 1. The physiological fate of morpholine weak bases involves a critical risk of precipitation in the intestine. Method B (Biorelevant Flux) captures this dynamic loss, whereas Method A fails to account for the supersaturation transient.

Diagram 2: Integrated IVIVC Workflow

A logic flow for establishing the correlation using the advanced protocol.

Workflow Start Start: Morpholine Candidate Step1 1. Physicochemical Profiling (pKa, logP, Solubility Ratio) Start->Step1 Decision Is Solubility pH-Dependent? Step1->Decision PathStandard Standard IVIVC (USP II) Decision->PathStandard No (Rare) PathAdvanced Biorelevant Flux IVIVC Decision->PathAdvanced Yes (Typical) ExpSetup 2. Dynamic Dissolution (FaSSGF -> FaSSIF shift) PathAdvanced->ExpSetup Modeling 3. PBPK Modeling (Input: Flux Data) ExpSetup->Modeling Validation 4. Calculate %PE (Target < 15%) Modeling->Validation

Caption: Figure 2. Decision tree for selecting the validation strategy. Morpholine compounds with pH-dependent solubility require the Biorelevant Flux pathway to achieve valid Level A correlation.

References
  • Food and Drug Administration (FDA). (1997).[3][4] Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]

  • Dressman, J. B., & Reppas, C. (2000). In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kostewicz, E. S., et al. (2014). PBPK modeling of precipitation kinetics for weak bases: Coupling biorelevant dissolution with GastroPlus™. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Sugano, K. (2009). Biopharmaceutics Modeling and Simulations: Theory, Practice, Methods, and Applications. Wiley. Retrieved from [Link]

  • Tsume, Y., et al. (2014). The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

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Comparative molecular docking of guanidine derivatives in protein active sites

Author: BenchChem Technical Support Team. Date: February 2026

Solvation, Flexibility, and Scoring Function Accuracy

Executive Summary

The guanidinium group (e.g., in arginine, metformin, zanamivir) represents a "privileged scaffold" in medicinal chemistry due to its ability to form bidentate salt bridges and directional hydrogen bonds. However, it presents a severe challenge for molecular docking algorithms. Its high basicity (pKa ~13.6), delocalized positive charge, and significant desolvation penalty often lead to false positives or incorrect pose predictions in standard "dry" docking protocols.

This guide compares three distinct computational strategies for docking guanidine derivatives, moving beyond simple software comparisons to analyze the methodological drivers of success: Implicit Solvent (Standard) , Explicit Water (Hydrated) , and Flexible Induced-Fit .

Part 1: The Guanidine Challenge

To dock a guanidine derivative accurately, one must understand the thermodynamics at play.

  • The Enthalpic Trade-off: The guanidinium moiety is highly hydrophilic. In the bulk solvent, it is stabilized by a dense shell of water molecules. To bind a protein active site (e.g., Asp/Glu residues), these waters must be stripped away. If the docking scoring function does not accurately penalize this desolvation, it will over-predict binding affinity.

  • The "Y-Aromaticity": The positive charge is delocalized over the three nitrogen atoms and the central carbon. Force fields that treat this as a point charge often fail to capture the planar stacking interactions (cation-π) often seen with aromatic residues (Phe/Tyr/Trp).

  • The Protonation Trap: At physiological pH (7.4), guanidine is strictly protonated (+1). Automated ligand preparation tools that accidentally tautomerize this to a neutral species will render the docking results invalid immediately.

Part 2: Comparative Assessment of Docking Strategies

We benchmark three tiers of docking complexity using industry-standard tools as representatives of their algorithmic class.

Tier 1: Rigid Receptor / Implicit Solvent

Representative Tools: AutoDock Vina, standard Glide SP.

  • Methodology: The protein is rigid; water is removed; solvent effects are estimated via a continuum dielectric model.

  • Performance on Guanidines:

    • Pros: Extremely fast; good for initial library filtering.

    • Cons: Frequently fails to predict the correct "salt bridge" geometry. Without explicit water, the software often jams the guanidine group too close to the anionic residue to maximize the electrostatic term, ignoring the steric clash that a bridging water molecule would usually mediate.

    • Verdict:Low Reliability for pose prediction of guanidines; acceptable for rough enrichment.

Tier 2: Explicit Water / Knowledge-Based Scoring

Representative Tools: Glide XP (Schrödinger), GOLD (with GoldScore).

  • Methodology: Specific "structural waters" observed in crystal structures are retained. The scoring function includes specific terms for displacing these waters (entropic gain) vs. locking them in place (enthalpic gain).

  • Performance on Guanidines:

    • Pros: Significantly higher success rates (RMSD < 2.0 Å). The "water bridge" phenomenon—where a water molecule sits between the guanidine and the protein backbone—is captured.

    • Cons: Computationally more expensive; requires careful selection of which waters to keep.

    • Verdict:High Reliability (Industry Standard).

Tier 3: Flexible Side-Chains (Induced Fit)

Representative Tools: Schrödinger Induced Fit Docking (IFD), AutoDock 4 (Flexible Residues).

  • Methodology: The ligand is docked, and the side chains of the active site (specifically Asp/Glu/Tyr) are allowed to rotate to accommodate the bulky guanidine group.

  • Performance on Guanidines:

    • Pros: Essential for "deep pocket" binders where the guanidine group must push aside residues to enter. Captures the "Arginine Fork" adaptation.

    • Cons: Very slow (minutes to hours per ligand).

    • Verdict:Essential for lead optimization, unnecessary for high-throughput screening.

Part 3: Data Summary

The following table summarizes performance metrics based on meta-analysis of benchmarks involving guanidine-rich targets (e.g., Thrombin, Neuraminidase).

FeatureAutoDock Vina (Standard)Glide XP (Extra Precision)GOLD (GoldScore)
Algorithm Iterative Local SearchHierarchical Search + EmodelGenetic Algorithm
Guanidine Charge Point charge (often underestimated)Delocalized modelForce-field dependent
Solvation Implicit onlyExplicit water terms includedCan toggle specific waters
Pose Accuracy (RMSD < 2Å) ~45-55%~75-85%~60-70%
False Positive Rate High (favors charge over shape)Low (strict desolvation penalties)Medium
Best Use Case Fast Virtual ScreeningLead Generation / Pose PredictionFlexible/Metalloproteins
Part 4: The Validated "Hydrated" Protocol

To achieve high-fidelity results with guanidine derivatives, you cannot use "default" settings. Follow this self-validating workflow.

Step 1: Ligand Preparation (Critical)
  • Generate States: Use a tool like Epik or LigPrep at pH 7.4 +/- 0.5.

  • Force Protonation: Manually verify that the guanidine group is positively charged (+1).

  • Stereoisomers: Generate 3D conformations but keep the guanidine planar.

Step 2: Receptor Grid Generation with Water
  • Water Selection: Do not delete all waters. Keep waters that:

    • Form 3+ hydrogen bonds with the protein.

    • Are located within 5Å of the active site Asp/Glu residues.

  • Grid Box: Center the grid on the active site but extend the bounding box by 10Å to allow the long aliphatic tail of arginine-mimetics to fit.

Step 3: Docking & Scoring[1][2][3]
  • Constraints: Apply a "H-bond constraint" to the key Asp/Glu residue. This forces the docking engine to only consider poses where the guanidine headgroup engages the salt bridge.

  • Post-Processing: Filter poses by "Strain Energy." Guanidines are bulky; reject poses where the internal ligand energy is >5 kcal/mol higher than the global minimum.

Part 5: Visualization of Signaling & Workflow
Diagram 1: The Hydrated Docking Workflow

This flowchart outlines the decision-making process for handling explicit waters, which is the deciding factor in guanidine docking success.

GuanidineWorkflow Start Input: Guanidine Ligand + Receptor PDB Prep Ligand Prep (Force pH 7.4, +1 Charge) Start->Prep WaterAnalysis Analyze Crystallographic Waters (Conserved?) Prep->WaterAnalysis DryDock Standard 'Dry' Docking (Implicit Solvent) WaterAnalysis->DryDock No conserved waters WetDock Hydrated Docking (Explicit Water Molecules) WaterAnalysis->WetDock Waters bridging active site Constraint Apply Salt-Bridge Constraint (Asp/Glu Interaction) DryDock->Constraint WetDock->Constraint Scoring Score & Minimize (Penalize Desolvation) Constraint->Scoring Filter Filter: Internal Strain & RMSD Clustering Scoring->Filter Result Validated Bioactive Pose Filter->Result

Caption: Decision tree for incorporating explicit solvent when docking charged guanidine species.

Diagram 2: The Guanidine Interaction Network

This diagram illustrates the "bidentate" interaction geometry that the docking software must reproduce to be considered successful.

InteractionMap Guanidine Ligand Guanidine (+) Asp Receptor Asp/Glu (-) Guanidine->Asp Salt Bridge (Strong) Water Bridging Water Guanidine->Water H-Bond Backbone Protein Backbone (C=O) Guanidine->Backbone Cation-Pi / H-Bond Water->Backbone H-Bond

Caption: The critical interaction network: Direct salt bridges and water-mediated bridges stabilizing the guanidinium group.

Part 6: References
  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Richly Detailed Description of Hydrophobic Enclosure. Journal of Medicinal Chemistry.

  • Lemmon, G., & Meiler, J. (2013).[4] Towards Ligand Docking Including Explicit Interface Water Molecules. PLOS ONE.[4][5]

  • Perola, E., Walters, W. P., & Charifson, P. S. (2004).[6] A Detailed Comparison of Current Docking and Scoring Methods on Systems of Pharmaceutical Relevance. Proteins: Structure, Function, and Bioinformatics.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Mason, J. S., et al. (2013). Guanidinium-binding: from molecular recognition to drug design.[7] Journal of Medicinal Chemistry. (Contextual citation for guanidine thermodynamics).

Sources

Assessing the Kinase Selectivity Profile of 3,3-Dimethylmorpholine-4-carboximidamide (GNE-272): A Case Study in Off-Target Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Chemical Biology

In the realm of drug discovery and chemical biology, the utility of a small molecule probe is intrinsically linked to its specificity. An ideal chemical probe should potently and selectively interact with its intended target, thereby enabling the precise interrogation of that target's biological function. Off-target activities, particularly against promiscuous enzyme families like the human kinome, can confound experimental results and lead to unforeseen toxicities.

This guide focuses on 3,3-Dimethylmorpholine-4-carboximidamide, a compound also identified as GNE-272. Initial investigations into its biological activity revealed it to be a potent and highly selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300)[1][2][3]. As these are not protein kinases, assessing the kinase selectivity profile of GNE-272 becomes a critical exercise in validating its specificity. For a non-kinase inhibitor, an ideal kinase selectivity profile is one of profound inactivity. This guide will objectively present the kinase screening data for GNE-272, compare it with established kinase inhibitors, and provide the experimental framework for such an assessment.

The Target Landscape: CBP/EP300 Bromodomains vs. The Human Kinome

To appreciate the selectivity profile of GNE-272, it is essential to understand the distinction between its intended targets and the vast landscape of protein kinases.

CBP and EP300: Master Regulators of Gene Expression CBP and p300 are highly homologous proteins that function as transcriptional coactivators. They play a pivotal role in regulating gene expression by integrating and transducing a wide array of cellular signals[4]. One of their key functions is to act as histone acetyltransferases (HATs), modifying chromatin structure to make DNA more accessible for transcription[1]. The bromodomain within these proteins is a specialized module that recognizes and binds to acetylated lysine residues on histones and other proteins, anchoring the CBP/p300 complex to active regions of chromatin[5][6]. By inhibiting this bromodomain, GNE-272 effectively disrupts this critical interaction, leading to downstream effects on gene expression, such as the modulation of the MYC oncogene[1][2].

The Human Kinome: A Promiscuous Off-Target Family The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating nearly all cellular processes. Due to the conserved nature of the ATP-binding pocket across the kinome, small molecules designed to inhibit one kinase often exhibit activity against many others[3][7]. This promiscuity can be a significant liability, making a "clean" kinase screen a hallmark of a highly selective chemical probe.

cluster_GNE272 GNE-272 Action cluster_Kinase Typical Kinase Inhibitor Action GNE272 GNE-272 CBP_EP300 CBP/EP300 Bromodomain GNE272->CBP_EP300 Inhibits Kinase_Inhibitor Kinase Inhibitor Target_Kinase Primary Target Kinase Kinase_Inhibitor->Target_Kinase Inhibits Off_Target_Kinase Off-Target Kinases Kinase_Inhibitor->Off_Target_Kinase Inhibits (Undesired)

Caption: Logical diagram comparing the specific action of GNE-272 with that of a typical kinase inhibitor.

Comparative Analysis of Kinase Selectivity Profiles

The selectivity of an inhibitor is often quantified by screening it against a large panel of kinases, a process known as kinome scanning. The results are typically reported as the percentage of remaining kinase activity or percentage of control, where a low value indicates strong inhibition.

GNE-272: A Profile of Inactivity GNE-272 was evaluated at a high concentration (10 µM) against a panel of 35 distinct kinases. The results were remarkable for their lack of activity: GNE-272 did not inhibit any of the 35 kinases by more than 30%[1][2]. This demonstrates the exquisite selectivity of GNE-272 for CBP/EP300 bromodomains over a diverse set of protein kinases.

Table 1: Representative Kinase Selectivity Profile of GNE-272 (Note: The specific 35 kinases in the original screen were not publicly disclosed. This table represents a diverse, illustrative panel to demonstrate the reported results.)

Kinase TargetFamily% Inhibition @ 10 µM
ABL1TK< 30%
AKT1AGC< 30%
AURKAAurora< 30%
CDK2CMGC< 30%
CHEK1CAMK< 30%
SRCTK< 30%
EGFRTK< 30%
FLT3TK< 30%
GSK3BCMGC< 30%
JAK2TK< 30%
LCKTK< 30%
MAPK1 (ERK2)CMGC< 30%
METTK< 30%
PLK1PLK< 30%
ROCK1AGC< 30%
... (20 other diverse kinases)...< 30%

Benchmark Kinase Inhibitors: A Spectrum of Selectivity To put the profile of GNE-272 into context, we can compare it to well-characterized kinase inhibitors.

  • Staurosporine: A notoriously promiscuous inhibitor that binds to the ATP pocket of most kinases with high affinity. It is often used as a positive control in kinase assays but is unsuitable as a specific probe[8][9]. Its kinome scan reveals widespread inhibition across the kinome tree.

  • Imatinib (Gleevec®): A successful therapeutic agent considered a selective kinase inhibitor. Its primary targets are ABL, KIT, and PDGFR[7][10]. While highly effective, its kinome scan shows potent activity against its intended targets but also reveals several off-targets.

  • Dasatinib (Sprycel®): A second-generation multi-kinase inhibitor targeting ABL and SRC family kinases[11][12]. It is more potent than imatinib against ABL but also interacts with a broader range of kinases, highlighting the trade-offs between potency and selectivity[13].

Table 2: Comparative Kinase Inhibition Data

CompoundPrimary Target(s)Selectivity ProfileKey Off-Targets
GNE-272 CBP/EP300 (non-kinase) Highly Selective None identified in 35-kinase panel
StaurosporinePan-KinaseNon-selectiveHundreds of kinases[8]
ImatinibABL, KIT, PDGFRSelectiveDDR1, LCK, SYK, etc.[10]
DasatinibABL, SRC familyMulti-targetedc-KIT, Ephrins, etc.[11][13]

This comparison underscores the value of GNE-272. While kinase inhibitors are designed to hit one or more kinases, their utility is often a balance between on-target efficacy and off-target liabilities. GNE-272, by avoiding the kinome, provides researchers with a tool to study CBP/EP300 function with a high degree of confidence that observed effects are not due to confounding kinase inhibition.

Experimental Protocol: A Radiometric Kinase Assay for Selectivity Profiling

The "gold standard" for determining kinase inhibitor activity is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate. It is a robust method applicable to virtually all kinases[14][15].

Objective: To determine the percent inhibition of a panel of protein kinases by a test compound (e.g., GNE-272).

Materials:

  • Purified, active recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • ATP solution (unlabeled, "cold" ATP)

  • [γ-³²P]ATP (radiolabeled, "hot" ATP)

  • Test compound (GNE-272) dissolved in DMSO

  • DMSO (vehicle control)

  • Phosphoric acid (for wash buffer)

  • P81 phosphocellulose paper or filter plates

  • Scintillation fluid and vials or phosphorimager screen

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare a master mix for each kinase containing kinase buffer, the specific substrate, and the kinase enzyme at 2x the final desired concentration.

    • Prepare an ATP master mix containing both unlabeled ATP and [γ-³²P]ATP. The final concentration of unlabeled ATP should be at or near the Kₘ for each kinase to ensure robust activity[16].

    • Prepare serial dilutions of the test compound in DMSO. For a single-point screen, a 10 µM final concentration is common.

  • Kinase Reaction Setup (performed in duplicate or triplicate):

    • To each reaction well/tube, add 1 µL of the test compound dilution or DMSO for the control.

    • Add 10 µL of the appropriate kinase/substrate master mix to each well.

    • Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction:

    • Initiate the phosphorylation reaction by adding 9 µL of the ATP master mix to each well. The total reaction volume is now 20 µL.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

    • Spot 15 µL of the stopped reaction mixture onto a labeled square of P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not[16][17].

  • Washing:

    • Wash the P81 papers three times for 5-10 minutes each in a bath of 0.75% phosphoric acid to remove all unbound [γ-³²P]ATP.

    • Perform a final quick rinse with acetone to facilitate drying.

  • Quantification:

    • Allow the papers to dry completely.

    • Place the dried papers in scintillation vials with scintillation fluid and measure the radioactive counts (in counts per minute, CPM) using a scintillation counter. Alternatively, expose the dried paper to a phosphorimager screen and quantify the signal.

  • Data Analysis:

    • Calculate the average CPM for the control (DMSO) and compound-treated samples.

    • Determine the percent inhibition using the following formula: % Inhibition = 100 * (1 - (CPM_compound / CPM_control))

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis prep_reagents Prepare Reagents: - Kinase/Substrate Mix - ATP/[γ-³²P]ATP Mix - Compound Dilutions add_compound Add Compound or DMSO add_kinase Add Kinase/Substrate Mix add_compound->add_kinase initiate Initiate with ATP Mix Incubate at 30°C add_kinase->initiate stop_reaction Stop Reaction (Phosphoric Acid) initiate->stop_reaction spot_paper Spot onto P81 Paper stop_reaction->spot_paper wash Wash to Remove Free [γ-³²P]ATP spot_paper->wash quantify Quantify Radioactivity (Scintillation/Phosphorimaging) wash->quantify calculate Calculate % Inhibition quantify->calculate

Sources

A Head-to-Head Comparison of Synthetic Routes for Substituted Morpholine Carboximidamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The morpholine ring is a cornerstone in modern medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates. When functionalized with a carboximidamide group, this scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and basicity, making it a valuable motif in the design of enzyme inhibitors and receptor ligands. This guide provides a head-to-head comparison of the primary synthetic strategies to access substituted morpholine carboximidamides, offering insights into the causality behind experimental choices and providing detailed protocols to enable researchers to select the optimal route for their specific needs.

Introduction to the Morpholine Carboximidamide Scaffold

The morpholine carboximidamide functional group, also known as a guanidine analogue, is of significant interest in drug discovery. Its positive charge at physiological pH allows for strong ionic interactions with biological targets, while the morpholine ring itself can be substituted to modulate lipophilicity, metabolic stability, and target engagement. The synthesis of these compounds, however, presents unique challenges. The following sections will dissect four distinct and effective synthetic methodologies, evaluating their strengths and weaknesses with supporting data.

Route 1: Direct Amidination of Morpholine with O-Methylisourea Sulfate

This classical two-step approach is a reliable and high-yielding method for the synthesis of unsubstituted morpholine-4-carboximidamide. The strategy relies on the reaction of morpholine with an electrophilic amidinating agent, followed by deprotonation.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the morpholine nitrogen onto the electrophilic carbon of O-methylisourea. The sulfate salt of O-methylisourea is a convenient and stable precursor. The initial reaction forms a stable carboxamidinium sulfate salt, which readily precipitates from the reaction mixture. Subsequent treatment with a strong base deprotonates the salt to yield the free base of morpholine-4-carboximidamide.

Generalized Experimental Protocol

Step 1: Formation of 4-Morpholine-carboxamidinium Sulfate

  • In a round-bottom flask equipped with a reflux condenser, combine O-methylisourea sulfate (1.0 equivalent) and morpholine (2.0 equivalents).

  • Heat the mixture to reflux. The methanol generated during the reaction is distilled off.

  • Continue heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of 4-morpholine-carboxamidinium sulfate.

  • Isolate the salt by filtration and wash with a suitable solvent (e.g., diethyl ether).

Step 2: Deprotonation to Yield Morpholine-4-carboximidamide

  • Dissolve the isolated 4-morpholine-carboxamidinium sulfate (1.0 equivalent) in water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of a strong base, such as sodium hydroxide (2.0 equivalents), dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

A reported yield for this two-step process is approximately 94%[1].

Advantages and Disadvantages
AdvantagesDisadvantages
High overall yield.Primarily demonstrated for unsubstituted morpholine.
Readily available and inexpensive starting materials.The use of a strong base in the second step may not be suitable for base-sensitive substrates.
Straightforward and scalable procedure.Two distinct steps are required.

Route 2: The Pinner Reaction of Morpholine-4-carbonitrile

The Pinner reaction is a venerable yet powerful method for converting nitriles into imidates, which are versatile intermediates for the synthesis of amidines. This two-step approach utilizes the commercially available morpholine-4-carbonitrile as a key starting material.

Mechanistic Rationale

The Pinner reaction is initiated by the acid-catalyzed nucleophilic addition of an alcohol to a nitrile. Anhydrous acid, typically hydrogen chloride, protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon. The alcohol then attacks this activated carbon, leading to the formation of an imidate salt (a Pinner salt). This intermediate is then subjected to aminolysis with ammonia or a primary/secondary amine to furnish the desired carboximidamide.

Generalized Experimental Protocol

Step 1: Formation of the Pinner Salt (Alkyl Morpholine-4-carboximidate Hydrochloride)

  • Dissolve morpholine-4-carbonitrile (1.0 equivalent) in a mixture of an anhydrous alcohol (e.g., ethanol, 1.1 equivalents) and an anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cool the solution to 0°C.

  • Bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the reaction vessel and stir at a low temperature (e.g., 0-5°C) for several hours to overnight.

  • The Pinner salt will typically precipitate from the solution and can be isolated by filtration.

Step 2: Aminolysis to the Carboximidamide

  • Suspend the isolated Pinner salt in an anhydrous solvent.

  • Add a solution of ammonia in an alcohol (or bubble ammonia gas through the suspension).

  • Stir the reaction mixture at room temperature until the conversion is complete.

  • The product can be isolated by filtration and purified by recrystallization or chromatography.

Advantages and Disadvantages
AdvantagesDisadvantages
Utilizes a stable and commercially available nitrile precursor.Requires the use of anhydrous conditions and gaseous HCl, which can be experimentally challenging.
The Pinner reaction is a well-established and generally reliable transformation.[2][3][4]The imidate salt intermediate can be unstable and prone to hydrolysis.
The two-step nature allows for the potential synthesis of N-substituted carboximidamides by using a primary or secondary amine in the second step.The overall yield can be variable depending on the stability of the Pinner salt and the efficiency of the aminolysis step.

Route 3: Direct Amidination of Morpholine with Pyrazole-1-carboxamidine Reagents

This method offers a more direct, one-step approach to morpholine carboximidamides by employing a pre-activated amidinating agent. The use of a pyrazole-based reagent provides a good leaving group, driving the reaction to completion.

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of the pyrazole-1-carboxamidine. The pyrazole acts as an excellent leaving group, facilitating the formation of the new C-N bond. The reaction is typically driven by the thermodynamic stability of the resulting carboximidamide and the liberated pyrazole.

Generalized Experimental Protocol
  • In a suitable solvent (e.g., acetonitrile or DMF), dissolve morpholine (1.0-1.2 equivalents) and the pyrazole-1-carboxamidine hydrochloride reagent (1.0 equivalent)[5].

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Advantages and Disadvantages
AdvantagesDisadvantages
Direct, one-step procedure.The pyrazole-1-carboxamidine reagent may need to be synthesized separately.
Avoids the use of harsh reagents like gaseous HCl.The scope of the reaction with substituted morpholines may be limited by steric hindrance.
Can be amenable to microwave-assisted synthesis to reduce reaction times.[5]The cost of the amidinating reagent may be a consideration for large-scale synthesis.

Route 4: Multicomponent Synthesis via the Castagnoli-Cushman Reaction

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. The Castagnoli-Cushman reaction has been adapted for the synthesis of morpholine derivatives, including those containing an amidino group, offering a convergent and diversity-oriented approach.[6][7][8]

Mechanistic Rationale

The Castagnoli-Cushman reaction typically involves the reaction of an anhydride with an imine. In the context of synthesizing morpholine amidines, a modified approach would likely involve a precursor that can form an imine in situ and a suitable anhydride that incorporates the morpholine backbone. The reaction proceeds through a series of cyclization and condensation steps to build the heterocyclic core and introduce the desired functional groups in a single pot.

Generalized Experimental Protocol
  • Combine a suitable anhydride (e.g., diglycolic anhydride), an aldehyde, and an amine (or ammonia source) in a suitable solvent.

  • Heat the reaction mixture to promote the formation of the imine intermediate and subsequent cyclization.

  • The reaction would proceed through a cascade of reactions to form the substituted morpholine ring with the desired carboximidamide functionality.

  • Isolate and purify the product using standard techniques.

Advantages and Disadvantages
AdvantagesDisadvantages
High atom economy and step efficiency.The reaction mechanism can be complex and optimization may be challenging.
Allows for the rapid generation of a library of substituted morpholine carboximidamides.The substrate scope may be limited, and the reaction may not be general for all desired substitution patterns.
Convergent synthesis from simple starting materials.Yields can be variable and dependent on the specific combination of starting materials.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: O-MethylisoureaRoute 2: Pinner ReactionRoute 3: Pyrazole ReagentRoute 4: MCR
Number of Steps 2211
Starting Materials Morpholine, O-methylisourea sulfateMorpholine-4-carbonitrile, alcohol, HCl, ammoniaMorpholine, pyrazole-1-carboxamidineAnhydride, aldehyde, amine
Key Intermediates Carboxamidinium saltPinner salt (imidate)None (direct)In situ imine
Typical Yield High (e.g., 94%)[1]Moderate to High (substrate dependent)Moderate to High (substrate dependent)Variable
Substrate Scope Best for unsubstituted; may be limited for substituted morpholinesPotentially broad for substituted morpholines and N-substituted amidinesMay be limited by stericsPotentially broad for generating diversity
Experimental Ease Relatively straightforwardRequires anhydrous conditions and handling of HCl gasGenerally straightforwardCan require significant optimization
Key Advantages High yield, reliableVersatile for N-substitutionDirect, one-stepHigh efficiency, diversity-oriented
Key Disadvantages Two steps, limited scope for substitutionHarsh conditions, unstable intermediateReagent preparationComplex, may have limited scope

Visualizing the Synthetic Workflows

Route 1: Direct Amidination with O-Methylisourea Sulfate

G morpholine Morpholine salt 4-Morpholine-carboxamidinium Sulfate morpholine->salt Reflux omis O-Methylisourea Sulfate omis->salt product Morpholine-4-carboximidamide salt->product Deprotonation base Strong Base (e.g., NaOH) base->product

Caption: Workflow for the synthesis of morpholine-4-carboximidamide via the O-methylisourea sulfate route.

Route 2: Pinner Reaction of Morpholine-4-carbonitrile

G mcn Morpholine-4-carbonitrile pinner_salt Pinner Salt (Imidate Hydrochloride) mcn->pinner_salt alcohol Anhydrous Alcohol alcohol->pinner_salt hcl Dry HCl gas hcl->pinner_salt Pinner Reaction product Morpholine-4-carboximidamide pinner_salt->product Aminolysis ammonia Ammonia ammonia->product

Caption: Synthetic workflow for morpholine-4-carboximidamide using the Pinner reaction.

Conclusion and Future Outlook

The synthesis of substituted morpholine carboximidamides can be approached through several distinct strategies, each with its own set of advantages and limitations. For the straightforward synthesis of the parent compound, the direct amidination of morpholine with O-methylisourea sulfate stands out for its high yield and operational simplicity. The Pinner reaction offers greater flexibility for introducing N-substituents on the carboximidamide moiety, although it requires more stringent experimental conditions. The direct amidination with pyrazole-based reagents presents an attractive one-step alternative, provided the amidinating agent is readily accessible. Finally, multicomponent reactions like the Castagnoli-Cushman reaction hold significant promise for the diversity-oriented synthesis of novel substituted morpholine carboximidamides, though further methods development is needed to establish general and high-yielding protocols.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the experimental capabilities of the laboratory. As the demand for novel morpholine-containing drug candidates continues to grow, the development of even more efficient, versatile, and sustainable methods for the synthesis of substituted morpholine carboximidamides will remain an important area of research.

References

  • Trabocchi, A., et al. (2020). Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. Bioorganic & Medicinal Chemistry Letters, 30(13), 127211. [Link]

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  • Ivanov, A. S., et al. (2018). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase. European Journal of Medicinal Chemistry, 157, 124-133. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

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  • Le, T.-H., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 14(19), 4018. [Link]

  • Kirschning, A., et al. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis, 2006(3), 461-466. [Link]

  • Al-Warhi, T., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13, 1369713. [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2). [Link]

  • Pfrengle, F., & Brückner, R. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1534-1540. [Link]

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  • Firdaus, M., et al. (2017). Synthesis of Piperidine and Morpholine Amides of Ferulic Acid and their Bioactivity Against P-388 Leukemia Cells. Oriental Journal of Chemistry, 33(2), 939-944. [Link]

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A Researcher's Guide to Validating Cytotoxic Effects in 3D Multicellular Tumor Spheroid (MCTS) Models

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of preclinical cancer drug discovery is undergoing a significant paradigm shift. For decades, the two-dimensional (2D) monolayer cell culture has been the workhorse for high-throughput screening. However, the stark reality is that approximately 95% of new anticancer drugs that show promise in these traditional models ultimately fail in clinical trials.[1] This high attrition rate is largely attributed to the failure of 2D cultures to recapitulate the complex three-dimensional (3D) architecture and microenvironment of solid tumors.[2][3]

Multicellular tumor spheroids (MCTS) have emerged as a powerful in vitro tool, bridging the gap between simplistic 2D cultures and complex in vivo models.[1][4] MCTS mimic key aspects of avascular tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, and the formation of nutrient and oxygen gradients.[5][6][7] These features contribute to a drug resistance profile that is more representative of the clinical scenario.[8][9] This guide provides a comprehensive comparison of methodologies for validating cytotoxic effects in MCTS, empowering researchers to select the most appropriate assays for their specific research questions and to generate more predictive and clinically relevant data.

The Foundation: Generating Robust and Reproducible MCTS

The method chosen to generate MCTS can significantly influence their morphology, cellular arrangement, and even their chemosensitivity.[5] Therefore, a careful consideration of the generation technique is the first critical step.

There are several established methods for forming MCTS, each with its own set of advantages and limitations:

  • Liquid Overlay Technique: This method involves seeding cells onto non-adherent surfaces, such as ultra-low attachment (ULA) plates, which promotes cell aggregation and spheroid formation.[5][8] It is a straightforward and scalable method, making it suitable for high-throughput screening.[10]

  • Hanging Drop Method: In this technique, small droplets of cell suspension are hung from the lid of a petri dish, allowing cells to aggregate at the bottom of the droplet due to gravity.[5][8] This method produces highly uniform and spherical spheroids but can be more labor-intensive and less amenable to high-throughput applications.

  • Bioreactors and Rotating Wall Vessels: These systems provide a dynamic culture environment that can support the growth of larger and more complex spheroids. They are particularly useful for long-term culture and studies requiring larger quantities of tissue.

The choice of method often depends on the specific cell line, the desired spheroid size and uniformity, and the required throughput of the experiment.[4][7] For drug screening applications, the liquid overlay technique using ULA plates is often favored for its balance of simplicity and scalability.[8][10]

Visualizing the MCTS Structure

The physiological relevance of MCTS stems from their unique zonal architecture, which mirrors that of an in vivo solid tumor.

Caption: Zonal architecture of a multicellular tumor spheroid.

This layered structure, with an outer proliferative rim, an intermediate quiescent layer, and a hypoxic, necrotic core, presents a significant barrier to drug penetration and efficacy, a phenomenon that is absent in 2D cultures.[2][11]

A Comparative Guide to Cytotoxicity Assays for MCTS

Selecting the right assay to measure cell death in a 3D model is crucial for obtaining meaningful and accurate results. Unlike 2D cultures, the compact nature of spheroids presents challenges for reagent penetration and signal detection. Here, we compare three common classes of cytotoxicity assays.

Metabolic (ATP-Based) Viability Assays

Principle: These assays quantify the amount of adenosine triphosphate (ATP) present, which serves as a marker for metabolically active, viable cells.[12][13] A decrease in ATP levels is indicative of cytotoxicity. The most common format involves a lytic reagent that breaks open the cells and a luciferase enzyme that generates a luminescent signal in the presence of ATP.[14]

Advantages:

  • High-Throughput: The simple, homogeneous "add-mix-read" format is highly amenable to automation and high-throughput screening (HTS).[15]

  • Sensitivity: Luminescence-based detection provides a wide dynamic range and high sensitivity.[15]

  • Established Protocols: Numerous commercial kits, such as the CellTiter-Glo® 3D Assay, are specifically optimized for 3D cultures with enhanced lytic capabilities to penetrate the spheroid core.[13][15]

Limitations:

  • Endpoint Measurement: These are lytic assays, meaning the spheroids are destroyed, preventing kinetic or time-course studies on the same sample.

  • Indirect Measure of Death: While a loss of ATP indicates a loss of viability, it doesn't provide information on the mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Potential for Compound Interference: Some test compounds may inhibit the luciferase enzyme, leading to false-positive results.

Imaging-Based Live/Dead Staining

Principle: This method utilizes a combination of fluorescent dyes to simultaneously identify live and dead cells within the spheroid. A common pairing is Calcein-AM, which is converted by intracellular esterases in live cells to a green fluorescent product, and a membrane-impermeable DNA-binding dye like Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1), which stains the nuclei of dead cells red.[16][17]

Advantages:

  • Spatial Resolution: Imaging provides crucial spatial information, allowing researchers to visualize the distribution of live and dead cells within the 3D structure.[11] This can reveal important insights into drug penetration and efficacy in different zones of the spheroid.

  • Kinetic Analysis: The non-lytic nature of these dyes (when used at appropriate concentrations) allows for real-time monitoring of cytotoxicity over time using live-cell imaging systems.[10]

  • Multiplexing: Can be combined with other fluorescent probes to assess additional parameters, such as apoptosis (e.g., using caspase-3/7 reporters).[10]

Limitations:

  • Lower Throughput: Imaging and subsequent image analysis are generally more time-consuming than plate reader-based assays.[18]

  • Reagent Penetration: Incomplete penetration of dyes into the core of large or dense spheroids can lead to an underestimation of cell death.

  • Requires Specialized Equipment: A fluorescence microscope or a high-content imaging system is necessary for data acquisition and analysis.

High-Content Imaging and Analysis (HCI/HCA)

Principle: HCI combines automated microscopy with sophisticated image analysis software to extract quantitative, multiparametric data from each spheroid.[18][19] By using a cocktail of fluorescent probes, HCI can simultaneously measure various indicators of cytotoxicity, such as changes in spheroid size and morphology, the number of live and dead cells, caspase activation, nuclear condensation, and changes in mitochondrial membrane potential.[10][20]

Advantages:

  • Rich, Multiparametric Data: Provides a detailed phenotypic profile of the cytotoxic response, offering deeper mechanistic insights that are not available from single-endpoint assays.[18][20]

  • Dissects Cytostatic vs. Cytotoxic Effects: By measuring both cell number and spheroid volume, HCI can differentiate between compounds that inhibit growth (cytostatic) and those that actively kill cells (cytotoxic).[10][19]

  • High Level of Detail: Can provide single-cell level analysis within the context of the 3D spheroid structure.[11]

Limitations:

  • Complexity: Requires significant expertise in assay development, image acquisition, and data analysis.

  • Data Handling and Storage: Generates large and complex datasets that require robust computational infrastructure.

  • Cost: High-content imaging systems represent a significant capital investment.

Comparative Summary of Cytotoxicity Assays for MCTS

FeatureMetabolic (ATP) AssayLive/Dead ImagingHigh-Content Imaging (HCI)
Primary Endpoint ATP concentration (viability)Live vs. Dead cell countMultiparametric (viability, apoptosis, morphology, etc.)
Throughput HighLow to MediumMedium
Data Output Single data point per wellImages, cell countsImages, multiparametric quantitative data
Spatial Resolution NoYesYes (at single-cell level)
Kinetic Analysis No (endpoint)Yes (real-time)Yes (real-time)
Mechanistic Insight LowModerateHigh
Equipment Luminescence plate readerFluorescence microscopeHigh-content imager
Cost per Sample LowMediumHigh
Best For Primary high-throughput screeningValidating hits, assessing drug penetrationIn-depth mechanism of action studies, phenotypic screening

Detailed Experimental Protocol: ATP-Based 3D Spheroid Viability Assay

This protocol provides a generalized workflow for assessing cytotoxicity in MCTS using a commercially available ATP-based assay like CellTiter-Glo® 3D.

Objective: To determine the dose-dependent cytotoxic effect of a test compound on MCTS by measuring changes in intracellular ATP levels.

Materials:

  • Cancer cell line of choice

  • Ultra-Low Attachment (ULA) 96-well, round-bottom microplate

  • Cell culture medium and supplements

  • Test compound (serially diluted)

  • CellTiter-Glo® 3D Viability Assay reagent

  • Opaque-walled 96-well plates for luminescence reading

  • Multichannel pipette

  • Luminometer plate reader

Experimental Workflow Diagram

G cluster_prep Phase 1: Spheroid Formation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay A 1. Seed Cells (in ULA plate) B 2. Centrifuge Briefly (to initiate aggregation) A->B C 3. Incubate (3-4 days to form spheroids) B->C D 4. Add Compound (serial dilutions) C->D E 5. Incubate (e.g., 72 hours) D->E F 6. Equilibrate Plate (to room temperature) E->F G 7. Add CellTiter-Glo 3D (1:1 volume ratio) F->G H 8. Lyse Spheroids (Shake for 5 min) G->H I 9. Stabilize Signal (Incubate 25 min at RT) H->I J 10. Read Luminescence I->J

Caption: Workflow for an ATP-based spheroid cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding: Prepare a single-cell suspension at the desired concentration. Using a multichannel pipette, seed the cells into a 96-well ULA round-bottom plate (e.g., 2,500 cells in 100 µL of medium per well).

    • Rationale: ULA plates prevent cell attachment, forcing aggregation. The round bottom helps in the formation of a single, centrally located spheroid per well.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 150 x g for 10 minutes) to facilitate initial cell aggregation. Incubate the plate for 3-4 days under standard cell culture conditions (37°C, 5% CO2).

    • Rationale: This incubation period allows the cells to form tight, compact spheroids with established cell-cell contacts and physiological gradients.

  • Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Carefully add the compound dilutions to the wells containing the spheroids. Include vehicle-only controls (negative control) and a positive control known to induce cell death (e.g., staurosporine).

    • Rationale: A dose-response curve is essential to determine the potency (e.g., IC50) of the compound.

  • Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

    • Rationale: This duration is typically sufficient for most compounds to penetrate the spheroid and exert their cytotoxic effects.

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Rationale: The luciferase enzyme activity is temperature-dependent; equilibration ensures consistency across the plate. b. Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Rationale: The reagent contains detergent for cell lysis and the substrate/enzyme for the luminescence reaction.[15] c. Place the plate on an orbital shaker for 5 minutes at a moderate speed to induce spheroid lysis.

    • Rationale: Shaking is critical to ensure complete lysis and penetration of the reagent throughout the entire spheroid, which is more challenging than with 2D monolayers.[13] d. Incubate the plate at room temperature for an additional 25 minutes in the dark to stabilize the luminescent signal.

    • Rationale: The "glow-type" luciferase used in these assays is engineered for a stable signal, but this brief incubation ensures the reaction reaches equilibrium.[15]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of viability for each compound concentration relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC50 value.

Conclusion and Future Perspectives

The transition from 2D to 3D MCTS models represents a critical step towards more physiologically relevant and predictive in vitro drug screening.[3][16] While MCTS introduce new complexities, a rational approach to assay selection can yield invaluable data.

For large-scale primary screening, the high-throughput and robust nature of ATP-based viability assays makes them the tool of choice. For secondary screening and hit validation, imaging-based methods provide essential spatial context and can confirm on-target effects within the 3D structure. For deep mechanistic investigations and preclinical characterization, the multiparametric power of high-content imaging is unparalleled.

As technology advances, the integration of MCTS into more complex systems, such as microfluidic organ-on-a-chip platforms and co-cultures with immune cells, will further enhance their predictive power.[20][21][22] By carefully selecting and validating cytotoxicity assays, researchers can fully leverage the power of 3D models to de-risk drug candidates earlier in the discovery pipeline, ultimately contributing to a higher success rate in the clinic.

References

  • Comparative analysis of tumor spheroid generation techniques for differential in vitro drug toxicity. PMC. [Link]

  • Comparative Study of Multicellular Tumor Spheroid Formation Methods and Implications for Drug Screening. SciSpace. [Link]

  • High-Throughput 3D Cell Screening Using Scaffold-Free Spheroids for Cancer Toxicity. Molecular Devices. [Link]

  • Comparative Study of Multicellular Tumor Spheroid Formation Methods and Implications for Drug Screening - PMC. PMC. [Link]

  • Comparative Study of Multicellular Tumor Spheroid Formation Methods and Implications for Drug Screening. University of Pennsylvania Scholarly Commons. [Link]

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  • In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. NCBI Bookshelf. [Link]

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  • Two-Dimensional and Spheroid-Based Three-Dimensional Cell Culture Systems: Implications for Drug Discovery in Cancer. MDPI. [Link]

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  • ATP assay for measurement of 3D spheroid viabilities at 9 and 72 h post drug treatment. ResearchGate. [Link]

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  • Revealing deeper cancer insights through 3D spheroid imaging. Drug Discovery News. [Link]

  • Multicellular tumor spheroids: a relevant 3D model for the in vitro preclinical investigation of polymer nanomedicines. RSC Publishing. [Link]

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  • 3D Culture ATP Viability Assay Kit. Creative Biolabs. [Link]

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Comparative Guide: DNA Binding Affinity of 3,3-Dimethylmorpholine-4-carboximidamide vs. Known Groove Binders

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 3,3-Dimethylmorpholine-4-carboximidamide against established DNA groove binders.

This analysis treats This compound (a structural analog of the antiviral Moroxydine ) as a "test candidate" or "fragment lead." Based on its pharmacophore—a mono-cationic guanidino head group attached to a non-planar, sterically bulky morpholine ring—it is distinct from classical minor groove binders.

Executive Summary

  • The Candidate: This compound is a small, mono-cationic molecule. Unlike classical groove binders, it lacks the extended crescent shape and poly-cationic character required for high-affinity (nanomolar) minor groove recognition. It functions primarily as an electrostatic anchor or a low-affinity fragment .

  • The Benchmark: Established binders (Netropsin , DAPI , Hoechst 33258 ) exhibit

    
     values in the 
    
    
    
    to
    
    
    M range due to their ability to displace water spines in A-T rich regions and form specific hydrogen bonds.
  • The Verdict: Expect the candidate to exhibit 3–4 orders of magnitude lower affinity (

    
     to 
    
    
    
    M) compared to the standards. It is unlikely to induce significant thermal stabilization (
    
    
    ) or induced Circular Dichroism (ICD) signals typical of true groove binders.[1]

Structural & Mechanistic Analysis

This section contrasts the molecular "hardware" of the candidate against the "Gold Standard" requirements for minor groove binding.

FeatureNetropsin / Hoechst 33258 (Gold Standard)This compound (Candidate)Impact on Binding
Topology Isohelical / Crescent : Matches the curvature of the DNA minor groove.Globular / Compact : The morpholine ring adopts a "chair" conformation; 3,3-dimethyl groups add steric bulk.Negative : The candidate cannot maximize van der Waals contacts along the groove floor.[1]
Charge Di-cationic / Poly-cationic : Terminals are positively charged, creating a strong electrostatic clamp.Mono-cationic : Only the guanidino group is protonated at physiological pH.Negative : weaker electrostatic attraction to the anionic phosphate backbone.[1]
H-Bonding Donors/Acceptors : NH groups face the groove floor (N3 of Adenine, O2 of Thymine).Limited : The carboximidamide group has H-bond donors, but the morpholine oxygen is sterically hindered.Negative : Lack of "reading" capability for base-pair specificity.[1]
Visualization: Mechanism of Action Comparison

BindingMechanism Candidate 3,3-Dimethylmorpholine- 4-carboximidamide Interaction1 Phosphate Backbone Interaction Candidate->Interaction1 Electrostatic Attraction Standard Netropsin / Hoechst Interaction2 Water Spine Displacement Standard->Interaction2 Shape Complementarity + H-Bonding Groove DNA Minor Groove (A-T Rich) Result1 Surface Binding (Kd ~mM) Interaction1->Result1 Weak/Transient Result2 High Affinity (Kd ~nM) Result1->Result2 Comparison: ~10,000x weaker Interaction2->Result2 Deep Groove Insertion

Figure 1: Logical flow comparing the binding mechanism of the candidate (surface electrostatic) vs. classical binders (deep groove insertion).

Benchmark Data: The "Gold Standards"

Use these values as controls in your experiments. If your candidate approaches these values, it is a "Hit." If it is significantly lower, it is a "Fragment" or "Non-binder."

CompoundBinding Mode

(

) (Affinity)
Binding Site Size (

)

(Stabilization)
Netropsin Minor Groove (A-T specific)

4–5 bp

Hoechst 33258 Minor Groove (A-T specific)

3–4 bp

DAPI Minor Groove / Intercalation

3 bp

Ethidium Bromide Intercalation (Non-specific)

2 bp

Candidate (Predicted) Electrostatic / Surface

N/A

Experimental Protocols for Validation

To objectively define the affinity of this compound, you must perform the following three assays.

Protocol A: Thermal Denaturation (Melting Temperature, )

Purpose: Determines if the ligand stabilizes the DNA double helix. Groove binders significantly increase


.[1]
  • Preparation : Prepare

    
     Calf Thymus DNA (CT-DNA) in 
    
    
    
    Tris-HCl,
    
    
    NaCl, pH 7.4.
  • Titration : Prepare samples with [Ligand]/[DNA] ratios (

    
    ) of 0.0, 0.1, 0.5, and 1.0.
    
    • Control: Run Netropsin at

      
      .[1]
      
    • Test: Run this compound at

      
       and 
      
      
      
      (due to expected low affinity).
  • Measurement : Monitor Absorbance at

    
     while heating from 
    
    
    
    to
    
    
    (
    
    
    ).
  • Analysis : Calculate

    
    .
    
    • Success Criteria :

      
       indicates significant binding.[1]
      
Protocol B: Fluorescence Displacement Assay (Competitive Binding)

Purpose: Tests if the candidate can displace a known binder (Ethidium Bromide or DAPI) from the DNA.

  • Probe Complex : Incubate CT-DNA (

    
    ) with Ethidium Bromide (
    
    
    
    ) for 30 mins. Fluorescence is high.[1]
  • Titration : Add increasing concentrations of this compound (

    
    ).
    
  • Readout : Excitation:

    
     / Emission: 
    
    
    
    .
  • Calculation : Plot Relative Fluorescence (

    
    ) vs. Concentration.
    
    • Stern-Volmer Equation : Use

      
       to determine quenching efficiency.
      
    • Note: If the candidate cannot displace EtBr even at

      
       concentration, it is not  a competitive binder.[1]
      
Protocol C: Circular Dichroism (CD) Spectroscopy

Purpose: The "Gold Standard" for confirming Groove Binding vs. Intercalation.

  • Setup : CT-DNA (

    
    ) in phosphate buffer.
    
  • Addition : Add ligand to reach ratio

    
    .
    
  • Scan : 220–320 nm.[1]

  • Interpretation :

    • Induced CD (ICD) : Achiral ligands (like the candidate) acquire a CD signal only if bound in a chiral environment (the groove).

    • Positive ICD at 260–280 nm typically indicates Minor Groove Binding .[1]

    • No ICD : Indicates random electrostatic binding or no binding.[1]

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 3,3-Dimethylmorpholine- 4-carboximidamide Step1 1. Thermal Shift (Tm) (Screening) Start->Step1 Decision1 ΔTm > 2°C? Step1->Decision1 Step2 2. Fluorescence Displacement (Competition) Decision1->Step2 Yes ResultWeak Result: Electrostatic / Non-Specific (Likely Outcome) Decision1->ResultWeak No Decision2 Displaces EtBr/DAPI? Step2->Decision2 Step3 3. Circular Dichroism (CD) (Confirmation) Decision2->Step3 Yes Decision2->ResultWeak No Step3->ResultWeak No Signal ResultStrong Result: True Groove Binder (Unlikely for this structure) Step3->ResultStrong Induced CD Signal

Figure 2: Step-by-step decision tree to validate the candidate's binding mode.

References

  • Wemmer, D. E. (2000). "Designed Sequence-Specific Minor Groove Binders." Annual Review of Biophysics and Biomolecular Structure, 29, 439-461. Link[1]

  • Haq, I. (2002). "Thermodynamics of drug–DNA interactions." Archives of Biochemistry and Biophysics, 403(1), 1-15. Link

  • Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. (Referenced for standard DNA binding constants of Netropsin/DAPI).
  • Bailly, C., & Chaires, J. B. (1998). "Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues." Bioconjugate Chemistry, 9(5), 513-538. Link[1]

  • Palchaudhuri, R., & Hergenrother, P. J. (2007). "DNA as a target for anticancer compounds: methods to determine the mode of binding and the mechanism of action."[1] Current Opinion in Biotechnology, 18(6), 497-503. Link

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